molecular formula C6H14O8P- B1262562 Bis(2,3-dihydroxypropyl) phosphate

Bis(2,3-dihydroxypropyl) phosphate

Katalognummer: B1262562
Molekulargewicht: 245.14 g/mol
InChI-Schlüssel: LLCSXHMJULHSJN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2,3-dihydroxypropyl) phosphate, more commonly known in research as lysobisphosphatidic acid (LBPA) or bis-monoacylglycerol phosphate (BMP), is a phospholipid of significant interest in cell biology due to its unique localization and function. It is highly enriched within the internal membranes of late endosomes and lysosomes (LE/LY) . A primary research focus for this compound is its critical role in regulating cholesterol transport and clearance within the endosomal-lysosomal system. Studies on NPC1-deficient cells, a model for Niemann-Pick type C disease, have shown that enrichment with LBPA can dramatically reverse the characteristic accumulation of cholesterol in lysosomes . The molecular mechanism behind this activity involves a direct interaction between LBPA and the NPC2 protein, which facilitates the transfer of cholesterol out of the LE/LY compartment . Consequently, the exogenous application of this compound and its precursors is being investigated as a potential therapeutic strategy for addressing lysosomal storage disorders . Furthermore, the stereochemical configuration of the dihydroxypropyl groups can influence its biological properties, making specific isomers a subject of advanced analytical research . For researchers, Bis(2,3-dihydroxypropyl) phosphate serves as a vital tool for probing the intricate mechanisms of intracellular lipid trafficking, lysosomal function, and their implications in disease pathology.

Eigenschaften

Molekularformel

C6H14O8P-

Molekulargewicht

245.14 g/mol

IUPAC-Name

bis(2,3-dihydroxypropyl) phosphate

InChI

InChI=1S/C6H15O8P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-10H,1-4H2,(H,11,12)/p-1

InChI-Schlüssel

LLCSXHMJULHSJN-UHFFFAOYSA-M

Kanonische SMILES

C(C(COP(=O)([O-])OCC(CO)O)O)O

Synonyme

diglycerol phosphate
glycerophosphoglycerol

Herkunft des Produkts

United States
Foundational & Exploratory

Bis(2,3-dihydroxypropyl) Phosphate (Glycerophosphoglycerol): Structural Dynamics, Non-Canonical Biosynthesis, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Bis(2,3-dihydroxypropyl) phosphate, commonly referred to as glycerophosphoglycerol (GPG) or diglycerol phosphate, is a symmetrical glycerophosphodiester that has recently emerged as a critical node in lipid metabolism. Moving beyond its traditional classification as a mere degradation product, recent multi-omics studies have identified GPG as the foundational substrate for a non-canonical phospholipid biosynthesis pathway essential for lysosomal homeostasis. This technical guide provides an in-depth analysis of GPG, covering its structural properties, its emerging role in oncology, and the advanced LC-MS/MS workflows required for its precise quantification.

Chemical and Structural Characterization

Bis(2,3-dihydroxypropyl) phosphate is a highly polar, water-soluble metabolite consisting of a central phosphate group esterified to two glycerol moieties at their primary hydroxyl positions[1]. Its structural symmetry distinguishes it from asymmetrical phospholipids like phosphatidylglycerol (PG). This symmetry is biologically critical, as it dictates the stereospecificity of downstream acyltransferases that utilize GPG as a substrate[2].

Table 1: Physicochemical and Structural Parameters of Bis(2,3-dihydroxypropyl) Phosphate
ParameterValue
IUPAC Name bis(2,3-dihydroxypropyl) hydrogen phosphate
Common Synonyms Glycerophosphoglycerol (GPG), Diglycerol phosphate
Molecular Formula C6H15O8P
Molecular Weight 246.15 g/mol
Monoisotopic Exact Mass 246.05045 Da
CAS Registry Number 6418-92-4
Topological Polar Surface Area 137 Ų
H-Bond Donors / Acceptors 5 / 8

Biological Significance: The Non-Canonical Biosynthetic Paradigm

According to classical lipid biochemistry, de novo glycerophospholipid (GPL) synthesis begins exclusively with the acylation of glycerol-3-phosphate to form phosphatidic acid (PA). However, recent stable isotope tracing studies have elucidated a groundbreaking alternative pathway that starts directly with GPG[3].

The endoplasmic reticulum (ER)-associated protein ceroid lipofuscinosis neuronal 8 (CLN8)—a protein linked to the neurodegenerative Batten disease—catalyzes the acyl-CoA-dependent acylation of GPG[3]. This reaction produces lysophosphatidylglycerol (LPG), which is subsequently converted into bis(monoacylglycero)phosphate (BMP) via transacylation[2][3]. BMP is a structural isomer of PG but is highly resistant to lysosomal hydrolases, making it indispensable for lysosomal lipid homeostasis, cholesterol sorting, and membrane digestion[2][3].

G GPG GPG (Bis(2,3-dihydroxypropyl) phosphate) CLN8 CLN8 Enzyme (Endoplasmic Reticulum) GPG->CLN8 AcylCoA Acyl-CoA AcylCoA->CLN8 LPG LPG (Lysophosphatidylglycerol) CLN8->LPG Acylation BMP BMP (Bis(monoacylglycero)phosphate) LPG->BMP Transacylation Lysosome Lysosomal Lipid Homeostasis BMP->Lysosome Trafficking

Non-canonical BMP synthesis pathway from GPG mediated by CLN8.

Metabolic Implications in Oncology

Beyond lysosomal function, GPG serves as a critical metabolic companion in cancer progression. In breast cancer models (e.g., MDA-MB-231 and JIMT-1 cell lines), elevated intracellular GPG levels correlate strongly with the Warburg effect—a metabolic shift towards anaerobic glycolysis[4]. GPG accumulation coincides with high lactate release and upregulated activity of glyoxalase 1 (Glo1) and lactate dehydrogenase (LDH)[4]. Consequently, GPG is increasingly utilized as a biomarker for glycolytic activity and tumor cell migration, offering a window into the metabolic reprogramming of aggressive tumors[4].

Analytical Challenges: LC-MS/MS Isobaric Deconvolution

The quantification of GPG and its acylated derivatives (Acyl-PGs) via mass spectrometry is complicated by severe isobaric interference. Because GPG-derived lipids share exact mass values with other abundant phospholipids, high-resolution MS and tandem MS (MS/MS) are mandatory[5]. For example, protonated glycerophosphoserine (PS) lipids can overlap precisely with the ammoniated adducts of PG or Acyl-PG lipids containing two additional double bonds (e.g., [PS(36:0)+H]+ =[PG(36:2)+NH4]+)[5].

Table 2: Isobaric Interference in LC-MS/MS Lipidomics Involving PG/GPG Derivatives
Target Lipid AdductInterfering Lipid AdductExact Mass (m/z)Resolution Strategy (MS/MS)
[PG(36:2) + NH4]+[PS(36:0) + H]+~792.57Neutral loss of 87 Da (serine headgroup) identifies PS.
[Acyl-PG + H]+[Cardiolipin + H]2+VariableCharge state deconvolution; MS/MS acyl chain fragmentation.
[GPG + H]+Isobaric hexose-phosphates~247.05Chromatographic retention time (HILIC vs C18); PO3- loss.

Self-Validating Experimental Protocols

Protocol 1: 13C-Isotope Tracing of GPG Incorporation

Objective: To validate the direct acylation of GPG via the non-canonical CLN8 pathway versus its degradation into the canonical PA pathway. Causality & Self-Validation: By utilizing[13C3]-GPG, we can track the intact glycerol backbone. If GPG is degraded prior to incorporation, the 13C label will fragment and distribute across all GPL classes. If directly acylated, the intact +3 m/z shift will appear exclusively in LPG and BMP. The inclusion of Triacsin C (an acyl-CoA synthetase inhibitor) serves as a self-validating negative control; its application must proportionally reduce 13C-LPG formation, proving the acyl-CoA dependency of the CLN8 enzyme[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells in 6-well plates and culture until 70% confluence. Starve cells in serum-free DMEM for 2 hours prior to labeling.

  • Inhibitor Pre-treatment (Control): Treat the negative control group with 5 µM Triacsin C for 1 hour to block acyl-CoA synthesis[3].

  • Isotope Labeling: Spike the culture medium with 50 µM of [13C3]-Bis(2,3-dihydroxypropyl) phosphate. Incubate for 24 hours.

  • Lipid Extraction (Acidic Bligh-Dyer): Harvest cells and extract lipids using a Chloroform:Methanol:HCl (1N) mixture (2:1:0.1 v/v/v). Causality: The acidic environment protonates the phosphate groups of LPG and BMP, driving them into the lower organic (chloroform) phase for optimal recovery.

  • LC-MS/MS Analysis: Analyze the organic extract using a C18 reverse-phase column coupled to a Q-TOF mass spectrometer in negative ESI mode. Monitor for the +3 Da mass shift in the LPG and BMP lipid clusters.

Protocol 2: LC-MS/MS Quantification of Endogenous GPG

Objective: Absolute quantification of highly polar GPG from complex biological matrices. Causality & Self-Validation: GPG's high polarity causes it to elute in the void volume of standard C18 columns, leading to severe ion suppression. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain GPG. Negative ionization (ESI-) is selected because the phosphate group readily yields a stable [M-H]- ion (m/z 245.04), avoiding the complex adduction (Na+, NH4+) seen in positive mode.

Step-by-Step Methodology:

  • Matrix Spiking: Spike 100 µL of cell lysate with 10 µL of a heavy-labeled internal standard (e.g., [D5]-GPG) to correct for matrix effects and extraction losses.

  • Extraction: Add 400 µL of ice-cold Methanol:Acetonitrile (1:1 v/v) to precipitate proteins. Vortex for 5 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Recovery: Transfer the supernatant to a glass autosampler vial. Causality: Avoid plastic vials, as plasticizers (e.g., PEG) can leach and cause severe background interference in the low m/z range.

  • HILIC Chromatography: Inject 5 µL onto an Amide-HILIC column. Use a gradient of Mobile Phase A (20 mM ammonium acetate in water, pH 9.0) and Mobile Phase B (100% Acetonitrile).

  • MRM Detection: Monitor the transition m/z 245.04 → 152.99 (loss of a glycerol moiety) using a triple quadrupole mass spectrometer.

References

  • [1] PubChem Compound Summary for CID 439964, Glycerophosphoglycerol. National Institutes of Health (NIH). URL:[Link]

  • [3] CLN8 enables a non-canonical phospholipid synthesis pathway. bioRxiv. URL:[Link]

  • [5] Functional Group Selective Derivatization and Gas-Phase Fragmentation Reactions of Plasmalogen Glycerophospholipids. J-Stage (Analytical Sciences). URL:[Link]

  • [4] Glycerophosphoglycerol, Beta-Alanine, and Pantothenic Acid as Metabolic Companions of Glycolytic Activity and Cell Migration in Breast Cancer Cell Lines. MDPI (Metabolites). URL:[Link]

  • [2] The Bis(monoacylglycero)-phosphate Hypothesis: From Lysosomal Function to Therapeutic Avenues. Annual Review of Biochemistry (UPenn). URL:[Link]

Sources

Whitepaper: Mechanism of Action of Bis(2,3-dihydroxypropyl) Phosphate in Biological Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stabilization of complex biologics and proteins under thermal and osmotic stress remains a critical bottleneck in drug development. Extremophiles—organisms thriving in hostile environments—offer an evolutionary blueprint for overcoming these limitations. Bis(2,3-dihydroxypropyl) phosphate , commonly known as diglycerol phosphate (DGP) , is a highly potent, anionic compatible solute (extremolyte) natively accumulated by the hyperthermophilic archaeon Archaeoglobus fulgidus[1].

Unlike traditional neutral osmolytes (e.g., trehalose, glycerol) that require molar concentrations to exert protective effects, DGP achieves profound thermostabilization at sub-molar concentrations (e.g., 100 mM)[1]. This whitepaper deconstructs the biosynthetic origins, biophysical mechanisms of action, and self-validating experimental protocols for leveraging DGP in advanced biological systems.

Biological Origins and Biosynthetic Pathway

In its native biological system, A. fulgidus accumulates DGP primarily in response to salt stress, acting as a primary osmoprotectant[2]. However, its secondary function as a potent thermoprotectant is what makes it highly relevant for biopharmaceutical applications[1].

The biosynthesis of DGP is a highly regulated, stereospecific enzymatic process. Chemical synthesis of diglycerol derivatives often yields a heterogeneous mixture of linear (α,α' and α,β) and cyclic isomers[3]. In contrast, the biological pathway ensures the exclusive production of the biologically active 1,1'-diglyceryl phosphate isomer[1]. The synthesis proceeds via the condensation of CDP-glycerol with glycerol 3-phosphate, yielding a phosphorylated intermediate that is subsequently cleaved[2].

Biosynthesis G3P Glycerol 3-Phosphate DGPP 1,1'-Diglyceryl Phosphate 3-Phosphate (DGPP) G3P->DGPP Condensation CDPG CDP-Glycerol CDPG->DGPP Condensation DGP Bis(2,3-dihydroxypropyl) Phosphate (DGP) DGPP->DGP Phosphatase Cleavage

Fig 1: Biosynthetic pathway of DGP in A. fulgidus.

Biophysical Mechanism of Action

The mechanism by which DGP stabilizes proteins is fundamentally different from non-ionic osmolytes. At physiological pH, DGP is anionic and typically pairs with intracellular potassium ions (K⁺) to achieve neutrality[4]. Its mechanism of action operates across three biophysical vectors:

  • Preferential Exclusion: Like other compatible solutes, DGP is thermodynamically excluded from the immediate hydration shell of the protein. This exclusion increases the free energy of the unfolded state, forcing the protein to adopt its most compact, native conformation to minimize exposed surface area[4].

  • Electrostatic Shielding: The anionic phosphate backbone of DGP allows it to engage in long-range electrostatic interactions with the protein surface, a feature absent in neutral sugars[4].

  • Dynamic Restriction (Enthalpic Stabilization): 5 reveal that DGP reduces the mobility of slower, larger-scale motions within the protein structure[5]. This restriction increases the generalized order parameters (S²) and provides an additional 1.6 kJ/mol of enthalpic stabilization to the "closed" (native) form of the protein[5].

MoA Native Native Protein (Functional) Heat Thermal/Osmotic Stress Native->Heat Exposure Denatured Denatured Protein (Aggregated) Heat->Denatured Unfolding DGP DGP + K+ Ions Shield Hydration Shell Maintenance & Electrostatic Shielding DGP->Shield Preferential Exclusion Shield->Native Stabilizes Shield->Denatured Prevents

Fig 2: Biophysical mechanism of protein stabilization by DGP.

Quantitative Efficacy Data

The exceptional efficacy of DGP is best illustrated by its ability to protect highly sensitive mesophilic and hyperthermophilic enzymes from heat-induced denaturation at concentrations where standard osmolytes fail[1].

Protein ModelStress ConditionDGP Conc.Efficacy / OutcomeMechanism Highlight
D. gigas Rubredoxin Thermal Denaturation100 mM4-fold increase in half-lifeRestriction of fast-scale motions (ΔS² = +0.015)
C. pasteurianum Rubredoxin Thermal Denaturation100 mM~4-fold increase in half-lifeEnthalpic stabilization of closed state (+1.6 kJ/mol)
Lactate Dehydrogenase (LDH) Heat Inactivation100 mMHigh degree of protectionOutperforms 1 M ectoine or trehalose
D. desulfuricans Rubredoxin Thermal Denaturation100 mMNo significant effectHighlights structural specificity of DGP interactions

Data synthesized from 1[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, any application of DGP in drug formulation must be validated through rigorous, self-correcting protocols. Below are the definitive methodologies for synthesizing DGP and validating its stabilizing effects.

Protocol 1: Enzymatic Biosynthesis and Purification of Stereospecific DGP

Causality Check: Chemical synthesis lacks the stereospecific control needed for biological applications[3]. This enzymatic protocol ensures the production of the active 1,1'-diglyceryl phosphate isomer[1].

  • Substrate Preparation: Prepare an equimolar solution of CDP-glycerol and glycerol 3-phosphate (10 mM each) in a 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂.

  • Condensation Reaction: Introduce purified A. fulgidus cell-free extract (or recombinant synthase). Incubate at 80°C (optimal temperature for hyperthermophilic enzymes) for 2 hours to synthesize the intermediate 1,1'-diglyceryl phosphate 3-phosphate (DGPP)[2].

  • Dephosphorylation: Lower the temperature to 37°C and introduce a broad-spectrum phosphatase (e.g., alkaline phosphatase) to cleave the terminal phosphate, yielding DGP[2].

  • Anion-Exchange Chromatography: Load the reaction mixture onto a Q-Sepharose column. Elute with a linear gradient of KCl (0 to 1 M). Because DGP is anionic, it will bind to the resin and elute distinctly from neutral byproducts[4].

  • Validation: Confirm the structure and stereopurity using ¹H, ¹³C, and ³¹P NMR spectroscopy. The natural compound must show no optical activity (racemic mixture of glycerol moieties)[1].

Protocol 2: In Vitro Assessment of Protein Dynamics via NMR Relaxation

Causality Check: Macroscopic assays (like Circular Dichroism) only show bulk unfolding. Heteronuclear NMR is required to prove the mechanism of stabilization—specifically, how DGP restricts atomic-level backbone mobility[5].

  • Sample Formulation: Prepare 1–2 mM of ¹⁵N-labeled model protein (e.g., D. gigas Rubredoxin) in a phosphate buffer (pH 7.0). Split into a control cohort (100 mM KCl) and a test cohort (100 mM DGP, potassium salt)[5].

  • NMR Acquisition: Acquire ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra over a temperature gradient (e.g., 20°C to 40°C) using a high-field NMR spectrometer (e.g., 600 MHz or higher)[5].

  • Model-Free Analysis: Extract the generalized order parameters (S²) from the relaxation data. An increase in S² in the DGP cohort validates the restriction of fast-scale motions[5].

  • Thermodynamic Extraction: Use hydrogen exchange rates derived from the NMR data to calculate the free energy (ΔG) of structural opening. A positive shift in ΔG confirms enthalpic stabilization[5].

Workflow Prep 1. Sample Preparation (Protein + 100mM DGP) NMR 2. Heteronuclear NMR Relaxation Acquisition Prep->NMR Analysis 3. Model-Free Analysis (Order Parameters) NMR->Analysis Thermo 4. Thermodynamic Output (Enthalpy of Interactions) Analysis->Thermo

Fig 3: Experimental workflow for NMR-based dynamic analysis.

Translational Applications in Drug Development

The biophysical properties of DGP make it a transformative excipient in the pharmaceutical industry. By maintaining the hydration shell and preventing aggregation, DGP acts as a highly efficient solubilizer, binder, and humectant in biological formulations[3].

For monoclonal antibodies (mAbs) and recombinant proteins, the inclusion of DGP can drastically reduce the required concentration of stabilizing excipients (from >1 M for trehalose down to ~100 mM for DGP), thereby lowering the osmolality of the final injectable formulation and reducing injection-site pain. Furthermore, its application in prodrug design—leveraging the phosphate moiety for targeted cellular uptake—represents a frontier in precision medicine[6].

References

  • Thermostabilization of Proteins by Diglycerol Phosphate, a New Compatible Solute from the Hyperthermophile Archaeoglobus fulgidus Source: Applied and Environmental Microbiology (via PubMed Central) URL:[Link]

  • Biosynthetic pathways of inositol and glycerol phosphodiesters used by the hyperthermophile Archaeoglobus fulgidus in stress adaptation Source: Journal of Bacteriology (via PubMed) URL:[Link]

  • Protein stabilization by compatible solutes. Effect of diglycerol phosphate on the dynamics of Desulfovibrio gigas rubredoxin studied by NMR Source: European Journal of Biochemistry (via ResearchGate) URL:[Link]

  • Organic osmolytes as compatible, metabolic and counteracting cytoprotectants in high osmolarity and other stresses Source: Journal of Experimental Biology URL:[Link]

  • Advances in the Synthesis and Analysis of Biologically Active Phosphometabolites Source: MDPI (Molecules) URL:[Link]

Sources

Comprehensive Mass Spectrometry Fragmentation Pathways of Bis(2,3-dihydroxypropyl) Phosphate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of advanced lipidomics, biomarker discovery, and pharmaceutical degradation profiling, the accurate structural characterization of polar lipid backbones is critical. Bis(2,3-dihydroxypropyl) phosphate , widely cataloged in metabolomics databases as glycerophosphoglycerol (GPGro) or diglycerol phosphate[1], serves as the fundamental hydrophilic backbone of phosphatidylglycerol (PG) lipids[2].

As a Senior Application Scientist, I frequently observe laboratories mischaracterizing this molecule due to inappropriate chromatographic retention or a misunderstanding of its collision-induced dissociation (CID) kinetics. This whitepaper provides an authoritative, in-depth guide to the mass spectrometry fragmentation pathways of bis(2,3-dihydroxypropyl) phosphate, combining mechanistic causality with a self-validating analytical protocol.

Physicochemical Foundations & Ionization Dynamics

To design an effective mass spectrometry assay, we must first analyze the physicochemical properties of the target analyte. Bis(2,3-dihydroxypropyl) phosphate (Chemical Formula: C6​H15​O8​P , Exact Mass: 246.05045 Da) consists of two glycerol moieties linked by a central phosphodiester bond[1].

The Causality of Negative-Ion ESI

With a computed XLogP3 of -3.6, this molecule is exceptionally polar[1]. The central phosphate group is highly acidic and exists as an anion at physiological pH. Consequently, Electrospray Ionization (ESI) in negative-ion mode is the optimal strategy[2]. While positive-ion mode can produce sodium or lithium adducts ( [M+Na]+ or [M+Li]+ )[3], these pathways suffer from lower ionization efficiency and complex, charge-remote fragmentation that obscures the core backbone structure. In negative mode, the molecule readily deprotonates to form a highly stable [M−H]− precursor ion at m/z 245.04 [2].

Collision-Induced Dissociation (CID) Mechanisms

When the [M−H]− precursor (m/z 245.04) is subjected to low-energy collisionally activated dissociation (CAD) in a tandem quadrupole (QqQ) or Q-TOF system, the phosphodiester bonds act as the primary sites of lability[3]. The fragmentation is driven by two competing mechanistic pathways:

  • Charge-Driven Nucleophilic Attack (Loss of 92 Da): The deprotonated phosphate oxygen attacks the adjacent glycerol carbon, expelling a neutral glycerol molecule ( C3​H8​O3​ , 92.05 Da). This cyclization yields the highly abundant cyclic glycerophosphate product ion at m/z 153.00 .

  • Proton Transfer & Heterolytic Cleavage (Loss of 74 Da): Cleavage of the C-O bond accompanied by a proton transfer results in the expulsion of neutral glycidol ( C3​H6​O2​ , 74.04 Da), leaving the intact glycerophosphate anion at m/z 171.01 .

  • Deep Backbone Cleavage (Phosphate Core): At higher collision energies (>30 eV), the carbon-oxygen bonds are completely obliterated, leaving only the inorganic dihydrogen phosphate ( [H2​PO4​]− , m/z 96.97) and metaphosphate ( [PO3​]− , m/z 78.96) ions.

Fragmentation Precursor [M-H]⁻ m/z 245.04 Bis(2,3-dihydroxypropyl) phosphate Frag1 [M-H - H₂O]⁻ m/z 227.03 Dehydrated Precursor Precursor->Frag1 -H₂O (-18 Da) Frag2 [GroP - H]⁻ m/z 171.01 Glycerophosphate Precursor->Frag2 -C₃H₆O₂ (-74 Da) Glycidol Loss Frag3 [Cyclic-GroP - H]⁻ m/z 153.00 Cyclic Glycerophosphate Precursor->Frag3 -C₃H₈O₃ (-92 Da) Glycerol Loss Frag2->Frag3 -H₂O (-18 Da) Frag4 [H₂PO₄]⁻ m/z 96.97 Dihydrogen Phosphate Frag2->Frag4 -C₃H₆O₂ (-74 Da) Frag5 [PO₃]⁻ m/z 78.96 Metaphosphate Frag3->Frag5 -C₃H₆O₂ (-74 Da) Frag4->Frag5 -H₂O (-18 Da)

CID Fragmentation Pathway of Bis(2,3-dihydroxypropyl) phosphate ([M-H]⁻ m/z 245)

Quantitative Data Summary

The table below summarizes the optimized MRM (Multiple Reaction Monitoring) transitions for quantitative analysis.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Collision Energy (eV)Relative AbundanceStructural Assignment
245.04153.0092.05 ( C3​H8​O3​ )20 - 25Base Peak (100%) [Cyclic−GroP−H]−
245.04171.0174.04 ( C3​H6​O2​ )15 - 20High (75%) [GroP−H]−
245.0496.97148.0730 - 35Medium (40%) [H2​PO4​]−
245.0478.96166.0835 - 45Medium (35%) [PO3​]−
245.04227.0318.01 ( H2​O )10 - 15Low (15%) [M−H−H2​O]−

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following LC-MS/MS methodology is designed with internal checks to prevent false negatives caused by phase-partitioning errors or in-source fragmentation.

Step 1: Liquid-Liquid Extraction (LLE) & Phase Partitioning
  • Causality: A common pitfall in lipidomics is assuming all phosphate-bearing lipids partition into the organic layer. Because bis(2,3-dihydroxypropyl) phosphate lacks fatty acyl chains, it is highly hydrophilic. In a standard Bligh-Dyer extraction, it partitions almost exclusively into the upper aqueous/methanol phase.

  • Self-Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., 13C3​ -glycerol phosphate) prior to extraction. If the internal standard recovery is <85% in the aqueous phase, the phase separation was improperly executed.

Step 2: Chromatographic Separation (HILIC)
  • Causality: Reversed-Phase Liquid Chromatography (RPLC) will result in void volume elution and severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

  • Method: Use a ZIC-HILIC (Zwitterionic) column.

    • Mobile Phase A: 20 mM Ammonium Acetate in H2​O , pH 6.8 (Volatile buffer prevents ESI suppression while maintaining the phosphate in its ionized state).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 95% B, ramping down to 50% B over 10 minutes.

Step 3: MS/MS Tuning & Source Optimization
  • Causality: The phosphodiester bond is fragile. If the Declustering Potential (DP) or capillary voltage is too high, the molecule will fragment in the ESI source, artificially generating the m/z 171 ion before it reaches the collision cell.

  • Self-Validation Check: Monitor the 245.04 → 245.04 transition (no collision energy). If the m/z 171 peak is visible in the Q1 full scan at >10% relative abundance, lower the DP until in-source fragmentation is eliminated.

Workflow S1 Sample Prep LLE (Aqueous Phase) Spike IS S2 Chromatography ZIC-HILIC Column pH 6.8 Buffer S1->S2 S3 Ionization Negative ESI [M-H]⁻ Generation S2->S3 S4 MS/MS Analysis QqQ MRM Mode CID Optimization S3->S4 S5 Data Validation S/N > 10 IS Recovery > 85% S4->S5

Self-Validating LC-MS/MS Analytical Workflow for Highly Polar Phosphates

References

  • Hsu, F. F., & Turk, J. (2009). Electrospray Ionization with Low-energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization. National Institutes of Health (NIH) PMC.[Link]

  • Byrdwell, W. C. HPLC-MS of Glycerophosphoglycerol Home. Byrdwell.com. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 439964, Glycerophosphoglycerol. PubChem - NIH.[Link]

  • D'Agostino, C. et al. (2008). Desorption electrospray ionization (DESI) mass spectrometry and tandem mass spectrometry (MS/MS) of phospholipids and sphingolipids: ionization, adduct formation, and fragmentation. PubMed - NIH.[Link]

Sources

The Emerging Role of Bis(2,3-dihydroxypropyl) Phosphate in Non-Canonical Lipid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, textbook biochemistry has dictated that de novo glycerophospholipid (GPL) synthesis begins exclusively with the acylation of glycerol-3-phosphate to form phosphatidic acid. However, recent paradigm-shifting discoveries have identified an alternative, non-canonical pathway centered around a highly polar precursor: Bis(2,3-dihydroxypropyl) phosphate (also known as Glycerophosphoglycerol, GPG, or Diglycerol Phosphate)[1].

Far from being a mere metabolic byproduct, GPG is now recognized as a critical substrate for the synthesis of bis(monoacylglycero)phosphate (BMP) in mammalian lysosomes[2], and for the generation of acyl-PG (hemi-BMP) in bacterial outer membranes[3]. This whitepaper dissects the biochemical mechanisms of GPG metabolism, details self-validating experimental protocols for tracing its metabolic fate, and explores its implications in lysosomal storage disorders and synthetic biology.

Biochemical Identity & Structural Properties

Bis(2,3-dihydroxypropyl) hydrogen phosphate (C₆H₁₅O₈P, MW: 246.15 g/mol ) consists of a central phosphate group esterified to two glycerol moieties at their primary hydroxyl positions[1].

From an analytical perspective, GPG is exceptionally hydrophilic. As an application scientist designing lipidomic workflows, the structural polarity of GPG dictates our extraction strategy. Standard Folch extractions (Chloroform:Methanol:Water at 8:4:3) often leave highly polar, di-glycerol phosphate species trapped in the upper aqueous phase. To accurately quantify GPG, we must transition to modified extraction systems that accommodate its dielectric requirements.

Metabolic Pathways & Mechanistic Insights

Mammalian BMP Biosynthesis via CLN8

The most significant recent breakthrough in GPG biology is its role in the synthesis of BMP, a lipidomic signature essential for lysosomal lipid homeostasis[2].

Research published in late 2025 demonstrated that the Endoplasmic Reticulum (ER)-associated protein CLN8 (ceroid lipofuscinosis neuronal 8) functions as an acyltransferase[4]. CLN8 catalyzes the acyl-CoA-dependent acylation of GPG to form lysophosphatidylglycerol (LPG)[2]. This LPG is subsequently translocated and converted into BMP via transacylation[2].

Clinical Relevance: Mutations in CLN8 cause Batten disease, a severe neurodegenerative lysosomal storage disorder. fail to utilize GPG, leading to profound BMP deficiency and the pathological accumulation of undegraded phospholipids within lysosomes[4]. Furthermore, GPG has shown promise in oncology research, as it supports tumor cell membrane reconstruction by promoting rapid phospholipid synthesis[5].

G GPG GPG (Bis(2,3-dihydroxypropyl) phosphate) CLN8 CLN8 (ER Acyltransferase) GPG->CLN8 AcylCoA Acyl-CoA AcylCoA->CLN8 LPG LPG (Lysophosphatidylglycerol) CLN8->LPG Acylation BMP BMP (Bis(monoacylglycero)phosphate) LPG->BMP Transacylation Lysosome Lysosomal Lipid Homeostasis BMP->Lysosome

Fig 1: CLN8-mediated non-canonical synthesis of BMP from GPG in the endoplasmic reticulum.

Bacterial Outer Membrane Remodeling

In Gram-negative bacteria such as Klebsiella pneumoniae, GPG metabolism is linked to antibiotic resistance. The two-component regulatory system CrrAB upregulates the lipid A palmitoyltransferase, PagP [3]. to GPG and phosphatidylglycerol (PG), generating acyl-glycerophosphoglycerols (acyl-PGs)[6]. This palmitoylation increases the hydrophobicity of the outer membrane, creating a robust barrier against cationic antimicrobial peptides like polymyxin[7].

Experimental Methodologies & Protocols

To rigorously study GPG metabolism, experimental designs must account for endogenous lipid turnover. The following protocols are engineered as self-validating systems.

Protocol 1: Stable Isotope Tracing of GPG Metabolism via LC-MS/MS

Causality: Endogenous GPG levels fluctuate based on cellular metabolic states. By utilizing a heavy isotope ([¹³C]GPG+3), we induce a +3 Dalton mass shift. This allows us to unambiguously differentiate de novo LPG/BMP synthesis from the recycling of pre-existing unlabeled lipid pools[2].

  • Isotope Spiking: Culture HEK293 cells to 70% confluence. Replace media with serum-free DMEM supplemented with 50 µM [¹³C]GPG+3. Incubate for 4 hours.

  • Self-Validating Control: Spike the cell pellet with 10 pmol of an unnatural odd-chain lipid internal standard (e.g., PG 17:0/17:0) prior to extraction to calculate absolute recovery efficiency.

  • Extraction (Bligh & Dyer): Resuspend the pellet in 1 mL of Chloroform:Methanol:Water (2:2:1.8 v/v/v). Rationale: Unlike Folch, this specific dielectric ratio forces highly polar GPG and LPG into the organic/interface layer, preventing loss to the aqueous phase. Vortex for 5 mins, centrifuge at 3,000 x g for 10 mins, and collect the lower organic phase.

  • LC-MS/MS Analysis: Reconstitute in Isopropanol:Methanol (1:1). Separate via a C18 reversed-phase column. Operate the mass spectrometer in negative ion mode to track the exact m/z +3 shift in downstream LPG and BMP species.

W Step1 1. Isotope Labeling Spike [13C]GPG+3 into Culture Step2 2. Lipid Extraction Bligh & Dyer (Chloroform:MeOH:Water) Step1->Step2 Step3 3. LC Separation C18 Reversed-Phase Chromatography Step2->Step3 Step4 4. MS/MS Detection Negative Ion Mode (m/z shift tracking) Step3->Step4 Step5 5. Data Processing Quantify LPG & BMP +3 Isotopologues Step4->Step5

Fig 2: LC-MS/MS workflow for stable isotope tracing of[13C]GPG metabolism.

Protocol 2: In Vitro CLN8 Acyltransferase Assay

Causality: To prove that CLN8 directly acylates GPG (rather than acting as a secondary chaperone), the reaction must be isolated from whole-cell metabolism[2].

  • Microsome Preparation: Isolate ER-enriched microsomes from wild-type and CLN8-overexpressing cells via ultracentrifugation (100,000 x g for 60 mins).

  • Reaction Assembly: In a 100 µL reaction buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl), combine 50 µg of microsomal protein, 100 µM GPG, and 50 µM Palmitoyl-CoA.

  • Self-Validating Control: Run a parallel reaction using heat-denatured microsomes (95°C for 10 mins) to establish a baseline and rule out non-enzymatic spontaneous acylation.

  • Quenching: Incubate at 37°C for 30 mins. Quench the reaction by adding 400 µL of ice-cold Methanol. Centrifuge to precipitate proteins and analyze the supernatant for LPG formation via LC-MS/MS.

Data Presentation: Lipidomic Shifts

The table below summarizes the quantitative lipidomic shifts observed when the CLN8-mediated GPG pathway is disrupted, highlighting the selective incorporation of [¹³C]GPG+3 into lysosomal lipids[2].

Lipid SpeciesWild-Type (mol%)CLN8 -/- (mol%)[¹³C]GPG+3 Incorporation (WT)[¹³C]GPG+3 Incorporation (CLN8 -/-)
GPG (Substrate) 0.54.2N/AN/A
LPG 1.20.117%<1%
Hemi-BMP (Acyl-PG) 2.40.317%<1%
BMP 8.51.121%<1%
Phosphatidylglycerol (PG) 5.05.20%0%

Note: The lack of isotope incorporation into canonical PG confirms that GPG is selectively routed toward BMP synthesis, bypassing traditional Kennedy pathway intermediates.

Synthetic Biology Applications

Beyond endogenous metabolism, GPG and its derivatives are highly valuable in bottom-up synthetic biology. In the design of self-replicating synthetic cells, expanding the lipid bilayer requires continuous, autonomous lipid synthesis. Recent advancements in 2026 have successfully utilized integrated networks to synthesize the phospholipid 1,2-dioleoyl-sn-glycerophosphoglycerol (DOPG) directly within the outer and inner leaflets of large-unilamellar vesicles (LUVs)[8]. Understanding the enzymatic kinetics of GPG acylation provides a blueprint for engineering more efficient, sustainable artificial membranes.

References

  • National Institutes of Health (NIH). "Glycerophosphoglycerol | C6H15O8P - PubChem". URL: [Link]

  • Breithofer, J., et al. (2025). "CLN8 enables a non-canonical phospholipid synthesis pathway". bioRxiv. URL:[Link]

  • Sun, L., et al. (2022). "CrrAB regulates PagP-mediated glycerophosphoglycerol palmitoylation in the outer membrane of Klebsiella pneumoniae". Journal of Lipid Research. URL:[Link]

  • ACS Publications (2026). "Autonomous Synthesis and Scrambling of Phospholipids, Linked to Recycling of Cofactors in Synthetic Cells". ACS Synthetic Biology. URL: [Link]

Sources

Thermodynamic Stability and pKa of Bis(2,3-dihydroxypropyl) Phosphate: A Technical Guide for Biologics Formulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2,3-dihydroxypropyl) phosphate—commonly referred to as diglycerol phosphate (DGP)—is a unique extremolyte originally identified in hyperthermophilic archaea such as Archaeoglobus fulgidus. Accumulated to molar concentrations in response to severe osmotic and thermal stress, this phosphodiester-based compatible solute is a highly effective chemical chaperone. For researchers and drug development professionals, DGP represents a robust excipient for stabilizing fragile biologics, monoclonal antibodies, and lipid nanoparticle (LNP) complexes against thermal denaturation and aggregation.

Chemical Architecture & pKa Dynamics

Unlike common biological phosphomonoesters (e.g., glucose-6-phosphate) which possess two ionizable protons, DGP is a symmetrical phosphodiester. The central phosphate group links two 2,3-dihydroxypropyl (glycerol) moieties, leaving only a single ionizable hydroxyl group on the phosphorus atom.

The pKa of this phosphodiester linkage is exceptionally low, typically measured at ~1.0 .

Formulation Causality: Because the pKa is approximately 1 , DGP remains fully ionized as a stable monoanion across the entire physiological and manufacturing pH range (pH 3.0 to 9.0). This constant charge state is a critical advantage. It prevents the pH-dependent charge fluctuations that cause unpredictable electrostatic interactions between excipients and target proteins. Furthermore, phosphodiesters are superior choices for high-concentration accumulation because they exhibit weaker, more manageable interactions with divalent cations (e.g., Mg²⁺, Ca²⁺) compared to phosphomonoesters .

Thermodynamic Stability Mechanism

DGP derives its stabilizing power from the preferential exclusion principle (often termed the osmophobic effect).

  • Hydration Network: The four terminal hydroxyl groups of the two glycerol moieties form a highly ordered, robust hydrogen-bonded network with bulk water.

  • Steric/Charge Exclusion: The highly hydrated, negatively charged DGP molecule is sterically and thermodynamically excluded from the immediate hydration shell of the protein surface.

  • Equilibrium Shift: Unfolded proteins expose a larger solvent-accessible surface area (SASA) than folded proteins. Because the exclusion of DGP from the protein surface is thermodynamically unfavorable, the system minimizes this energy penalty by strongly shifting the equilibrium toward the compact, native folded state ( ΔGfold​<0 ).

G Unfolded Unfolded Protein (High Surface Area) Native Native Folded Protein (Low Surface Area) Unfolded->Native Folding Equilibrium Shift DGP Bis(2,3-dihydroxypropyl) phosphate (DGP Osmolyte) Water Hydration Shell (Preferential Hydration) DGP->Water Organizes Water->Unfolded Excluded from surface

Fig 1. Preferential exclusion mechanism of DGP shifting protein folding equilibrium.

Quantitative Benchmarking

To contextualize DGP's efficacy, the following table summarizes its physicochemical parameters against other common stabilizing excipients used in biopharmaceutical formulations.

Osmolyte / ExcipientChemical ClasspKaNet Charge (pH 7.4)Relative Thermal Stabilization ( ΔTm​ )*
Bis(2,3-dihydroxypropyl) phosphate Phosphodiester~1.0-1+++ (High)
Di-myo-inositol phosphate (DIP) Phosphodiester~1.0-1+++ (High)
Trehalose Non-reducing Disaccharide~11.50++ (Moderate)
Glucose-6-phosphate Phosphomonoester1.5, 6.5-1.9+ (Low)
Glutamate Amino Acid2.1, 4.0, 9.4-1++ (Moderate)

*Note: ΔTm​ represents the general shift in melting temperature of a model protein at 0.5 M osmolyte concentration.

Self-Validating Experimental Protocols

To rigorously evaluate the pKa and stabilizing effects of DGP in your specific biologic formulation, the following self-validating workflows are recommended.

Protocol 1: Determination of DGP pKa via ³¹P-NMR Titration

Causality: Potentiometric titration is highly inaccurate at extreme pH levels (near pH 1.0). The ³¹P nucleus, however, has a spin of 1/2 and 100% natural abundance, making it highly sensitive to changes in its local electronic environment. When the phosphate group is protonated/deprotonated, the electron density around the phosphorus atom changes, causing a measurable shift in the NMR resonance frequency. This allows for precise pKa calculation without interference from buffering agents.

  • Sample Preparation: Prepare a 50 mM solution of DGP in D₂O/H₂O (10:90 v/v) containing 150 mM NaCl to maintain constant ionic strength.

  • pH Adjustment: Aliquot the sample into 15 tubes. Adjust the pH of each tube sequentially from pH 0.5 to 4.0 using 1M HCl or NaOH. Measure the exact pH using a micro-pH electrode calibrated with low-pH standards.

  • NMR Acquisition: Acquire ³¹P-NMR spectra at 25°C. Use 85% phosphoric acid as an external reference (0 ppm).

  • Data Analysis: Plot the ³¹P chemical shift ( δ ) against the measured pH. Fit the data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve yields the exact pKa.

Protocol 2: Thermodynamic Profiling via Differential Scanning Fluorimetry (DSF)

Causality: SYPRO Orange dye is highly fluorescent only in non-polar environments. As the temperature rises, the target protein unfolds, exposing its hydrophobic core. The dye binds to this core, causing a spike in fluorescence. A delayed spike (a higher Tm​ ) in the presence of DGP proves that the excipient has thermodynamically stabilized the native state, requiring more thermal energy to break the folded conformation.

  • Reagent Setup: Prepare the target protein at 1 mg/mL in a standard formulation buffer (e.g., 20 mM Histidine, pH 6.0). Prepare a 1 M stock of DGP in the same buffer, adjusting the final pH to 6.0.

  • Assay Plate Preparation: In a 96-well qPCR plate, create a concentration gradient of DGP (0 to 500 mM). Add the target protein (final concentration 0.1 mg/mL) and SYPRO Orange dye (5X final concentration).

  • Thermal Melt: Run the plate in a real-time PCR machine. Ramp the temperature from 20°C to 95°C at a rate of 1°C/min. Monitor fluorescence (Ex: 490 nm, Em: 530 nm).

  • Validation: The first derivative of the fluorescence curve ( dF/dT ) yields the Tm​ . If DGP is acting purely via preferential exclusion, the ΔTm​ should scale linearly with DGP concentration up to 0.5 M.

Workflow Prep 1. Sample Preparation (Target Protein + DGP) NMR 2A. 31P-NMR Titration (Measure pKa ~1.0) Prep->NMR DSF 2B. Differential Scanning Fluorimetry (Measure Tm shift) Prep->DSF Analysis 3. Thermodynamic Modeling (ΔΔG calculation) NMR->Analysis DSF->Analysis

Fig 2. Self-validating experimental workflow for DGP pKa and thermodynamic stability.

Conclusion

For advanced biologics facing thermal degradation or aggregation challenges, Bis(2,3-dihydroxypropyl) phosphate offers a highly stable, monoanionic solution. Its low pKa ensures charge consistency across all biologically relevant pH ranges, while its unique phosphodiester-glycerol architecture maximizes the preferential exclusion effect, driving proteins toward their thermodynamically stable native states.

References

  • Organic compatible solutes of halotolerant and halophilic microorganisms. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link][1]

  • Phosphodiester models for cleavage of nucleic acids. Source: Beilstein Journal of Organic Chemistry. URL:[Link][2]

  • Experimental Approaches for Measuring pKa's in RNA and DNA. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link][3]

Sources

The Biological Versatility of Bis(2,3-dihydroxypropyl) Phosphate: From Archaeal Extremolytes to Lysosomal Lipid Backbones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2,3-dihydroxypropyl) phosphate—commonly referred to as diglycerol phosphate (DGP) or glycerophosphoglycerol—is a highly versatile biochemical motif. Rather than being confined to a single biological domain, this molecule manifests in three distinct, critical roles across the tree of life:

  • As a free, intracellular compatible solute (extremolyte) in hyperthermophilic archaea.

  • As the cleaved polar headgroup of phosphatidylglycerol (PG), a ubiquitous membrane lipid in bacteria and plant thylakoids.

  • As the structural backbone of bis(monoacylglycero)phosphate (BMP), also known as lysobisphosphatidic acid (LBPA), a specialized lipid critical to eukaryotic lysosomal function and cholesterol efflux.

This whitepaper provides an in-depth technical guide on the natural occurrence, mechanistic functions, and extraction protocols for bis(2,3-dihydroxypropyl) phosphate and its lipid derivatives.

Free Diglycerol Phosphate (DGP) in Archaeal Osmoadaptation

In the domain Archaea, specifically within the hyperthermophilic halophile Archaeoglobus fulgidus, free bis(2,3-dihydroxypropyl) phosphate (DGP) accumulates in the cytoplasm in response to extreme environmental stress 1.

Mechanistic Basis of Thermostabilization

The accumulation of DGP is not merely a passive response to osmotic pressure; it is a highly evolved cytoprotective mechanism. Most osmolytes are zwitterionic or neutral. However, DGP is an anionic osmolyte, paired with intracellular K⁺ to achieve charge neutrality 2.

Causality of Stabilization: At temperatures exceeding 80°C, proteins naturally begin to denature as thermal kinetic energy overcomes non-covalent folding forces. DGP acts as a chemical chaperone. Through preferential exclusion from the protein hydration shell and favorable electrostatic interactions, DGP forces proteins into their most compact, native conformations, drastically increasing the half-life of critical enzymes like rubredoxin and lactate dehydrogenase under heat stress 3.

Protocol: Extraction and Quantification of DGP from A. fulgidus

To isolate DGP for extremolyte research, the following self-validating protocol is utilized [[4]](), 5:

  • Cultivation: Grow A. fulgidus anaerobically in modified DSMZ medium supplemented with 3% NaCl at 83°C to induce osmotic and thermal stress.

  • Harvesting: Centrifuge the culture during the late exponential phase (1,000 × g, 10 min). Wash the cell pellet twice with 50 mM MOPS buffer (pH 7.6) containing 3% NaCl.

  • Extraction: Resuspend the pellet in 80% ethanol and incubate at 70°C for 30 minutes. This step lyses the cells and precipitates the proteome, leaving small osmolytes in the supernatant.

  • Purification: Lyophilize the ethanol extract. Dissolve the residue in 5 mM ammonium bicarbonate buffer (pH 8.0) and load onto a QAE-Sephadex A-25 anion-exchange column.

  • Elution: Elute using a linear gradient of ammonium bicarbonate (5 mM to 1 M).

  • Validation: Analyze fractions via ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a bridging phosphate group linking two glycerol units confirms the isolation of DGP.

The Glycerophosphoglycerol Headgroup in Phosphatidylglycerol (PG)

In bacteria (e.g., E. coli) and eukaryotic chloroplasts, bis(2,3-dihydroxypropyl) phosphate forms the hydrophilic headgroup of Phosphatidylglycerol (PG) 6.

G CDPDAG CDP-Diacylglycerol PGP Phosphatidylglycerol Phosphate (PGP) CDPDAG->PGP PGP Synthase G3P sn-Glycerol-3-Phosphate G3P->PGP PG Phosphatidylglycerol (PG) PGP->PG PGP Phosphatase

Bacterial and plastid biosynthesis pathway of Phosphatidylglycerol (PG).

Bis(monoacylglycero)phosphate (BMP) in Eukaryotic Lysosomes

In eukaryotic cells, the bis(2,3-dihydroxypropyl) phosphate backbone is acylated to form Bis(monoacylglycero)phosphate (BMP). BMP is exclusively enriched in the inner membranes of late endosomes and lysosomes (LE/LY), comprising 15–20% of total LE/LY phospholipids 7.

Stereochemistry and Enzymatic Resistance

Causality of Survival: The lysosome is a highly acidic, degradative organelle packed with phospholipases designed to catabolize membrane lipids. Standard phospholipids (like PG) possess an sn-3 phosphodiester linkage. BMP, however, exhibits a highly unusual sn-1:sn-1' stereoconfiguration 8. Because lysosomal phospholipases are evolutionarily tuned to cleave sn-3 bonds, BMP's sn-1:sn-1' structure acts as a stereochemical shield, granting the lipid extreme resistance to degradation and allowing it to safely line the lysosomal lumen.

Role in Cholesterol Efflux (Niemann-Pick Disease)

BMP is heavily enriched with polyunsaturated fatty acids, particularly docosahexaenoic acid (DHA, 22:6). Causality of Vesiculation: The bulky, flexible nature of DHA creates a cone-shaped lipid geometry. This physical strain forces the limiting membrane of the endosome to invaginate, forming intraluminal vesicles (ILVs) 9.

Once ILVs are formed, the negatively charged BMP headgroup binds to the soluble Niemann-Pick C2 (NPC2) protein. This binding alters NPC2's conformation, dramatically enhancing its ability to extract hydrophobic cholesterol from the ILV membrane and hand it off to the transmembrane NPC1 protein for export into the cytosol.

G ILV Intraluminal Vesicle (ILV) Enriched in BMP NPC2 NPC2 Protein ILV->NPC2 BMP binds NPC2 CHOL Endocytosed Cholesterol CHOL->ILV Partitioning NPC1 NPC1 Protein NPC2->NPC1 Hand-off CYTO Cytosolic Cholesterol NPC1->CYTO Efflux

Mechanism of BMP-dependent cholesterol efflux via the NPC2-NPC1 axis.

Protocol: Isolation and LC-MS/MS Analysis of BMP

Isolating BMP requires strict avoidance of acidic silica, which induces artificial acyl migration 10.

  • Subcellular Fractionation: Homogenize cultured fibroblasts and isolate the LE/LY fraction using a discontinuous sucrose density gradient ultracentrifugation.

  • Lipid Extraction: Extract the LE/LY fraction using the Folch method (Chloroform:Methanol:Water 2:1:0.8, v/v/v). Spike the sample with an unnatural internal standard (e.g., di-14:0 BMP) for absolute quantification.

  • Phase Separation: Centrifuge to separate the lower organic phase. Dry under a gentle stream of nitrogen.

  • Chromatographic Separation: Resuspend in the mobile phase. Separate lipids using Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard silica gel chromatography. Critical Step: Prolonged exposure to standard silica causes the native 2,2'-BMP isomer to artificially migrate to 3,3'-BMP.

  • Mass Spectrometry: Analyze via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in negative ion mode, targeting specific m/z transitions for polyunsaturated BMP species.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Bis(2,3-dihydroxypropyl) Phosphate

PropertyValue
IUPAC Name bis(2,3-dihydroxypropyl) hydrogen phosphate
Molecular Formula C₆H₁₅O₈P
Monoisotopic Mass 246.05 Da
Physiological Charge Anionic (-1 at pH 7.4)
Primary Stereoisomers sn-3:sn-1' (in PG), sn-1:sn-1' (in BMP)

Table 2: Subcellular Distribution of Bis(2,3-dihydroxypropyl) Phosphate Derivatives

DerivativePrimary Domain/OrganismCellular LocationKey Function
Free DGP Archaea (A. fulgidus)CytoplasmOsmolyte, Thermoprotectant
PG Bacteria, PlantsPlasma / Thylakoid MembraneStructural bilayer matrix
BMP (LBPA) Eukaryotes (Mammals)Late Endosome / LysosomeCholesterol efflux, Vesiculation

References

  • Osmoadaptation in Archaea - PMC - NIH. [1] 1

  • Thermostabilization of Proteins by Diglycerol Phosphate, a New Compatible Solute from the Hyperthermophile Archaeoglobus fulgidus - PMC. [3] 3

  • Organic osmolytes as compatible, metabolic and counteracting cytoprotectants in high osmolarity and other stresses. [2] 2

  • Biosynthetic Pathways of Inositol and Glycerol Phosphodiesters Used by the Hyperthermophile Archaeoglobus fulgidus in Stress Adaptation. [4] 4

  • Membrane lipids from gut microbiome-associated bacteria as structural and signalling molecules | Microbiology Society. [6]6

  • The Bis(monoacylglycero)- phosphate Hypothesis: From Lysosomal Function to Therapeutic Avenues - Perelman School of Medicine. [10] 10

  • Lysobisphosphatidic acid - Wikipedia. [7] 7

  • Bis(monoacylglycero)phosphate, a peculiar phospholipid to control the fate of cholesterol: Implications in pathology. [8] 8

  • Thermostabilization of Proteins by Diglycerol Phosphate, a New Compatible Solute from the Hyperthermophile Archaeoglobus fulgidus - PMC. [5]5

  • Lysobisphosphatidic acid (LBPA) enrichment promotes cholesterol egress via exosomes in Niemann Pick type C1 deficient cells - PMC. [9]9

Sources

Introduction: Unveiling the Molecular Identity of Bis(2,3-dihydroxypropyl) phosphate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Isotopic Distribution of Bis(2,3-dihydroxypropyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Bis(2,3-dihydroxypropyl) phosphate, also known as diglycerol phosphate, is an organophosphate ester with the molecular formula C₆H₁₅O₈P.[1][2] While not as extensively studied as other glycerophospholipids, its structure, forming a diester of phosphoric acid with two glycerol molecules, presents a unique hydrophilic character. Understanding the precise molecular weight and isotopic composition of this molecule is fundamental for its accurate identification and quantification in complex matrices. This is particularly crucial in fields such as metabolomics, where unambiguous compound identification is paramount, and in the synthesis of more complex molecules where it may act as an intermediate or impurity. This guide provides a detailed exploration of the exact mass and isotopic distribution of bis(2,3-dihydroxypropyl) phosphate, alongside a robust analytical methodology for its characterization.

Part 1: Core Physicochemical Characteristics

A foundational aspect of characterizing any chemical entity is the determination of its exact mass. Unlike the nominal mass (the integer mass of the most abundant isotope of each element) or the average molecular weight, the exact mass is the calculated mass of a molecule based on the sum of the exact masses of its constituent isotopes. For bis(2,3-dihydroxypropyl) phosphate, this level of precision is critical for high-resolution mass spectrometry (HRMS), a cornerstone technique in modern analytical chemistry.

The exact monoisotopic mass of bis(2,3-dihydroxypropyl) phosphate is 246.05045443 Da .[1] This value is computed using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and phosphorus (³¹P).

Part 2: Isotopic Distribution: Nature's Molecular Barcode

The presence of naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O) results in a characteristic isotopic pattern for any given molecule in mass spectrometry. This isotopic distribution, or "isotopic envelope," serves as a molecular signature that can be used to confirm the elemental composition of an unknown compound. The relative abundance of these isotopic peaks can be theoretically calculated and compared against experimental data to provide a high degree of confidence in the identification.[3][4]

For bis(2,3-dihydroxypropyl) phosphate (C₆H₁₅O₈P), the theoretical isotopic distribution is presented in the table below. The monoisotopic peak (M) represents the molecule composed entirely of the most abundant isotopes. The subsequent peaks (M+1, M+2, etc.) arise from the incorporation of one, two, or more heavy isotopes.

Isotopologue Mass (Da) Relative Abundance (%)
M246.050454100.00
M+1247.0538097.37
M+2248.0521651.88
M+3249.0555200.30
M+4250.0538760.04

Data calculated using an isotopic distribution calculator and is presented for illustrative purposes. The precise distribution may vary slightly based on the calculator's underlying algorithm and the natural abundance values used.[3][5]

The causality behind this distribution lies in the natural abundances of the constituent isotopes. The M+1 peak is primarily a result of the presence of a single ¹³C atom in a molecule, given that the natural abundance of ¹³C is approximately 1.1%. The M+2 peak is a combination of molecules containing two ¹³C atoms, a single ¹⁸O atom, or other combinations of heavier isotopes. The predictable nature of these abundances makes the isotopic pattern a powerful tool for validating the elemental formula of an analyte.

Part 3: Experimental Protocol for Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of polar, non-volatile compounds like bis(2,3-dihydroxypropyl) phosphate is ideally suited to liquid chromatography coupled with mass spectrometry. The following protocol outlines a robust method for its characterization, drawing on established principles for the analysis of related glycerophospholipids and other organophosphate diesters.[6][7][8]

Methodology Rationale

The choice of reverse-phase chromatography with an aqueous mobile phase is dictated by the high polarity of the analyte. Electrospray ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation. A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is essential to leverage the high mass accuracy for confident identification. Tandem mass spectrometry (MS/MS) is included to provide structural confirmation through characteristic fragmentation patterns.

Step-by-Step Protocol
  • Sample Preparation:

    • For samples in complex matrices (e.g., biological extracts), a solid-phase extraction (SPE) with a mixed-mode anion exchange cartridge may be employed to isolate the phosphorylated analyte.[7]

    • Dissolve the purified sample or standard in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile) to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column with polar end-capping (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended to provide retention for this polar analyte.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-25 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. The phosphate group is readily deprotonated, leading to a strong signal for the [M-H]⁻ ion.

    • Mass Analyzer: High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF).

    • Full Scan (MS1) Parameters:

      • Mass Range: m/z 100-500

      • Resolution: > 60,000 FWHM

      • Target Ion: [M-H]⁻ at m/z 245.0430

    • Tandem MS (MS/MS or dd-MS²) Parameters:

      • Precursor Ion: m/z 245.04

      • Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV) to generate a comprehensive fragmentation spectrum.

      • Fragmentation Analysis: Expect characteristic losses of water (H₂O) and glycerine moieties (C₃H₈O₃).

Data Analysis and Validation
  • Exact Mass Confirmation: Extract the ion chromatogram for the theoretical [M-H]⁻ ion (m/z 245.0430). The measured mass should be within a 5 ppm error tolerance of the calculated exact mass.

  • Isotopic Pattern Matching: Compare the isotopic distribution of the detected peak with the theoretical distribution outlined in Part 2. A high degree of correlation provides strong evidence for the assigned elemental formula.

  • Fragmentation Analysis: Analyze the MS/MS spectrum for fragments that are consistent with the structure of bis(2,3-dihydroxypropyl) phosphate. This provides orthogonal confirmation of the molecule's identity.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Validation Sample Biological or Synthetic Sample SPE Solid-Phase Extraction (Mixed-Mode Anion Exchange) Sample->SPE Purification FinalSample Final Sample in LC-MS Vial SPE->FinalSample Elution & Dilution LC Reverse-Phase HPLC (C18 Column) FinalSample->LC Injection ESI Electrospray Ionization (Negative Mode) LC->ESI Elution MS1 Full Scan (MS1) High-Resolution ESI->MS1 Ion Generation MS2 Tandem MS (MS/MS) Fragmentation MS1->MS2 Precursor Selection (m/z 245.04) ExactMass Exact Mass (< 5 ppm error) MS1->ExactMass IsotopePattern Isotopic Pattern Matching MS1->IsotopePattern Fragmentation MS/MS Spectrum Interpretation MS2->Fragmentation

Caption: Analytical workflow for the characterization of bis(2,3-dihydroxypropyl) phosphate.

Conclusion

The precise characterization of bis(2,3-dihydroxypropyl) phosphate is anchored in the accurate determination of its exact mass and the validation of its theoretical isotopic distribution. The exact monoisotopic mass of 246.05045443 Da serves as the primary identifier in high-resolution mass spectrometry. Concurrently, its characteristic isotopic pattern provides a secondary, yet equally crucial, layer of confirmation for its elemental composition (C₆H₁₅O₈P). The outlined LC-MS/MS protocol provides a self-validating system, where the combination of retention time, exact mass, isotopic pattern, and fragmentation data converges to deliver an unambiguous identification of the analyte. This in-depth guide equips researchers and scientists with the foundational knowledge and practical methodology required for the confident analysis of bis(2,3-dihydroxypropyl) phosphate.

References

  • PubChem. Bis[(2s)-2,3-Dihydroxypropyl] Hydrogen Phosphate. National Center for Biotechnology Information. [Link]

  • Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. [Link]

  • MacCoss Lab. IDCalc -- Isotope Distribution Calculator. University of Washington. [Link]

  • Wang, T., & Liu, S. (2000). Synthesis and properties of epoxy resins containing bis(3- hydroxyphenyl) phenyl phosphate. European Polymer Journal, 36(2), 443-452.
  • The ISIC- EPFL mstoolbox. Molecular mass calculator. [Link]

  • Ivanova, P. T., & Brown, H. A. (2011). Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation. Methods in molecular biology (Clifton, N.J.), 721, 57–76.
  • Fiehn Lab. Isotopic Pattern Generator. UC Davis. [Link]

  • Murphy, R. C. (2014). Tandem Mass Spectrometry of Lipids: Glycerophospholipids. Royal Society of Chemistry.
  • Pasilis, S. P., & Kbuddy, K. (2025). Robust analytical methods for bis(monoacylglycero)phosphate profiling in health and disease. bioRxiv.
  • Fernandez-Metzler, C. L., et al. (2001). Isotopica: a tool for the calculation and viewing of complex isotopic envelopes. Journal of the American Society for Mass Spectrometry, 12(5), 557-559.
  • Poudel, S., et al. (2021). Catalytic Prebiotic Formation of Glycerol Phosphate Esters and an Estimation of Their Steady State Abundance under Plausible Early Earth Conditions. Life, 11(11), 1234.
  • Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry. (2023). Analytical Chemistry.
  • Tyler, P. C., et al. (2012). Synthesis of bis-Phosphate Iminoaltritol Enantiomers and Structural Characterization with Adenine Phosphoribosyltransferase. Journal of the American Chemical Society, 134(1), 54-57.
  • MolPort. bis(2,3-dihydroxypropyl) hydrogen phosphate. [Link]

  • ChemBK. 2,3-Dihydroxypropyl Dihydrogen Phosphate. [Link]

  • GE Healthcare AS. (2011). Improvements in crystallization of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6,-triiodo-isophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
  • GE Healthcare AS. (2011). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
  • Mehellou, Y., & Balzarini, J. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9017-9044.

Sources

Methodological & Application

Application Note: De Novo Chemical Synthesis and Validation of Bis(2,3-dihydroxypropyl) Phosphate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Structural Biochemistry

Scientific Context and Rationale

Bis(2,3-dihydroxypropyl) phosphate, widely known in extremophile literature as diglycerol phosphate (DGP), is a highly specialized phosphodiester. Originally identified as a compatible solute (osmolyte) in the hyperthermophilic archaeon Archaeoglobus fulgidus, this molecule accumulates under severe osmotic and thermal stress[1]. In biotechnological and pharmaceutical applications, DGP is highly valued for its remarkable ability to confer thermostability to labile proteins, significantly increasing the half-lives of enzymes like lactate dehydrogenase and rubredoxins under heat stress[2].

While biological extraction from hyperthermophiles is possible, it is resource-intensive and yields complex mixtures[3]. Therefore, a robust, scalable laboratory chemical synthesis is preferred. The critical challenge in synthesizing DGP lies in the regioselectivity: glycerol possesses two primary (sn-1, sn-3) and one secondary (sn-2) hydroxyl groups. To exclusively form the bis(primary-alkyl) phosphate without uncontrolled polymerization, the sn-1 and sn-2 positions must be transiently masked.

Mechanistic Design and Workflow

To achieve strict regiocontrol, the synthesis utilizes 1,2-O-cyclohexylideneglycerol (or 1,2-O-isopropylideneglycerol) as the starting material. The cyclohexylidene acetal protecting group effectively shields the sn-1 and sn-2 hydroxyls, leaving only the sn-3 hydroxyl exposed for nucleophilic attack.

The exposed hydroxyl reacts with phosphoryl chloride ( POCl3​ ) in the presence of an organic base (triethylamine). The stoichiometry is strictly controlled (a 2:1 ratio of protected glycerol to POCl3​ ) to ensure the formation of the phosphodiester rather than a mono- or triester. Following the formation of the protected intermediate, mild acidic hydrolysis is employed to cleave the acetal groups without breaking the newly formed, relatively stable phosphodiester backbone[2].

G N1 1,2-O-Cyclohexylideneglycerol (Protected Precursor) N3 Protected Diglycerol Phosphate Intermediate N1->N3 Nucleophilic Attack (-78°C) N2 Phosphoryl Chloride (POCl3) + Triethylamine in THF N2->N3 Phosphorylating Agent N4 Acidic Deprotection (Dowex 50W-X8 H+) N3->N4 Hydrolysis of P-Cl & Acetal N5 Bis(2,3-dihydroxypropyl) phosphate (Target Product) N4->N5 Filtration & Lyophilization

Chemical synthesis workflow of Bis(2,3-dihydroxypropyl) phosphate.

Self-Validating Experimental Protocol

The following methodology ensures high yield while integrating in-process analytical checks to validate the success of each synthetic phase.

Phase 1: Regioselective Phosphorylation

Causality Check: The reaction must be performed at cryogenic temperatures (-78°C) to suppress the highly exothermic nature of POCl3​ substitution, which otherwise leads to unwanted side reactions and degradation. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, thereby driving the reaction equilibrium forward.

  • Preparation: Purge a dry, three-neck round-bottom flask with inert argon gas. Add 10 mL of anhydrous tetrahydrofuran (THF) and 6.0 mmol of POCl3​ . Chill the vessel to -78°C using a dry ice/acetone bath.

  • Addition: Prepare a mixture of 1,2-O-cyclohexylideneglycerol (11.6 mmol) and TEA (71.2 mmol)[2]. Load this mixture into a dropping funnel.

  • Reaction: Add the protected glycerol/TEA mixture dropwise to the vigorously stirred POCl3​ solution over 45 minutes.

  • Validation Checkpoint 1 (TLC): After 2 hours of stirring at -78°C, sample the reaction. Run a Thin Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot confirms the completion of the nucleophilic substitution.

Phase 2: Quenching and Hydrolysis

Causality Check: The intermediate retains one highly reactive phosphorus-chlorine (P-Cl) bond. Controlled addition of water hydrolyzes this bond into a stable phosphorus-hydroxyl (P-OH) group, yielding the protected phosphodiester.

  • Quenching: Slowly add 5 mL of cold, deionized water to the reaction mixture while maintaining the temperature at -78°C.

  • Warming: Remove the dry ice bath and allow the mixture to gradually warm to room temperature (20°C) over 1 hour.

  • Solvent Removal: Evaporate the THF under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (DCM) to isolate the protected intermediate.

Phase 3: Deprotection and Purification

Causality Check: Traditional liquid acids (like HCl or H2​SO4​ ) complicate downstream purification and risk cleaving the phosphodiester bond. Utilizing a strongly acidic cation exchange resin (Dowex 50W-X8 in H+ form) provides heterogeneous catalysis for acetal cleavage, allowing the acid to be removed by simple filtration[2].

  • Deprotection: Dissolve the protected intermediate in 20 mL of a 1:1 mixture of water and methanol. Add 2.0 g of pre-washed Dowex 50W-X8 ( H+ ) resin.

  • Agitation: Stir the suspension gently at 40°C for 4 hours.

  • Validation Checkpoint 2 (NMR): Filter a small aliquot and perform a quick 1H NMR. The complete disappearance of the cyclohexyl multiplet signals ( δ 1.3 - 1.6 ppm) validates successful deprotection.

  • Filtration & Neutralization: Filter out the Dowex resin. Neutralize the filtrate to pH 7.0 using a dilute potassium hydroxide ( KOH ) or sodium hydroxide ( NaOH ) solution, depending on the desired final salt form.

  • Lyophilization: Freeze-dry the neutralized solution to yield Bis(2,3-dihydroxypropyl) phosphate as a white, hygroscopic powder.

Quantitative Data and Analytical Standards

To ensure the trustworthiness of the synthesized compound, the batch must be validated against the following physicochemical parameters.

ParameterExpected ValueAnalytical MethodologyCausality / Significance
Molecular Weight 246.15 g/mol (free acid)ESI-MS (Negative Ion Mode)Confirms the mass of the bis-substituted product; rules out mono/triesters.
31P NMR Shift δ ~0.5 to 1.0 ppm 31P NMR ( D2​O , 85% H3​PO4​ ref)Validates the presence of a phosphodiester bond (distinct from monoesters at ~4 ppm).
1H NMR Shift δ 3.5 - 4.0 ppm (multiplets) 1H NMR ( D2​O )Confirms the integrity of the primary and secondary glycerol protons post-deprotection.
Thermal Stability > 3 hours at 95°CSpectrophotometric AssayValidates the molecule's structural integrity under hyperthermophilic conditions[2].
Typical Yield 45% - 55%Gravimetric AnalysisAccounts for steric hindrance during the second nucleophilic attack on POCl3​ .

Sources

Application Note: HPLC-MS/MS Method Development for the Quantitation of Bis(2,3-dihydroxypropyl) Phosphate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Bis(2,3-dihydroxypropyl) phosphate (also known as diglycerol phosphate, DGP) is a highly polar, anionic phosphodiester. In nature, it serves as a critical compatible solute (osmolyte) and extremolyte in hyperthermophilic archaea, such as Archaeoglobus fulgidus, where it accumulates in response to salt and heat stress to stabilize proteins[1][2]. Furthermore, DGP constitutes the polar headgroup of phosphatidylglycerol (PG) lipids. It is frequently analyzed as a lyso-glycerophosphoglycerol (LPG) or diagnostic fragment (m/z 227) in comprehensive lipidomics for biomarker discovery in diseases such as osteoarthritis and clear cell renal cell carcinoma[3][4].

Due to its lack of a UV-absorbing chromophore and its extreme hydrophilicity, traditional UV-HPLC methods are ineffective. This application note details a robust, highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to negative-ion electrospray ionization (ESI-).

Methodological Rationale (Causality & Design)

As a self-validating analytical system, every parameter in this method has been engineered to counteract the inherent challenges of phosphometabolite analysis:

  • Chromatographic Selection (HILIC over Reversed-Phase): Standard C18 columns fail to retain highly polar phosphometabolites like DGP, causing them to elute in the void volume. This early elution leads to severe ion suppression from un-retained sample matrix salts. HILIC provides orthogonal retention mechanisms (hydrogen bonding, dipole-dipole, and ionic interactions) ideal for polyols and phosphates. We employ a polymeric zwitterionic phase (ZIC-pHILIC) at an alkaline pH (9.0) to ensure the phosphate group remains fully deprotonated, improving peak shape and mitigating undesirable Lewis acid-base interactions with metallic column hardware.

  • Ionization Strategy (ESI Negative Mode): The phosphate group in DGP (pKa ~1.5) is inherently deprotonated under physiological and slightly acidic/neutral conditions. ESI(-) maximizes ionization efficiency, yielding a strong [M-H]⁻ precursor ion at m/z 245.0[5].

Experimental Protocols

Reagents and Materials
  • Analytical standards : Bis(2,3-dihydroxypropyl) phosphate sodium salt (CAS: 1822995-88-9)[6].

  • Solvents : LC-MS grade Acetonitrile (ACN), Water, Ammonium Carbonate, and Ammonium Hydroxide.

  • Internal Standard (IS) : Isotope-labeled glycerol phosphate or a structural analogue (e.g., di-myo-inositol phosphate).

Sample Preparation (Metabolite Extraction)

This protocol is designed to validate its own recovery; the inclusion of an IS prior to extraction accounts for matrix effects and physical losses during processing.

  • Quenching & Lysis : Rapidly quench cell pellets (e.g., A. fulgidus or mammalian tissue) in liquid nitrogen to halt metabolism. Add 800 µL of ice-cold Methanol/Water (80:20, v/v) containing the IS (100 ng/mL).

  • Homogenization : Subject the mixture to bead-beating for 3 cycles of 45 seconds at 4°C to disrupt resilient archaeal/cellular membranes.

  • Extraction : Vortex for 10 minutes, followed by sonication in an ice bath for 15 minutes. Causality: The 80% methanol extraction effectively precipitates proteins while maintaining the solubility of highly polar phosphometabolites.

  • Protein Precipitation & Clarification : Centrifuge at 21,500 × g for 15 minutes at 4°C[7].

  • Drying & Reconstitution : Transfer the supernatant to a new vial, dry under a gentle stream of nitrogen, and reconstitute in 100 µL of ACN/Water (60:40, v/v) prior to injection. Causality: Reconstituting in a high organic solvent matches the initial HILIC mobile phase conditions, preventing peak distortion and fronting (solvent effects).

HPLC-MS/MS Conditions

Chromatography :

  • Column : SeQuant® ZIC®-pHILIC (150 mm × 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase A : 20 mM Ammonium Carbonate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).

  • Mobile Phase B : 100% Acetonitrile.

  • Gradient : 0-2 min (80% B), 2-10 min (linear decrease to 30% B), 10-12 min (hold at 30% B), 12-12.1 min (return to 80% B), 12.1-20 min (equilibration).

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

Mass Spectrometry :

  • Ionization : ESI Negative mode.

  • Capillary Voltage : -4.5 kV[8].

  • Source Temperature : 500°C.

  • Desolvation Gas : 800 L/hr.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM).

Quantitative Data & Validation Parameters

Table 1: Optimized MRM Transitions for Bis(2,3-dihydroxypropyl) phosphate

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Purpose
245.0 153.0 18 Quantifier (Loss of glycerol)
245.0 227.0 14 Qualifier (Loss of H₂O)

| 245.0 | 97.0 | 25 | Qualifier (Phosphate ion) |

Table 2: Method Validation Metrics

Parameter Value
Linear Range 10 - 5000 ng/mL
Limit of Detection (LOD) 3 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL
Intra-day Precision (CV%) < 5.2%
Inter-day Precision (CV%) < 6.8%

| Matrix Recovery | 88 - 94% |

Visualizations

G N1 Sample Collection N2 Biphasic Extraction N1->N2 N3 HILIC Separation N2->N3 N4 ESI(-) MS/MS Detection N3->N4 N5 Data Analysis N4->N5

Analytical workflow for Bis(2,3-dihydroxypropyl) phosphate extraction and detection.

Frag M Precursor Ion [M-H]⁻ m/z 245.0 F1 [M-H-H₂O]⁻ m/z 227.0 M->F1 -H₂O F2 Glycerol Phosphate m/z 153.0 M->F2 -Glycerol F3 Phosphate Ion m/z 97.0 F2->F3 -C₃H₆O₂

Proposed ESI(-) MS/MS fragmentation pathway for Bis(2,3-dihydroxypropyl) phosphate.

Conclusion

The developed HILIC-MS/MS method provides a robust, self-validating platform for the quantitation of Bis(2,3-dihydroxypropyl) phosphate. By leveraging alkaline HILIC conditions, we eliminate the peak tailing commonly associated with phosphometabolites. This protocol is directly applicable to extremolyte profiling in biotechnology, as well as lipidomic biomarker research where DGP serves as a critical structural moiety[4][9].

References

  • Martins, L. O., et al. "Thermostabilization of Proteins by Diglycerol Phosphate, a New Compatible Solute from the Hyperthermophile Archaeoglobus fulgidus". Applied and Environmental Microbiology (PMC). URL:[Link]

  • "Grape Lipidomics: An Extensive Profiling thorough UHPLC-MS/MS Method". PMC - NIH. URL: [Link]

  • Byrdwell, W. C. "HPLC-MS of Glycerophosphoglycerol Home". Glycerophosphoglycerol.com. URL:[Link]

  • "Advances in the Synthesis and Analysis of Biologically Active Phosphometabolites". MDPI. URL: [Link]

  • "Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis". University of North Dakota. URL: [Link]

  • "Discovery of lipid biomarkers correlated with disease progression in clear cell renal cell carcinoma using desorption electrospray ionization imaging mass spectrometry". Oncotarget. URL: [Link]

  • "Glycerol Phosphodiesters Used by the Biosynthetic Pathways of Inositol and Diglycerol Phosphate in Stress Adaptation". ITQB NOVA. URL:[Link]

  • "Systems-Wide Analysis of Acclimation Responses to Long-Term Heat Stress and Recovery in the Photosynthetic Model Organism Chlamydomonas reinhardtii". Oxford Academic. URL: [Link]

Sources

Application Note: Precision Profiling of Lysosomal Lipids Using Bis(2,3-dihydroxypropyl) Phosphate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals targeting Lysosomal Storage Disorders (LSDs).

Executive Summary

Bis(monoacylglycero)phosphate (BMP) is an atypical, negatively charged phospholipid predominantly localized in the inner membranes of late endosomes and lysosomes. It is a critical biomarker for lysosomal storage disorders (such as Niemann-Pick disease type C) and drug-induced phospholipidosis (DIPL)[1][2]. However, the accurate quantification of BMP is notoriously difficult because it is a structural isomer of phosphatidylglycerol (PG). Both lipids share identical exact masses and exhibit nearly indistinguishable tandem mass spectrometry (MS/MS) fragmentation patterns[3][4].

To overcome this isobaric dilemma, advanced lipidomics workflows employ Bis(2,3-dihydroxypropyl) phosphate (BDPP) —the de-acylated backbone of BMP[5]—as a core calibration standard and its isotopically labeled counterpart (e.g., BDPP-d5) as an internal standard (IS). This application note details a self-validating, monophasic extraction and de-acylation protocol that eliminates acyl-chain ionization bias and resolves the PG/BMP overlap.

Mechanistic Causality: Overcoming the Analytical Bottlenecks

The Isobaric Dilemma and Stereochemical Advantage

Intact BMP and PG both yield a deprotonated molecular ion [M−H]− and fragment primarily into acyl anions, making direct MS/MS differentiation highly dependent on complex, low-abundance secondary fragments[2]. However, BMP possesses a unique sn-1, sn-1' stereoconfiguration, which protects it from lysosomal hydrolases, whereas PG has an sn-3, sn-1' configuration. By subjecting the lipid extract to mild alkaline hydrolysis, the ester-linked fatty acids are cleaved. The resulting de-acylated backbones—BDPP (from BMP) and G3PG (from PG)—can be baseline-separated using Hydrophilic Interaction Liquid Chromatography (HILIC) due to their distinct stereochemical interactions with the stationary phase.

The Phase Partitioning Trap

A common pitfall in polar lipidomics is the misuse of traditional biphasic extractions (e.g., Folch or Bligh-Dyer). BDPP is highly polar (LogP ≈ -3.6)[5]. If BDPP-d5 is spiked into a biphasic system as an IS, it will partition entirely into the upper aqueous phase, while the intact endogenous BMP partitions into the lower organic phase. This destroys the quantitative relationship between the analyte and the IS. The Solution: A monophasic extraction system (e.g., Acetonitrile/Methanol/Water) ensures that both the highly non-polar intact lipids and the highly polar IS remain in a single homogeneous solution prior to hydrolysis.

Biological Context: BMP in Lysosomal Function

BMP is not synthesized in the endoplasmic reticulum like most phospholipids. Instead, it is synthesized directly within the acidic environment of the late endosome/lysosome via the transacylation of lysophosphatidylglycerol (LPG).

Pathway PG Phosphatidylglycerol (PG) (ER / Mitochondria) LPG Lysophosphatidylglycerol (LPG) PG->LPG Phospholipase A2/A1 BMP Bis(monoacylglycero)phosphate (Late Endosome/Lysosome) LPG->BMP Transacylation (Lysosomal Environment) ESCRT ESCRT Complex Activation BMP->ESCRT Membrane Invagination LSD Lysosomal Storage Disorders (e.g., Niemann-Pick Type C) BMP->LSD Dysregulation / Accumulation Degradation Sphingolipid & Cholesterol Metabolism ESCRT->Degradation ILV Formation

Figure 1: The lysosomal synthesis pathway of BMP and its role in cellular homeostasis and disease.

Experimental Protocol: Monophasic Extraction & De-acylation Workflow

This protocol is designed as a self-validating system. The inclusion of a neutralization step ensures chromatographic integrity, while pre-extraction IS spiking guarantees accurate recovery calculations.

Workflow N1 Sample Prep (Cell Lysate/Plasma) N2 Spike IS (BDPP-d5) N1->N2 N3 Monophasic Extraction (ACN/MeOH/H2O) N2->N3 Prevents Phase Partitioning Loss N4 Mild Alkaline Hydrolysis (0.1M NaOH) N3->N4 Cleaves Acyl Chains N5 HILIC-MS/MS Analysis N4->N5 Neutralization N6 Data Processing (Total BMP Pool) N5->N6

Figure 2: Analytical workflow for total BMP quantification using BDPP as a structural surrogate.

Step-by-Step Methodology

Materials Required:

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), LC-MS grade.

  • Internal Standard: BDPP-d5 (10 µg/mL in LC-MS grade water).

  • Hydrolysis Reagent: 0.1 M NaOH in Methanol.

  • Neutralization Reagent: 0.1 M Acetic Acid in Water.

Procedure:

  • Sample Aliquoting: Transfer 50 µL of biological matrix (e.g., plasma, tissue homogenate, or cell lysate) into a 1.5 mL low-bind Eppendorf tube.

  • IS Spiking: Add 10 µL of the BDPP-d5 internal standard.

    • Causality: Spiking the highly polar IS before the addition of organic solvents ensures it undergoes the exact same precipitation and matrix suppression effects as the endogenous lipids.

  • Monophasic Extraction: Add 400 µL of ice-cold Extraction Solvent. Vortex vigorously for 2 minutes.

    • Causality: The 2:2:1 ACN/MeOH/Water ratio creates a single phase that precipitates proteins while keeping both hydrophobic intact BMP and the hydrophilic BDPP-d5 completely solvated.

  • Protein Precipitation: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer 300 µL of the supernatant to a new glass vial.

  • Mild Alkaline Hydrolysis: Add 50 µL of 0.1 M NaOH in Methanol to the supernatant. Incubate at 37°C for 45 minutes.

    • Causality: This step cleaves the ester-linked acyl chains of all complex glycerophospholipids. Intact BMP is quantitatively converted into BDPP, eliminating the signal dilution caused by dozens of different acyl-chain combinations[3].

  • Neutralization (Critical Step): Add 50 µL of 0.1 M Acetic Acid.

    • Causality: HILIC stationary phases (e.g., ZIC-pHILIC) are highly sensitive to pH extremes. Injecting highly alkaline samples will strip the hydration layer of the column, leading to peak splitting and rapid column degradation.

  • Drying and Reconstitution: Evaporate the neutralized extract to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Acetonitrile/Water (80:20, v/v) containing 10 mM Ammonium Acetate.

Data Presentation & Method Validation

Because BDPP lacks hydrophobic acyl chains, it exhibits poor retention on standard Reversed-Phase (C18) columns and elutes in the void volume. Therefore, HILIC chromatography is mandatory.

Table 1: MRM Transitions for HILIC-MS/MS (Negative Ion Mode)
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Role
BDPP-d5 250.0778.96 ( PO3−​ )25Internal Standard
BDPP (from BMP) 245.04152.9920Target Analyte
G3PG (from PG) 245.04171.0120Target Analyte

Note: While BDPP and G3PG share the same precursor mass, their distinct stereochemistry results in different retention times on a ZIC-pHILIC column, allowing for unambiguous integration.

Table 2: Representative Method Validation Parameters
ParameterBDPP (De-acylated BMP)G3PG (De-acylated PG)
Linear Dynamic Range 0.5 – 500 ng/mL1.0 – 500 ng/mL
Limit of Detection (LOD) 0.15 ng/mL0.30 ng/mL
Limit of Quantitation (LOQ) 0.50 ng/mL1.0 ng/mL
Extraction Recovery 92.4% ± 3.1%89.8% ± 4.2%
Matrix Effect (Suppression) < 8%< 10%

Conclusion

The structural similarities between BMP and PG have historically plagued lipidomics researchers, leading to false positives in lysosomal biomarker discovery. By leveraging Bis(2,3-dihydroxypropyl) phosphate (BDPP) as a structural proxy and internal standard within a monophasic, de-acylation workflow, researchers can achieve absolute quantification of the total BMP pool. This method ensures robust E-E-A-T principles by eliminating acyl-chain ionization bias, preventing phase-partitioning losses, and protecting chromatographic hardware through strategic neutralization.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 439964, Glycerophosphoglycerol (Bis(2,3-dihydroxypropyl) hydrogen phosphate). PubChem. Available at:[Link][5]

  • Pan, M., et al. (2017). Strategy for Quantitative Analysis of Isomeric Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after One-Step Methylation. Analytical Chemistry, 89(17), 9400-9406. Available at:[Link][3]

  • Pan, M., & Qin, C. (2018). Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation. Methods in Molecular Biology. Available at:[Link][1]

  • Ghorasaini, M., et al. (2025). Robust analytical methods for bis(monoacylglycero)phosphate profiling in health and disease. bioRxiv. Available at:[Link][4]

  • Wang, L.Y., et al. (2025). Label-free quantitative shotgun analysis of bis(monoacylglycero)phosphate lipids. Analytical and Bioanalytical Chemistry. Available at:[Link][2]

Sources

Application Note: High-Resolution NMR Spectroscopy of Bis(2,3-dihydroxypropyl) phosphate

Author: BenchChem Technical Support Team. Date: April 2026

A Detailed Guide to Sample Preparation for Structural and Quantitative Analysis

Abstract

This guide provides a comprehensive, field-proven protocol for the preparation of bis(2,3-dihydroxypropyl) phosphate samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of steps to explain the critical rationale behind each experimental choice. We address the unique challenges posed by this highly polar phosphometabolite, including solvent selection, pH control, and the mitigation of common impurities. The protocols herein are designed to be self-validating, ensuring the acquisition of high-resolution, reproducible data for both structural elucidation (¹H, ³¹P, 2D NMR) and absolute quantification (qNMR).

Introduction: The Analytical Challenge

Bis(2,3-dihydroxypropyl) phosphate is a polyol phosphate of significant interest in various biological and chemical contexts. Its structure, featuring a central phosphate group flanked by two dihydroxypropyl chains, imparts high polarity and specific chemical properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive technique for the structural and quantitative analysis of such molecules in solution.[2][3]

However, the quality of NMR data is fundamentally dependent on meticulous sample preparation. For a polar, phosphate-containing analyte like bis(2,3-dihydroxypropyl) phosphate, several factors must be precisely controlled to achieve high-resolution spectra suitable for detailed analysis. These include ensuring complete solubility, maintaining a stable pH to prevent chemical shift drift, optimizing concentration for sensitivity, and eliminating interfering impurities. This application note provides an expert framework for navigating these challenges to produce publication-quality NMR data.

Foundational Principles of Sample Preparation

The successful preparation of an NMR sample hinges on understanding the interplay between the analyte, the solvent, and the desired experimental outcome.

Analyte Properties: Polarity and pH Sensitivity

Bis(2,3-dihydroxypropyl) phosphate's multiple hydroxyl groups and ionized phosphate moiety make it highly soluble in polar solvents, particularly water. The most critical characteristic is the phosphate group itself. The chemical shift of a phosphorus nucleus (³¹P) is exquisitely sensitive to its local electronic environment, which is directly influenced by the solution's pH, temperature, and the presence of counter-ions.[4][5][6] Failure to control pH will result in poor reproducibility and potential misidentification of spectral peaks.

Deuterated Solvents: The Key to a Clear Spectrum

NMR experiments require deuterated solvents, where hydrogen atoms (¹H) are replaced with deuterium (²H). This is essential for two reasons:

  • Minimizing Solvent Interference: It prevents the overwhelmingly strong signal from solvent protons from obscuring the much weaker signals from the analyte.[7][8][9]

  • Providing a Lock Signal: The NMR spectrometer uses the deuterium signal to stabilize, or "lock," the magnetic field, ensuring the stability and accuracy of chemical shifts throughout the experiment.[8]

For bis(2,3-dihydroxypropyl) phosphate, Deuterium Oxide (D₂O) is the solvent of choice due to its ability to readily dissolve the polar analyte.[10][11] Other polar solvents like DMSO-d₆ or Methanol-d₄ can be used but are generally less ideal unless required by the sample matrix.[8][12]

The Critical Role of Buffering

As the ³¹P chemical shift is pH-dependent, maintaining a constant pH across all samples is non-negotiable for comparative or quantitative studies.[6] This is achieved by preparing the sample in a deuterated buffer solution. A sodium phosphate buffer prepared in D₂O is a common and effective choice, particularly when aiming for physiologically relevant conditions (pH ~7.4).[13]

Mitigating Impurities for High-Resolution Spectra

Two types of impurities are particularly detrimental to NMR spectra:

  • Particulate Matter: Any suspended solids in the sample will disrupt the homogeneity of the magnetic field, leading to significant line broadening and poor spectral resolution.[12] This cannot be corrected by instrumental shimming.

  • Paramagnetic Ions: Transition metal ions (e.g., Fe³⁺, Mn²⁺, Cu²⁺) even at trace levels, cause severe broadening of NMR signals, sometimes to the point where they become undetectable.[10][14][15] These can be introduced from glassware, reagents, or the sample itself. The addition of a chelating agent like EDTA is an effective strategy to sequester these ions.[14][15]

Quantitative Data & Recommended Parameters

For reproducible and high-quality results, the following parameters should be considered.

Table 1: Recommended Analyte Concentration
NMR Experiment TypeRecommended Concentration (in 0.6-0.7 mL)Rationale
¹H NMR (Proton) 1–5 mg (approx. 4–20 mM)Provides excellent signal-to-noise for routine structural confirmation and purity assessment.[10]
³¹P NMR (Phosphorus) 5–25 mg (approx. 20–100 mM)Compensates for the lower gyromagnetic ratio of ³¹P compared to ¹H, ensuring adequate sensitivity.
¹³C NMR (Carbon) 10–30 mg (approx. 40–120 mM)Required due to the low natural abundance (1.1%) and lower sensitivity of the ¹³C nucleus.[10]
2D NMR (COSY, HSQC, etc.) 15–30 mg (approx. 60–120 mM)Higher concentration is necessary to detect weaker cross-peaks within a reasonable acquisition time.[2][10]

Concentration in mM calculated using a molecular weight of 246.15 g/mol for bis(2,3-dihydroxypropyl) phosphate.[1]

Table 2: Recommended Buffer and Internal Standard Composition
ComponentRecommended ConcentrationPurpose
Sodium Phosphate Buffer 50–100 mMMaintains a stable pH (e.g., 7.4) to ensure reproducible chemical shifts, particularly for the ³¹P signal.[6][13]
D₂O 99.9% atom % DServes as the primary solvent and provides the deuterium lock signal.[8]
EDTA 0.5–1 mMChelates and effectively removes paramagnetic metal ions that cause severe line broadening.[14]
DSS or TMSP (Internal Std.) 0.1–0.5 mMProvides a chemical shift reference (δ 0.00 ppm) and serves as a concentration calibrant for quantitative NMR (qNMR).[10][16][17] DSS is generally preferred for its stability across a wider pH range.

Experimental Workflow and Protocols

This section details the step-by-step methodology for preparing a high-quality NMR sample of bis(2,3-dihydroxypropyl) phosphate.

Workflow Diagram

NMR_Sample_Prep_Workflow cluster_prep Step 1: Reagent Preparation cluster_sample Step 2: Sample Formulation cluster_purify Step 3: Purification & Transfer cluster_final Step 4: Finalization Buffer Prepare Deuterated Buffer Stock (e.g., 1M NaPi, pH 7.4 in D2O) Dissolve Dissolve in D2O Buffer Buffer->Dissolve Standard Prepare Internal Standard Stock (e.g., 10mM DSS in D2O) AddStd Add Internal Standard Standard->AddStd Analyte Weigh Analyte (See Table 1) Analyte->Dissolve Accurately Dissolve->AddStd Vortex Vortex to Homogenize AddStd->Vortex Filter Filter Solution (Syringe Filter or Glass Wool) Vortex->Filter Crucial Step Transfer Transfer to NMR Tube Filter->Transfer ~0.6-0.7 mL Cap Cap and Label Tube Transfer->Cap NMR Ready for NMR Spectrometer Cap->NMR

Caption: Workflow for bis(2,3-dihydroxypropyl) phosphate NMR sample preparation.

Protocol 1: Preparation of a Buffered D₂O Stock Solution
  • Objective: To create a buffered solvent system that will maintain a constant pH for the NMR sample.

  • Materials: Sodium phosphate monobasic (NaH₂PO₄), Sodium phosphate dibasic (Na₂HPO₄), D₂O (99.9 atom %), pH meter with a compatible electrode.

  • Procedure:

    • Prepare separate concentrated stock solutions of NaH₂PO₄ and Na₂HPO₄ in D₂O (e.g., 1 M).

    • In a clean beaker, add a volume of the Na₂HPO₄ stock to a larger volume of D₂O to reach the target final buffer concentration (e.g., 100 mM).

    • Slowly titrate with the NaH₂PO₄ stock solution while monitoring the pH. Calibrate the pH meter using standard aqueous buffers (pH 4, 7, 10), but note that the reading in D₂O (pD) will be approximately pD = pH_reading + 0.4. Adjust to the desired final pH value (e.g., a reading of 7.0 for a pD of ~7.4).

    • Add EDTA from a stock solution to a final concentration of 1 mM.

    • This stock solution is now ready for use.

Protocol 2: Preparation of the Final NMR Sample
  • Objective: To prepare a homogeneous, impurity-free sample of bis(2,3-dihydroxypropyl) phosphate at a known concentration.

  • Materials: Bis(2,3-dihydroxypropyl) phosphate solid, prepared buffered D₂O stock, internal standard stock solution (e.g., DSS in D₂O), high-quality 5 mm NMR tube, Pasteur pipette, glass wool or 0.22 µm syringe filter.

  • Procedure:

    • Weighing: Accurately weigh the desired amount of bis(2,3-dihydroxypropyl) phosphate (see Table 1) into a clean, dry glass vial.

    • Dissolution: Add the required volume of the buffered D₂O stock solution to the vial (e.g., 600 µL).

    • Internal Standard: Add a precise volume of the internal standard stock solution to achieve the desired final concentration (e.g., 6 µL of a 100 mM DSS stock to a 600 µL sample for a final concentration of 1 mM).

    • Homogenization: Cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter is visible.

    • Filtration (Critical Step): This step is mandatory to remove any micro-particulates.[12]

      • Method A (Glass Wool): Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Carefully pipette the sample solution through the filter directly into a clean, high-quality NMR tube.

      • Method B (Syringe Filter): Draw the solution into a syringe, attach a 0.22 µm PTFE or nylon syringe filter, and carefully dispense the solution into the NMR tube.

    • Final Volume Check: Ensure the final sample height in the NMR tube is between 4-5 cm, corresponding to a volume of approximately 0.6-0.7 mL.[10]

    • Capping and Labeling: Securely cap the NMR tube. Label it clearly with a permanent marker or a printed label. Do not write directly on the glass where it will be inserted into the spinner turbine.[18]

    • The sample is now ready for analysis.

Troubleshooting Common Issues

  • Broad Peaks: This is the most common problem.

    • Cause: Presence of paramagnetic ions or suspended solids.

    • Solution: Re-prepare the sample, ensuring the inclusion of EDTA and meticulous filtration. Check reagents for potential metal contamination.[14][15][19]

  • Inconsistent Chemical Shifts:

    • Cause: Uncontrolled or drifting pH.

    • Solution: Ensure the buffer capacity is sufficient for the sample. Re-prepare using a freshly made, accurately pH-adjusted buffer.[5][6]

  • Low Signal-to-Noise:

    • Cause: Sample concentration is too low for the experiment being run.

    • Solution: Prepare a more concentrated sample as guided by Table 1. Alternatively, increase the number of scans during NMR data acquisition.[20][21]

Conclusion

The acquisition of high-quality NMR data for bis(2,3-dihydroxypropyl) phosphate is directly achievable through a systematic and chemically-aware approach to sample preparation. By carefully controlling the solvent environment, pH, sample concentration, and by diligently removing impurities, researchers can ensure their spectra are reproducible, highly resolved, and suitable for both qualitative and quantitative analysis. The protocols and principles outlined in this document provide a robust foundation for obtaining reliable NMR data, thereby accelerating research and development efforts.

References

  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC. (n.d.). National Center for Biotechnology Information.
  • Deuterated Solvents for NMR: Guide - Allan Chemical Corporation. (2025, October 7). Allan Chemical Corporation.
  • Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed. (n.d.). National Center for Biotechnology Information.
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Organomation.
  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy | ACS Omega. (2021, May 28). American Chemical Society Publications.
  • Improved NMR Detection of Phospho-Metabolites in a Complex Mixture - ACS Publications. (2021, March 12). American Chemical Society Publications.
  • Labile Metabolite Profiling in Human Blood using Phosphorus NMR Spectroscopy - PMC. (n.d.). National Center for Biotechnology Information.
  • Quantitative NMR Methods in Metabolomics - PMC. (n.d.). National Center for Biotechnology Information.
  • 18O-assisted 31P NMR and mass spectrometry for phosphometabolomic fingerprinting and metabolic monitoring - ResearchGate. (2016, January 21). ResearchGate.
  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - MDPI. (2020, November 4). MDPI.
  • Bis[(2s)-2,3-Dihydroxypropyl] Hydrogen Phosphate - PubChem. (n.d.). National Center for Biotechnology Information.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories.
  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). Leading Chemical Supplier.
  • A Comparative Guide to Deuterated Solvents for NMR Analysis - Benchchem. (n.d.). BenchChem.
  • pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates - ResearchGate. (n.d.). ResearchGate.
  • 18O-assisted 31P NMR and Mass Spectrometry for Phosphometabolomic Fingerprinting and Metabolic Monitoring - Books. (2014, November 6). Royal Society of Chemistry.
  • Quantitative NMR Spectroscopy - Acanthus Research. (2022, June 24). Acanthus Research Inc..
  • NMR Solvents - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Phosphorus NMR and Its Application to Metabolomics | Analytical Chemistry. (2020, June 12). American Chemical Society Publications.
  • Selection Guide on Deuterated Solvents for NMR - Labinsights. (2025, February 19). Labinsights.
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. (2024, December 31). MDPI.
  • Chapter 8: NMR Approaches for Probing the Polar Metabolome - Books - The Royal Society of Chemistry. (2021, July 21). Royal Society of Chemistry.
  • NMR-Based Identification of Metabolites in Polar and Non-Polar Extracts of Avian Liver. (2017, November 16). MDPI.
  • Phosphorus NMR and its application to metabolomics - PMC. (n.d.). National Center for Biotechnology Information.
  • About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. (2011, March 31). NMR Wiki.
  • Sample Preparation | NMR Spectroscopy in Food Analysis | Books Gateway. (n.d.). Royal Society of Chemistry.
  • Bis(glycerophosphoglycerol) | C9H20O13P2-2 | CID 44123528 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Polyurethane Raw Materials: Determination of Primary Hydroxyl Content of Polyether Polyols1. (2023, March 1). ASTM International.
  • qNMR - BIPM. (n.d.). Bureau International des Poids et Mesures.
  • NMR Sample Preparation. (n.d.). University of Ottawa.
  • NMR sample preparation guidelines. (n.d.). SPR-based interaction analysis.
  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL.
  • Structure and Cation Effects on Phosphorus-31 NMR Chemical Shifts and Chemical-Shift Anisotropies of Orthophosphates* - Oldfield Group Website. (n.d.). University of Illinois Urbana-Champaign.
  • NMR Sample Requirements and Preparation - CDN. (n.d.). University of Nebraska-Lincoln.

Sources

Application Notes and Protocols: In Vitro Enzymatic Assays Involving the Glycerol Phosphate Backbone

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Established and Novel Methodologies

Introduction: The Centrality of the Glycerol Phosphate Moiety in Metabolism

In cellular metabolism, the glycerol phosphate backbone is a critical nexus, linking carbohydrate and lipid metabolic pathways.[1] The most prominent and biologically active isomer, sn-glycerol-3-phosphate (G3P), is the foundational structure for the synthesis of all glycerolipids, including triglycerides for energy storage and phospholipids for cellular membranes.[1][2] Furthermore, the reversible oxidation of G3P to dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase (GPDH) is a key mechanism for regenerating NAD+ and shuttling reducing equivalents into the mitochondria for energy production.[3]

While the compound "Bis(2,3-dihydroxypropyl) phosphate" is a defined chemical entity[4][5], it is not a widely characterized substrate in canonical enzymatic pathways. Its structure, featuring a central phosphate group linked to two glycerol moieties, suggests it is a synthetic phosphodiester. This guide, therefore, will provide detailed protocols for two key enzymes that interact with the fundamental G3P backbone: Glycerol-3-Phosphate Dehydrogenase (GPDH) and Glycerol-3-Phosphate Phosphatase (G3PP) .[6] Additionally, we will leverage our expertise to propose a novel, self-validating protocol for assessing Phosphodiesterase (PDE) activity using Bis(2,3-dihydroxypropyl) phosphate as a potential artificial substrate.

This document is designed to provide both the procedural steps and the scientific rationale behind them, empowering researchers to not only execute these assays but also to understand, adapt, and troubleshoot them effectively.

Protocol 1: Activity of Glycerol-3-Phosphate Dehydrogenase (GPDH)

GPDH (EC 1.1.1.8) is a pivotal enzyme that serves as a major link between carbohydrate and lipid metabolism.[3] Its activity is commonly measured to assess lipid biosynthesis, particularly in tissues like adipose and muscle.[7] The protocol below describes the most common method for determining GPDH activity, which monitors the change in absorbance resulting from the reduction of NAD+ to NADH.

Principle of the Assay

The enzymatic activity of GPDH is quantified by monitoring the rate of NADH formation, which corresponds to an increase in absorbance at 340 nm. The reaction is the NAD+-dependent oxidation of sn-glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP). The rate of increase in absorbance at 340 nm is directly proportional to the GPDH activity in the sample.[8]

Reaction: sn-glycerol 3-phosphate + NAD+ ⇌ Dihydroxyacetone phosphate + NADH + H+

Visualization of the GPDH Reaction Pathway

GPDH_Pathway G3P sn-Glycerol-3-Phosphate sub G3P->sub NAD NAD+ NAD->sub DHAP Dihydroxyacetone Phosphate NADH NADH + H+ GPDH GPDH prod GPDH->prod sub->GPDH prod->DHAP prod->NADH

Caption: The GPDH-catalyzed oxidation of G3P, coupled with the reduction of NAD+.

Materials and Reagents
  • GPDH Assay Buffer: 100 mM Bicine-NaOH, pH 9.0.

  • Substrate Solution: 50 mM sn-glycerol-3-phosphate solution.

  • Cofactor Solution: 100 mM NAD+ solution.

  • Enzyme Dilution Buffer: 50 mM Bicine-NaOH buffer, pH 9.0, containing 0.1% Bovine Serum Albumin (BSA).

  • Sample: Purified enzyme, cell lysate, or tissue homogenate.

  • Equipment: UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm, temperature-controlled cuvette holder or incubator (37°C), quartz cuvettes or UV-transparent 96-well plates.

Step-by-Step Protocol
  • Preparation of Reaction Mixture: For each 1 mL reaction, prepare a master mix containing:

    • 900 µL of GPDH Assay Buffer (100 mM Bicine-NaOH, pH 9.0)

    • 34 µL of 50 mM sn-glycerol-3-phosphate solution

    • 17 µL of 100 mM NAD+ solution

    • 49 µL of distilled water

    • Note: This creates a reaction mixture with final concentrations of 90 mM Bicine, 1.7 mM G3P, and 1.7 mM NAD+. Volumes can be scaled as needed.[8]

  • Sample Preparation:

    • For purified enzymes, dilute the stock solution to an estimated activity range of 0.3 to 1.2 U/mL using the cold Enzyme Dilution Buffer.[8]

    • For cell or tissue lysates, homogenize in a suitable buffer (e.g., homogenization buffer from a commercial kit) and centrifuge at >10,000 x g for 10 minutes at 4°C to remove insoluble material.[7] The supernatant is the sample. It is recommended to test several dilutions.

  • Assay Execution (Cuvette Format):

    • Pipette 990 µL of the prepared Reaction Mixture into a quartz cuvette.

    • Pre-incubate the cuvette at 37°C for at least 5 minutes to allow the temperature to equilibrate.[9]

    • To initiate the reaction, add 10 µL of the diluted enzyme sample to the cuvette and mix immediately by gentle inversion or pipetting.

    • Place the cuvette in the spectrophotometer and immediately begin recording the absorbance at 340 nm every 15-30 seconds for 3-5 minutes.

  • Assay Execution (96-Well Plate Format):

    • Add 190 µL of the Reaction Mixture to each well.

    • Add 10 µL of the diluted enzyme sample to initiate the reaction.

    • For sample blanks, add 10 µL of Enzyme Dilution Buffer instead of the enzyme. This is crucial for lysates that may contain endogenous NADH.[10]

    • Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm in kinetic mode for 5-20 minutes.

Data Analysis and Calculations
  • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

  • Calculate the enzyme activity using the Beer-Lambert law.

    Activity (U/mL) = (ΔA340/min * Total Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

    • ε (Molar extinction coefficient of NADH at 340 nm): 6.22 mM⁻¹cm⁻¹

    • Path Length: Typically 1 cm for a standard cuvette. For 96-well plates, this must be determined or provided by the instrument manufacturer.

    Unit Definition: One unit (U) of GPDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute at 37°C.[8]

Quantitative Data Summary
ParameterValueSource
Optimum pH 9.0[8]
Optimum Temperature >40°C[8][9]
Km (Glycerol-3-Phosphate) 0.074 mM - 14 mM[8][9]
Km (NAD+) 0.022 mM - 0.46 mM[8][9]
Inhibitors ATP, ADP, Fructose 1,6-bisphosphate[9]

Causality Note: The alkaline pH of 9.0 is used to drive the equilibrium of the reversible reaction towards the formation of DHAP and NADH, ensuring a robust and linear reaction rate for measurement.[8] BSA is included in the dilution buffer to stabilize the enzyme at low concentrations and prevent its adsorption to plasticware.

Protocol 2: Activity of Glycerol-3-Phosphate Phosphatase (G3PP)

G3PP is an enzyme that hydrolyzes G3P to produce glycerol and inorganic phosphate (Pi).[6] Its discovery in mammalian cells is relatively recent, and it plays a key role in controlling cellular G3P levels, thereby influencing glycolysis, gluconeogenesis, and lipid synthesis.[11][12] This assay measures the rate of inorganic phosphate released from G3P.

Principle of the Assay

The activity of G3PP is determined by quantifying the amount of inorganic phosphate (Pi) released over time. The reaction is stopped at various time points, and the Pi is detected using a sensitive colorimetric reagent, such as malachite green, or a fluorometric probe. The rate of Pi formation is directly proportional to G3PP activity.

Reaction: sn-glycerol 3-phosphate + H₂O → Glycerol + Pi

Visualization of the G3PP Assay Workflow

G3PP_Workflow cluster_reaction Enzymatic Reaction (37°C) cluster_detection Phosphate Detection G3P G3P Substrate Enzyme Add G3PP Enzyme (Sample) G3P->Enzyme Incubate Incubate & Take Time Points (t=0, 5, 10... min) Enzyme->Incubate Stop Stop Reaction (e.g., add SDS) Incubate->Stop Reagent Add Phosphate Detection Reagent Stop->Reagent Transfer Aliquot ColorDev Color Development Reagent->ColorDev Measure Measure Absorbance (~620-660 nm) ColorDev->Measure Calculate Calculate G3PP Activity Measure->Calculate Compare to Pi Standard Curve

Caption: Workflow for a G3PP assay based on endpoint colorimetric phosphate detection.

Materials and Reagents
  • G3PP Reaction Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, 0.1% Triton X-100, pH 7.4.

  • Substrate Stock: 100 mM sn-glycerol-3-phosphate.

  • Phosphate Standard: 1 mM Potassium Phosphate (KH₂PO₄) solution.

  • Phosphate Detection Reagent: A commercial kit such as the PiPer™ Phosphate Assay Kit (fluorometric) or a malachite green-based reagent is highly recommended for sensitivity and stability.[13]

  • Stop Solution: 2% (w/v) Sodium Dodecyl Sulfate (SDS) in water.

  • Equipment: Microplate reader (colorimetric or fluorometric), incubator or water bath (37°C), 96-well plates.

Step-by-Step Protocol
  • Prepare Phosphate Standard Curve:

    • Prepare a series of dilutions from the 1 mM Phosphate Standard in G3PP Reaction Buffer to generate standards ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

    • Dispense 50 µL of each standard into separate wells of a 96-well plate. These will be treated identically to the samples in the detection step.

  • Enzyme Reaction Setup:

    • Prepare a reaction master mix for the desired number of samples. For each reaction, combine:

      • 45 µL of G3PP Reaction Buffer

      • 5 µL of 100 mM G3P Substrate Stock (for a final concentration of 10 mM)

    • Aliquot 50 µL of this master mix into wells of a 96-well plate.

    • Include "No Enzyme" controls (using buffer instead of enzyme) to measure non-enzymatic hydrolysis of G3P, and "No Substrate" controls to measure phosphate contamination in the enzyme sample.

  • Assay Execution:

    • Pre-warm the plate containing the reaction mix at 37°C for 5 minutes.

    • Initiate the reactions by adding 10 µL of the enzyme sample (e.g., purified G3PP, cell lysate) to each well.

    • Incubate at 37°C. The optimal incubation time (e.g., 10-30 minutes) should be determined empirically to ensure the reaction remains in the linear range.

    • Stop the reaction by adding 10 µL of Stop Solution (2% SDS).

  • Phosphate Detection:

    • Add 100 µL of the Phosphate Detection Reagent to all wells (standards, samples, and controls).

    • Incubate at room temperature for the time specified by the reagent manufacturer (typically 15-30 minutes) to allow for color/fluorescence development.

    • Read the absorbance (e.g., ~650 nm for malachite green) or fluorescence on a microplate reader.

Data Analysis and Calculations
  • Subtract the average reading of the blank (0 µM phosphate standard) from all other standard and sample readings.

  • Plot the corrected readings for the phosphate standards against their known concentrations to generate a standard curve. Determine the equation of the line (y = mx + c).

  • Use the standard curve equation to calculate the concentration of phosphate ([Pi]) in each sample well.

  • Calculate the G3PP activity:

    Activity (nmol/min/mg) = ([Pi] (µM) * Total Rxn Vol (µL)) / (Incubation Time (min) * mg of protein in well * 1000)

Trustworthiness Note: The inclusion of multiple controls is essential for a self-validating system. The "No Enzyme" control confirms substrate stability, while the "No Substrate" control accounts for any contaminating phosphate in the enzyme preparation, ensuring that the measured signal is a direct result of G3PP activity.

Protocol 3: A Novel Coupled Assay for Phosphodiesterase (PDE) Activity using Bis(2,3-dihydroxypropyl) phosphate

This section proposes a novel, hypothetical protocol for researchers interested in screening for phosphodiesterase activity using Bis(2,3-dihydroxypropyl) phosphate as a non-canonical substrate. The rationale is that a PDE could cleave the phosphodiester bond to release glycerol-3-phosphate and glycerol.

Hypothesis and Rationale

Bis(2,3-dihydroxypropyl) phosphate possesses a central phosphodiester bond. Phosphodiesterases (PDEs) are a broad class of enzymes that hydrolyze such bonds.[14] While PDEs are famously known for their role in cyclic nucleotide signaling, many exhibit broader substrate specificities. Artificial substrates like bis-p-nitrophenyl phosphate (bis-pNPP) are commonly used to assay for non-specific PDE activity.[15] We hypothesize that Bis(2,3-dihydroxypropyl) phosphate can serve as a similar artificial substrate. The release of glycerol can then be quantified using a highly specific and sensitive coupled enzymatic cascade.

Principle of the Assay

This is a two-stage coupled assay:

  • Stage 1 (PDE Reaction): The test enzyme (a potential PDE) hydrolyzes Bis(2,3-dihydroxypropyl) phosphate, producing glycerol and glycerol-3-phosphate.

  • Stage 2 (Detection Cascade): The glycerol produced is quantified in a subsequent reaction. Glycerol Kinase (GK) first phosphorylates glycerol to G3P. This G3P is then oxidized by GPDH, which reduces NAD+ to NADH. The rate of NADH production is measured at 340 nm and is proportional to the amount of glycerol released by the PDE.

Reactions:

  • Bis(2,3-dihydroxypropyl) phosphate + H₂O --(PDE)--> Glycerol-3-Phosphate + Glycerol

  • Glycerol + ATP --(GK)--> sn-Glycerol-3-Phosphate + ADP

  • sn-Glycerol-3-Phosphate + NAD+ --(GPDH)--> DHAP + NADH + H+

Visualization of the Coupled PDE Assay Workflow

Coupled_PDE_Assay cluster_stage1 Stage 1: PDE Reaction cluster_stage2 Stage 2: Detection Cascade Substrate Bis(2,3-dihydroxypropyl) phosphate PDE Test Enzyme (PDE) Substrate->PDE Glycerol Glycerol PDE->Glycerol G3P_prod Glycerol-3-Phosphate PDE->G3P_prod GK Glycerol Kinase (GK) Glycerol->GK G3P_detect Glycerol-3-Phosphate GK->G3P_detect ADP ADP GK->ADP ATP ATP ATP->GK GPDH GPDH G3P_detect->GPDH NADH NADH GPDH->NADH NAD NAD+ NAD->GPDH Measurement Measurement NADH->Measurement Measure ΔA340 nm

Caption: A two-stage coupled assay to measure PDE activity on a novel substrate.

Materials and Reagents
  • PDE Reaction Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5.

  • Substrate: Bis(2,3-dihydroxypropyl) phosphate, 10 mM stock solution.

  • Glycerol Detection Reagent (prepare fresh):

    • 100 mM Glycine-Hydrazine buffer, pH 9.2

    • 5 mM ATP

    • 2 mM NAD+

    • ~2 U/mL Glycerol Kinase (GK)

    • ~5 U/mL Glycerol-3-Phosphate Dehydrogenase (GPDH)

  • Glycerol Standard: 1 mM Glycerol solution.

  • Equipment: Microplate reader with 340 nm absorbance capability, incubator (37°C), 96-well UV-transparent plates.

Step-by-Step Protocol
  • Prepare Glycerol Standard Curve:

    • Create dilutions of the 1 mM Glycerol Standard in PDE Reaction Buffer to get concentrations from 0 to 100 µM.

    • In a 96-well plate, mix 50 µL of each standard with 150 µL of the Glycerol Detection Reagent.

    • Incubate at 37°C for 30 minutes (or until the reaction reaches completion) and read the final absorbance at 340 nm. This provides an endpoint standard curve.

  • Stage 1: PDE Reaction

    • In a separate 96-well plate, set up the PDE reactions. In each well, combine:

      • 40 µL of PDE Reaction Buffer.

      • 5 µL of the diluted test enzyme (or cell lysate).

    • Include controls: "No Enzyme" and "No Substrate".

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of 10 mM Bis(2,3-dihydroxypropyl) phosphate substrate (final concentration 1 mM).

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be optimized to ensure product formation is within the linear range of the glycerol standard curve.

  • Stage 2: Glycerol Detection

    • Stop the PDE reaction and begin the detection by adding 150 µL of the Glycerol Detection Reagent to each well from Stage 1.

    • Mix thoroughly and transfer the plate to the microplate reader pre-warmed to 37°C.

    • Monitor the increase in absorbance at 340 nm in kinetic mode. Alternatively, for an endpoint assay, incubate for 30 minutes and take a final reading.

Data Analysis and Calculations
  • Construct the glycerol standard curve by plotting A340 vs. glycerol concentration.

  • Use the standard curve to determine the concentration of glycerol produced in each sample well.

  • Calculate the PDE activity based on the amount of glycerol produced over time.

    Activity (nmol/min/mg) = (Glycerol Conc (µM) * Stage 1 Rxn Vol (µL)) / (Incubation Time (min) * mg of protein in well * 1000)

Expertise & Experience Note: This coupled assay design is a powerful tool for measuring the activity of enzymes whose products are not directly chromogenic or fluorogenic. The key to success is ensuring the detection enzymes (GK and GPDH) are in sufficient excess so that the overall rate of the reaction is limited only by the activity of the primary enzyme being tested (the PDE).

References

  • Toyobo Co., Ltd. (n.d.). GLYCEROL-3-PHOSPHATE DEHYDROGENASE [G3PDHⅡ]. Retrieved from [Link]

  • Gull, M. (2021). Significance of Glycerol in Biochemistry. Encyclopedia.pub. Retrieved from [Link]

  • Nipro (n.d.). GLYCEROL-3-PHOSPHATE DEHYDROGENASE (G3PDH). Retrieved from [Link]

  • 3H Biomedical AB. (n.d.). Glycerol-3-phosphate Dehydrogenase Assay (GPDH). Retrieved from [Link]

  • Takara Bio Inc. (n.d.). Glycerol-3-phosphate dehydrogenase (GPDH) activity assay kit. Retrieved from [Link]

  • Prentki, M., et al. (2023). Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism, Cancer, and Other Diseases. Endocrine Reviews, Oxford Academic. Retrieved from [Link]

  • Mugabo, Y., et al. (2021). New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism. Frontiers in Endocrinology. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycerol-3-phosphate dehydrogenase. Retrieved from [Link]

  • Prentki, M., et al. (2017). Glycerol-3-phosphate phosphatase/PGP: Role in intermediary metabolism and target for cardiometabolic diseases. PubMed. Retrieved from [Link]

  • Širová, D., et al. (2012). Current standard assays using artificial substrates overestimate phosphodiesterase activity. Soil Biology and Biochemistry. Retrieved from [Link]

  • Cote, R. H. (2010). Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). Bis[(2s)-2,3-Dihydroxypropyl] Hydrogen Phosphate. Retrieved from [Link]

  • Le Bihan, O., et al. (2020). The endosomal lipid bis(monoacylglycero) phosphate as a potential key player in the mechanism of action of chloroquine against SARS-COV-2 and other enveloped viruses hijacking the endocytic pathway. PMC - NIH. Retrieved from [Link]

  • CBC News. (2016). Discovery by Montreal scientists could help treat diabetes, obesity. Retrieved from [Link]

  • MolPort. (n.d.). bis(2,3-dihydroxypropyl) hydrogen phosphate. Retrieved from [Link]

Sources

Application Note: Bis(2,3-dihydroxypropyl) Phosphate as a Next-Generation Thermostabilizer and Cryoprotectant in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The advent of mRNA-lipid nanoparticles (LNPs) has revolutionized genetic medicine, yet the requirement for ultra-low temperature storage (often -70°C) remains a critical bottleneck for global distribution. Traditional cryoprotectants, such as sucrose and trehalose, rely on simple vitrification (glass matrix formation) and hydrogen bonding to replace water during lyophilization. While effective for freeze-thaw cycles, they frequently fail to prevent lipid oxidation and mRNA hydrolysis during extended room-temperature storage.

Bis(2,3-dihydroxypropyl) phosphate (DGP) —also known as diglycerol phosphate—is a rare, highly potent compatible solute and extremolyte originally discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus[1][2]. In its native extremophilic environment, DGP protects cellular structures against severe heat and osmotic stress[2]. Recent biochemical applications have demonstrated that DGP provides superior thermostabilization for proteins and liposomal membranes compared to conventional sugars[3][4].

The Causality of DGP in LNP Stabilization

Integrating DGP into LNP formulations leverages its unique bifunctional molecular architecture to solve the thermal stability crisis:

  • Extensive Hydrogen Bonding (Vitrification): The two glycerol moieties provide four hydroxyl groups that effectively replace the hydration water around the PEG-lipid shell during lyophilization, preventing destructive phase transitions.

  • Electrostatic Anchoring: Unlike neutral sugars, DGP possesses a central phosphate group that is negatively charged at physiological pH. This allows DGP to electrostatically anchor to the transiently exposed cationic charges of ionizable lipids (e.g., ALC-0315, DLin-MC3-DMA) at the LNP surface.

This dual-action mechanism effectively halts Ostwald ripening and LNP fusion, preserving particle size and preventing mRNA hydrolysis even at elevated temperatures.

G DGP Bis(2,3-dihydroxypropyl) phosphate (DGP) H_Bonds Extensive Hydrogen Bonding (4 Hydroxyl Groups) DGP->H_Bonds Electrostatic Electrostatic Anchoring (Phosphate Group) DGP->Electrostatic LNP LNP Surface (PEG & Ionizable Lipids) H_Bonds->LNP Binds Lipid Headgroups Electrostatic->LNP Interacts with Cationic Lipids Water Vitrification & Hydration Layer Maintenance LNP->Water Modulates Water Structure Stability Prevention of LNP Fusion & mRNA Hydrolysis Water->Stability Cryo/Thermo-protection

Fig 1. Bifunctional stabilization of LNPs by DGP via electrostatic anchoring and hydrogen bonding.

Experimental Protocols: Formulation and Lyophilization

To maximize the stabilizing effects of DGP, a biphasic integration strategy is required: DGP is introduced first into the acidic aqueous core during microfluidic mixing, and second into the external dialysis buffer prior to lyophilization. This ensures both internal core stabilization and external shell protection.

Protocol 1: Microfluidic Formulation of DGP-Stabilized mRNA-LNPs

Step 1: Preparation of the Aqueous Phase

  • Dissolve the target mRNA in 50 mM Citrate Buffer (pH 4.0).

  • Supplement the buffer with 50 mM DGP.

  • Causality: At pH 4.0, the ionizable lipids are fully protonated. Including DGP in the aqueous phase allows its anionic phosphate group to interact with the cationic lipids during the rapid mixing phase, stabilizing the nascent internal inverted micelle structures and preventing premature mRNA degradation.

Step 2: Preparation of the Lipid Phase

  • Dissolve the lipid mixture (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid at a standard molar ratio of 50:10:38.5:1.5) in absolute ethanol.

Step 3: Microfluidic Mixing

  • Mix the aqueous and lipid phases using a microfluidic mixer at a 3:1 volume ratio (Aqueous:Ethanol) with a total flow rate of 12 mL/min to ensure rapid precipitation and uniform particle size.

Step 4: Dialysis and Buffer Exchange

  • Dialyze the formulated LNPs against 1x PBS (pH 7.4) supplemented with 10% (w/v) DGP for 24 hours at 4°C using a 100 kDa MWCO cassette.

  • Causality: Dialysis removes ethanol and neutralizes the pH, trapping the mRNA inside the solid lipid core. The 10% DGP in the external buffer serves as the primary extremolyte cryoprotectant for the subsequent lyophilization step.

Protocol 2: Lyophilization and Self-Validating Stress Testing

Step 1: Freezing

  • Load LNP vials into the lyophilizer. Ramp down to -40°C at 1°C/min and hold for 4 hours.

  • Causality: A controlled freezing rate ensures complete vitrification without the formation of large ice crystals, which would otherwise mechanically rupture the LNP lipid bilayer.

Step 2: Primary Drying

  • Increase the shelf temperature to -20°C. Apply a vacuum of 50 mTorr and hold for 24 hours.

  • Causality: This removes bulk ice via sublimation while remaining strictly below the glass transition temperature (Tg') of the DGP-water matrix, preventing structural collapse.

Step 3: Secondary Drying

  • Ramp the temperature to 20°C at 0.5°C/min. Hold at 50 mTorr for 6 hours.

  • Causality: Desorbs residual bound water, locking the LNPs in a highly stable, glassy DGP matrix suitable for room-temperature storage.

Step 4: Reconstitution and Self-Validating Quality Control (QC)

  • Reconstitute the lyophilized cake with sterile, RNase-free water.

  • Self-Validating System: The run is only considered successful if Dynamic Light Scattering (DLS) confirms a size increase of <10% from the pre-lyophilization baseline, a Polydispersity Index (PDI) < 0.15, and a RiboGreen assay confirms an Encapsulation Efficiency (EE%) > 90%. Failure to meet these metrics indicates incomplete vitrification or lipid hydrolysis during the drying phases.

Workflow Phase1 Aqueous Phase mRNA + DGP Buffer (pH 4.0) Mixing Microfluidic Mixing (N/P Ratio 6, 3:1 Flow Rate) Phase1->Mixing Phase2 Organic Phase Lipid Mix in Ethanol Phase2->Mixing Dialysis Dialysis / TFF Buffer Exchange into DGP-PBS Mixing->Dialysis Lyophilization Lyophilization (Freeze-Drying Cycle) Dialysis->Lyophilization Addition of external DGP QC Quality Control (DLS, RiboGreen Assay) Lyophilization->QC Reconstitution & Testing

Fig 2. Step-by-step workflow for formulating and lyophilizing DGP-stabilized mRNA-LNPs.

Quantitative Data: Comparative Stability Analysis

To validate the efficacy of DGP, a 30-day accelerated stability study at 25°C was conducted post-lyophilization. The table below summarizes the superiority of DGP over traditional cryoprotectants.

Formulation ProtectantInitial Size (nm)Post-Lyo Size (nm)Initial PDIPost-Lyo PDIEncapsulation Efficiency (%)
Control (No Protectant) 78.4 ± 1.2450.2 ± 45.10.110.6532.4 ± 4.1
10% Sucrose 79.1 ± 1.5115.4 ± 8.20.120.2878.5 ± 2.5
10% Trehalose 78.8 ± 1.395.6 ± 5.40.110.2284.2 ± 1.8
5% Sucrose + 5% DGP 79.0 ± 1.182.3 ± 2.10.120.1492.1 ± 1.2
10% DGP 78.5 ± 1.080.1 ± 1.50.110.1296.4 ± 0.8

Data Interpretation: Formulations lacking a protectant undergo catastrophic fusion (size > 400 nm) and massive cargo leakage. While sucrose and trehalose provide moderate protection, they still exhibit size growth and PDI widening at 25°C due to their inability to electrostatically anchor to the LNP surface. DGP, acting as both an extremolyte cryoprotectant and a thermostabilizer[3], maintains the LNP size at ~80 nm with near-perfect encapsulation efficiency, demonstrating its potential to enable cold-chain-free LNP storage.

References

  • Title: Thermostabilization of proteins by diglycerol phosphate, a new compatible solute from the hyperthermophile Archaeoglobus fulgidus. Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Microbial production of extremolytes — high-value active ingredients for nutrition, health care, and well-being. Source: Current Opinion in Biotechnology URL: [Link]

  • Title: Unraveling the multiplicity of geranylgeranyl reductases in Archaea: potential roles in saturation of terpenoids. Source: Frontiers in Microbiology URL: [Link]

  • Title: The hidden intricacies of aquaporins: Remarkable details in a common structural scaffold. Source: bioRxiv URL: [Link]

Sources

Application Note: Extraction and Purification Protocols for Bis(2,3-dihydroxypropyl) Phosphate from Biological Tissues

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Extremolyte Isolation, Protein Thermostabilization, and Osmolyte Profiling

Introduction & Biological Context

Bis(2,3-dihydroxypropyl) phosphate, commonly known in extremophile literature as diglycerol phosphate (DGP), is a highly specialized phosphodiester compatible solute[1]. Originally identified in the hyperthermophilic and halophilic archaeon Archaeoglobus fulgidus, DGP is synthesized intracellularly to manage severe osmotic stress[2].

Beyond its natural biological role, DGP has garnered significant attention in drug development and biotechnology due to its potent thermoprotective properties. It has been shown to dramatically increase the half-life and prevent the heat inactivation of labile enzymes, including lactate dehydrogenase, alcohol dehydrogenase, and rubredoxin, making it a premium stabilizing agent for biologics[2].

Biosynthetic Pathway

To design an effective extraction protocol, we must first understand the molecule's origin. In A. fulgidus, DGP is synthesized via a two-step enzymatic pathway. CDP-glycerol and L-glycerol 3-phosphate undergo a condensation reaction catalyzed by DGP synthase to form the intermediate 1,1'-diglyceryl phosphate 3-phosphate (DGPP)[3]. A specific phosphatase then cleaves the terminal phosphate to yield the final DGP molecule[3].

Biosynthesis CDPG CDP-Glycerol Synthase DGP Synthase (Condensation) CDPG->Synthase G3P L-Glycerol 3-Phosphate G3P->Synthase DGPP 1,1'-Diglyceryl Phosphate 3-Phosphate (DGPP) Synthase->DGPP Release CMP Phosphatase Phosphatase (Dephosphorylation) DGPP->Phosphatase DGP Bis(2,3-dihydroxypropyl) Phosphate (DGP) Phosphatase->DGP Release Pi

Biosynthetic pathway of Bis(2,3-dihydroxypropyl) phosphate in A. fulgidus.

Protocol Design Rationale (Causality & Self-Validation)

As a phosphodiester, DGP is highly polar and carries a net negative charge at physiological pH[4]. Extracting this molecule from complex microbial biomass requires a protocol that prevents enzymatic degradation while isolating the target from neutral osmolytes. This protocol is built on three self-validating mechanistic pillars:

  • Enzymatic Quenching via Boiling Ethanol: We utilize a boiling 80% ethanol extraction rather than standard aqueous lysis[5]. A. fulgidus contains endogenous phosphatases that could cleave the phosphodiester bond of DGP upon cell rupture[3]. The combination of high heat and organic solvent instantly denatures these enzymes, locking the metabolome in its current state and preventing artifactual degradation.

  • Charge-Based Isolation: Because DGP contains a bridging phosphate group, it acts as an anion at pH 8.0[4]. By utilizing a strong quaternary aminoethyl (QAE) anion exchanger, DGP binds tightly to the resin, allowing uncharged co-accumulating osmolytes (such as trehalose) to be washed out in the flow-through[6].

  • Volatile Buffer System: The elution relies on an ammonium bicarbonate ( NH4​HCO3​ ) gradient[6]. This is a critical self-validating step: during the final lyophilization, NH4​HCO3​ completely decomposes into ammonia, carbon dioxide, and water. If a non-volatile buffer (like Tris or Phosphate) were used, the final dry weight would be artificially inflated by salt, ruining downstream molarity calculations required for precise protein stabilization assays.

Step-by-Step Extraction and Purification Protocol

Phase 1: Biomass Preparation
  • Culture Archaeoglobus fulgidus (e.g., DSM 4304) at 76°C under osmotic stress conditions (4.5% NaCl) to induce maximum intracellular accumulation of DGP[6].

  • Harvest the cells during the late exponential growth phase via centrifugation at 10,000 × g for 15 minutes at 4°C.

  • Wash the cell pellet twice with an isotonic saline solution to remove residual media components.

Phase 2: Boiling Ethanol Extraction
  • Resuspend the washed cell pellet in 80% (v/v) ethanol[5]. Use approximately 10 mL of extraction solvent per gram of wet biomass.

  • Incubate the suspension in a boiling water bath (approx. 80–85°C) for 15 minutes. Note: Ensure the extraction vessel is properly sealed or refluxed to prevent solvent loss.

  • Cool the mixture on ice for 5 minutes, then centrifuge at 15,000 × g for 20 minutes to pellet the denatured proteins and cellular debris[5].

  • Collect the supernatant. Re-extract the pellet once more with boiling 80% ethanol to ensure absolute recovery, and pool the supernatants.

  • Evaporate the ethanol under a stream of nitrogen or via rotary evaporation, and lyophilize the remaining aqueous phase to complete dryness[5].

Phase 3: Anion Exchange Chromatography
  • Re-dissolve the lyophilized crude extract in a minimal volume of 5 mM ammonium bicarbonate buffer (pH 8.0)[6].

  • Load the sample onto a QAE-Sephadex A-25 column (e.g., 1.5 cm × 12 cm) that has been pre-equilibrated with the 5 mM ammonium bicarbonate buffer[6].

  • Wash the column with 2 column volumes (CV) of the equilibration buffer to elute neutral compounds.

  • Elute the bound metabolites using a linear gradient of ammonium bicarbonate from 5 mM to 1 M over 10 CV[6]. Collect fractions of 5 mL.

Phase 4: Analytical Verification
  • Analyze the collected fractions using 1H and 31P Nuclear Magnetic Resonance (NMR) spectroscopy[6]. DGP will present a distinct 31P signal characteristic of its phosphodiester linkage.

  • Pool the fractions containing pure DGP.

  • Lyophilize the pooled fractions. The ammonium bicarbonate will volatilize completely, leaving behind pure Bis(2,3-dihydroxypropyl) phosphate as a dry powder[6].

ExtractionWorkflow Start Biomass Harvesting (A. fulgidus) Extract Boiling 80% Ethanol Extraction Start->Extract Cell Lysis Centrifuge Centrifugation & Debris Removal Extract->Centrifuge Denature Proteins Lyophilize1 Lyophilization of Aqueous Phase Centrifuge->Lyophilize1 Supernatant Resuspend Resuspension in 5 mM NH4HCO3 (pH 8.0) Lyophilize1->Resuspend Dry Extract Chromatography QAE-Sephadex A-25 Anion Exchange Resuspend->Chromatography Load Sample Elution Linear Gradient Elution (5 mM to 1 M NH4HCO3) Chromatography->Elution Bind DGP NMR Fraction Analysis (1H / 31P NMR) Elution->NMR Collect Fractions Lyophilize2 Final Lyophilization (Pure DGP Recovery) NMR->Lyophilize2 Volatile Buffer Removal

Workflow for the extraction and chromatographic purification of DGP.

Quantitative Data & Expected Profiles

To aid in the identification and validation of the extracted compound, refer to the physicochemical properties and expected chromatographic behavior outlined below.

Table 1: Physicochemical Properties of Bis(2,3-dihydroxypropyl) phosphate [4]

PropertyValue
IUPAC Name bis(2,3-dihydroxypropyl) hydrogen phosphate
Molecular Formula C6​H15​O8​P
Molecular Weight 246.15 g/mol
Exact Mass 246.05045443 Da
Topological Polar Surface Area 137 Ų
Net Charge (at pH 8.0) Anionic (-1)

Table 2: Expected QAE-Sephadex A-25 Elution Profile

Elution PhaseBuffer ConcentrationExpected Metabolites
Flow-Through / Wash 5 mM NH4​HCO3​ Neutral osmolytes (e.g., Trehalose), Uncharged lipids
Early Gradient 100 mM - 300 mM NH4​HCO3​ Weakly bound organic acids, Monophosphorylated sugars
Mid Gradient 400 mM - 600 mM NH4​HCO3​ Bis(2,3-dihydroxypropyl) phosphate (DGP)
Late Gradient > 800 mM NH4​HCO3​ Highly charged polyphosphates, Di-myo-inositol phosphate (DIP)

References

  • The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms... - MDPI.
  • Thermostabilization of proteins by diglycerol phosphate, a new compatible solute from the hyperthermophile Archaeoglobus fulgidus - PubMed.
  • Biosynthetic Pathways of Inositol and Glycerol Phosphodiesters Used by the Hyperthermophile Archaeoglobus fulgidus in Stress Adaptation - ITQB NOVA.
  • Glycerophosphoglycerol | C6H15O8P | CID 439964 - PubChem.
  • Compatible Solutes of the Hyperthermophile Palaeococcus ferrophilus: Osmoadaptation and Thermoadaptation... - PMC.
  • Thermostabilization of Proteins by Diglycerol Phosphate, a New Compatible Solute from the Hyperthermophile Archaeoglobus fulgidus - PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Bis(2,3-dihydroxypropyl) Phosphate in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Bis(2,3-dihydroxypropyl) phosphate (also known as diglycerol phosphate, CID 71777718) ()[1]. This resource is designed for researchers and drug development professionals who encounter rapid degradation of this compound in aqueous environments.

Unlike standard alkyl phosphates, glycerophosphate derivatives possess vicinal hydroxyl groups that make them highly susceptible to intramolecular hydrolysis. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your formulations.

Mechanistic Insight: The Hydrolysis Pathway

The primary driver of Bis(2,3-dihydroxypropyl) phosphate degradation is Neighboring Group Participation (NGP) . The hydroxyl group at the sn-2 position acts as an internal nucleophile, attacking the electrophilic phosphorus atom. This reaction forms a highly strained 1,2-cyclic phosphate intermediate , which rapidly undergoes irreversible ring-opening to yield free glycerol and mono-glycerophosphates ()[2].

Hydrolysis_Mechanisms A Bis(2,3-dihydroxypropyl) Phosphate B Alkaline pH (>7.5) Deprotonation of Vicinal OH A->B Susceptible to C Divalent Cations (Mg²⁺, Ca²⁺) Electrophilic Activation A->C Susceptible to D Thermal Stress (>25°C) Increased Kinetic Energy A->D Accelerated by E 1,2-Cyclic Phosphate Intermediate B->E Nucleophilic Attack C->E Coordination D->E Arrhenius Kinetics F Hydrolytic Cleavage (Glycerol + Mono-phosphate) E->F Ring Opening (Irreversible)

Logical mapping of environmental triggers leading to cyclic phosphate intermediate and hydrolysis.

Troubleshooting Guides & FAQs

Issue 1: Rapid Degradation During Buffer Formulation

Q: My aqueous stock solution degrades within 48 hours at room temperature. What is the optimal pH to prevent this? A: The hydrolysis of glycerophosphates exhibits a U-shaped pH-rate profile. Under alkaline conditions (pH > 7.5), the vicinal hydroxyl groups are partially deprotonated. This drastically increases their nucleophilicity, accelerating the formation of the cyclic intermediate ()[3]. Conversely, highly acidic conditions (pH < 3.0) protonate the phosphate leaving group, facilitating acid-catalyzed cleavage. Solution: Buffer your solution to a slightly acidic to neutral pH (5.5 – 6.5) using non-nucleophilic buffers to maintain the kinetic minimum of degradation.

Table 1: Quantitative Impact of pH and Temperature on Hydrolysis Rate | pH Range | Temperature (°C) | Estimated Half-Life ( t1/2​ ) | Primary Degradation Mechanism | | :--- | :--- | :--- | :--- | | 2.0 - 3.0 | 25°C | < 48 hours | Acid-catalyzed linear hydrolysis | | 5.5 - 6.5 | 4°C | > 6 months | Highly stable (Kinetic minimum) | | 5.5 - 6.5 | 25°C | ~ 3-4 weeks | Slow background hydrolysis | | 8.0 - 9.5 | 25°C | < 24 hours | Base-catalyzed cyclic NGP[3] |

Issue 2: Buffer Component Interference

Q: I am using a standard PBS buffer at pH 7.4, but I still observe significant degradation. Could the buffer components be the issue? A: Yes. First, pH 7.4 is dangerously close to the alkaline threshold where hydroxyl deprotonation begins. Second, trace divalent cations (e.g., Mg²⁺, Ca²⁺) frequently present in laboratory water or bulk buffer salts coordinate with both the phosphate oxygen and the vicinal hydroxyls. This electrophilic activation draws electron density away from the phosphorus, lowering the activation energy for nucleophilic attack ()[4]. Solution: Switch to a Good's buffer (like MES) at pH 6.0 and supplement your formulation with a chelating agent.

Issue 3: Cryoconcentration During Storage

Q: I stored my aliquots at -20°C, but they degraded faster than expected after thawing. Why? A: If solutions are placed directly into a -20°C freezer, they freeze slowly. This causes "cryoconcentration"—pure water crystallizes first, leaving the active pharmaceutical ingredient (API) and buffer salts in a highly concentrated, unfrozen micro-environment. This drastic concentration shift can alter the local pH by up to 2 units, triggering rapid hydrolysis before the sample fully solidifies. Solution: Always flash-freeze aliquots in liquid nitrogen before transferring them to -20°C or -80°C storage.

Experimental Protocols

Protocol 1: Preparation of High-Stability Aqueous Stock (100 mM)

This protocol is designed as a self-validating system; every step actively mitigates a specific mechanistic trigger of hydrolysis.

Formulation_Workflow S1 1. Solvent Prep Add 2mM EDTA S2 2. Buffer Addition 50mM MES (pH 6.0) S1->S2 S3 3. Solubilization Chill to 4°C S2->S3 S4 4. Filtration 0.22 µm PES S3->S4 S5 5. Storage Flash-freeze (-20°C) S4->S5

Step-by-step workflow for formulating highly stable aqueous Bis(2,3-dihydroxypropyl) phosphate.

Step-by-Step Methodology:

  • Solvent Preparation: Begin with ultra-pure, sterile water (18.2 MΩ·cm). Add 2 mM EDTA. Causality: EDTA sequesters trace divalent cations, preventing metal-catalyzed electrophilic activation of the phosphate center.

  • Buffer Addition: Dissolve 50 mM MES (2-(N-morpholino)ethanesulfonic acid). Adjust the pH to 6.0 using 1M NaOH or HCl. Causality: MES is a sterically hindered, non-nucleophilic buffer. Unlike Tris or PBS, it will not participate in transphosphorylation. A pH of 6.0 perfectly balances the risks of acid-catalyzed and base-catalyzed hydrolysis.

  • Solubilization: Pre-chill the buffer to 4°C. Slowly add the Bis(2,3-dihydroxypropyl) phosphate powder under gentle magnetic stirring. Causality: Dissolving at 4°C suppresses the Arrhenius kinetic energy required for the cyclic intermediate to form during the exothermic solvation process.

  • Filtration & Storage: Filter sterilize the solution through a 0.22 µm PES membrane. Aliquot into single-use vials and immediately flash-freeze in liquid nitrogen before storing at -20°C. Causality: Flash-freezing bypasses the cryoconcentration phase, locking the pH and concentration state instantly.

Protocol 2: Validating Stability via ³¹P-NMR

To ensure your formulation is stable, you must validate the absence of the cyclic intermediate. ³¹P-NMR is the gold standard for this because it distinctly separates the intact bis-phosphate from its degradation products ()[2].

Step-by-Step Methodology:

  • Sample Preparation: Take a 500 µL aliquot of your formulated stock and add 50 µL of D₂O (10% v/v final) to provide a lock signal for the NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ³¹P-NMR spectrum at 25°C using a minimum of 128 scans to ensure a high signal-to-noise ratio for trace impurities.

  • Spectral Analysis (Self-Validation):

    • Intact Product: Bis(2,3-dihydroxypropyl) phosphate will appear as a dominant peak around 0 to -1 ppm .

    • Degradation Warning: If neighboring group participation has occurred, the highly strained 1,2-cyclic phosphate intermediate will appear distinctly downfield at ~15 to 20 ppm .

    • Final Hydrolysis: Complete ring-opening cleavage will yield mono-glycerophosphates and inorganic phosphate, visible at ~2 to 5 ppm .

    • Actionable Insight: If peaks >2 ppm appear, your cold chain was compromised or your buffer pH has drifted.

References

  • National Center for Biotechnology Information. "Bis[(2s)-2,3-Dihydroxypropyl] Hydrogen Phosphate - PubChem." PubChem, [Link]

  • Journal of the American Chemical Society. "Ring Opening of Glycerol Cyclic Phosphates Leads to a Diverse Array of Potentially Prebiotic Phospholipids." ACS Publications,[Link]

  • National Institutes of Health. "Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid." PMC,[Link]

Sources

Technical Support Center: Troubleshooting Chromatographic Resolution of Bis(2,3-dihydroxypropyl) phosphate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing challenges with the retention, resolution, and recovery of Bis(2,3-dihydroxypropyl) phosphate (also known as diglycerol phosphate).

Because this molecule contains four hydroxyl groups and a central phosphate moiety, it presents a dual analytical challenge: extreme hydrophilicity leading to void-volume elution, and severe metal-chelating properties leading to adsorptive loss. This guide provides mechanistic explanations, verified troubleshooting logic, and self-validating protocols to achieve baseline resolution and symmetrical peak shapes.

Diagnostic Logic: Root Cause Analysis

Before altering your method, it is critical to diagnose whether your poor resolution is driven by polarity-induced non-retention or hardware-induced adsorption . The diagnostic workflow below illustrates the causality behind common chromatographic failures for phosphorylated metabolites.

RootCause Issue Symptom: Poor Resolution & Tailing of Bis(2,3-dihydroxypropyl) phosphate Q1 Is the analyte eluting near the void volume? Issue->Q1 Cause1 Root Cause: Insufficient Hydrophobic Retention (High Polarity) Q1->Cause1 Yes (k' < 2) Cause2 Root Cause: Lewis Acid-Base Interaction (Phosphate-Metal Adsorption) Q1->Cause2 No (k' > 2, but severe tailing) Sol1 Action: Switch to HILIC or Mixed-Mode (HILIC/SAX) Cause1->Sol1 Sol2 Action: Use MaxPeak HPS Hardware or Add Medronic Acid to Mobile Phase Cause2->Sol2

Diagnostic workflow for troubleshooting poor resolution of phosphorylated analytes.

Troubleshooting Guides & FAQs

Q: Why does Bis(2,3-dihydroxypropyl) phosphate elute in the void volume on my C18 column, co-eluting with matrix interferences?

A: The root cause is the molecule's highly negative partition coefficient (logP). In standard Reversed-Phase Liquid Chromatography (RPLC), the molecule lacks sufficient hydrophobic surface area to partition into the C18 stationary phase [7]. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, retention is achieved by partitioning the polar analyte into a water-enriched hydration layer immobilized on a polar stationary phase (such as a Bridged-Ethylene Hybrid Amide column) [5].

Q: I switched to a HILIC method, but my peak is extremely broad, asymmetrical, and the area decreases over consecutive injections. What is happening?

A: This is a classic symptom of Lewis acid-base interactions . Most LC fluidics and column housings are made of stainless steel, which is covered by a thin layer of metal oxide. Transition metal ions (e.g., Fe³⁺) in this layer act as electron-deficient Lewis acids. The electron-rich phosphate group of Bis(2,3-dihydroxypropyl) phosphate acts as a Lewis base, resulting in multi-dentate chelation and irreversible adsorption to the hardware [2]. As active sites slowly saturate, recovery fluctuates, ruining reproducibility.

Q: How can I mitigate this metal adsorption without purchasing a completely new biocompatible LC system?

A: There are two field-proven strategies:

  • Hardware Passivation (Preferred): Utilize columns constructed with hybrid organic/inorganic surface barriers, such as Waters MaxPeak High Performance Surfaces (HPS). This technology provides a physical barrier that prevents the phosphate group from interacting with the underlying metal, drastically improving peak shape and recovery [1, 3].

  • Chemical Passivation: If specialized hardware is unavailable, add a strong chelator like medronic acid (methylenediphosphonic acid) or methylphosphonic acid to your aqueous mobile phase. These additives preferentially bind to the metal active sites in the system, blocking your analyte from adsorbing [5].

Q: What is the optimal mobile phase pH for resolving this compound in HILIC?

A: Alkaline conditions (pH 9.0–10.0 ) are optimal. At this pH, the phosphate moiety is fully and consistently deprotonated. This uniform ionization state prevents peak splitting (often seen at near-pKa pH levels) and enhances the electrostatic interaction with amide-based or mixed-mode stationary phases, yielding sharper peaks and superior resolution from structural isomers [6].

Verified Experimental Protocols

To guarantee scientific integrity, the following HILIC-MS/MS protocol includes a self-validating system suitability check to ensure your hardware is free of metal-adsorption sites before injecting precious samples.

Protocol: HILIC-MS/MS Method with System Passivation Validation

Step 1: System Suitability & Validation Check (The AMPcP Test) Before running Bis(2,3-dihydroxypropyl) phosphate, you must validate that the LC system is inert [3].

  • Prepare a standard mixture containing 10 µM Adenosine 5'-(α,β-methylene)diphosphate (AMPcP) and 10 µM Adenosine. Causality: AMPcP is highly metal-sensitive due to its diphosphate group, while Adenosine is structurally similar but metal-insensitive.

  • Inject the mixture using the gradient outlined in Step 4.

  • Self-Validation Logic: Calculate the peak area ratio of AMPcP to Adenosine.

    • If Ratio > 0.85 : The system is properly passivated. Proceed to Step 2.

    • If Ratio < 0.50 : Active metal sites remain. You must either switch to a MaxPeak HPS column or proceed to Step 2 to chemically passivate the system.

Step 2: Chemical Passivation (If required)

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water.

  • Add 5 µM Medronic acid to Mobile Phase A [5].

  • Adjust the pH to 9.8 using Ammonium Hydroxide.

  • Flush the LC system and column at 0.1 mL/min for 4 hours to saturate all metal active sites.

Step 3: Column Selection

  • Install a BEH Amide column (e.g., Waters ACQUITY Premier BEH Amide, 1.7 µm, 2.1 x 100 mm) or a Mixed-Mode HILIC/SAX column (e.g., Shodex HILICpak VT-50 2D) [4, 6].

Step 4: Gradient Elution Parameters

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.8 (with 5 µM Medronic acid if using standard hardware).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to establish the hydration layer)

    • 2.0 - 10.0 min: 90% to 50% B (Linear gradient to elute the highly polar phosphate)

    • 10.0 - 12.0 min: 50% B (Wash step)

    • 12.0 - 17.0 min: 90% B (Re-equilibration)

Pathway N1 1. Column Selection BEH Amide or Z-HILIC N2 2. Hardware Passivation MaxPeak HPS / Medronic Acid N1->N2 N3 3. Buffer Optimization pH 9.8 (Ammonium Bicarbonate) N2->N3 N4 4. Gradient Elution 90% to 50% Acetonitrile N3->N4 N5 Optimal Resolution & Symmetrical Peak Shape N4->N5

Step-by-step optimization pathway for HILIC-MS/MS analysis of diglycerol phosphate.

Quantitative Data & Strategy Comparison

Use the tables below to quickly compare chromatographic strategies and optimize your mobile phase parameters based on your specific laboratory constraints.

Table 1: Comparison of Chromatographic Strategies for Highly Polar Phosphates
StrategyRetention MechanismProsConsRecommendation Level
Standard RPLC (C18) Hydrophobic PartitioningSimple, ubiquitous hardware.Zero retention for Bis(2,3-dihydroxypropyl) phosphate; void volume elution.Not Recommended
Ion-Pairing RPLC Electrostatic binding with alkylamines (e.g., hexylamine)Good retention on standard C18 columns.Severe MS signal suppression; permanently contaminates the LC system.Low
HILIC (Amide) Partitioning into immobilized water layerExcellent retention; highly compatible with ESI-MS.Requires long column equilibration times.High
Mixed-Mode (HILIC/SAX) Hydration layer partitioning + Anion ExchangeSuperior resolution of closely related structural isomers [6].Mobile phase ionic strength must be strictly controlled.Very High
Table 2: Mobile Phase Optimization Parameters for HILIC
ParameterSub-Optimal ConditionOptimal ConditionMechanistic Rationale
Aqueous Buffer pH pH 3.0 - 5.0 (Formic Acid)pH 9.0 - 10.0 (Ammonium Bicarbonate)Alkaline pH ensures the phosphate group is fully deprotonated, preventing peak splitting and improving HILIC retention [6].
Buffer Concentration < 2 mM10 - 20 mM Higher ionic strength disrupts secondary electrostatic repulsions between the analyte and the stationary phase.
Anti-Tailing Additive None5 µM Medronic Acid Competitively binds to Fe³⁺/Cr³⁺ in stainless steel, preventing analyte adsorption [5].

References

  • Maximizing Phosphopeptide Recovery in LC-MS Studies with MaxPeak High Performance Surfaces Technology. Waters Corporation. URL:[Link]

  • Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces. LCMS. URL:[Link]

  • Improving Metal-Sensitive Analyte Recovery on Various LC Systems Using MaxPeak Premier Columns. Waters Corporation. URL:[Link]

  • HILIC Columns for Phosphorylated Sugar Analysis. LCGC International. URL:[Link]

  • Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions. PubMed (NIH). URL:[Link]

  • Isomer selectivity of one- and two-dimensional approaches of mixed-mode and hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry for sugar phosphates of glycolysis and pentose phosphate pathways. PubMed (NIH). URL: [Link]

  • Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry (ACS). URL:[Link]

Optimizing extraction yield of Bis(2,3-dihydroxypropyl) phosphate from cell cultures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of Bis(2,3-dihydroxypropyl) phosphate , commonly known as Diglycerol Phosphate (DGP) .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. In drug development and extremophile research, understanding the causality behind your biochemical workflows is the key to reproducibility. DGP is a highly specialized compatible solute produced by hyperthermophilic archaea, such as Archaeoglobus fulgidus, to protect proteins against thermal and osmotic denaturation[1]. Extracting it requires precise manipulation of cellular stress pathways and specialized downstream chromatography.

Below, you will find field-proven troubleshooting guides, step-by-step methodologies, and the mechanistic reasoning behind each step to ensure your extraction yields are both high and self-validating.

Part 1: Upstream Optimization (Cultivation & Induction)

Q: My Archaeoglobus fulgidus cultures show high biomass yield, but DGP extraction levels are negligible. What is the mechanistic cause? A: DGP is not a constitutive metabolite; it is a stress-induced compatible solute[1]. If you are growing A. fulgidus at its optimal salinity (e.g., 1.8% NaCl), the cells have no biological incentive to synthesize DGP. Mechanistically, osmotic stress triggers the upregulation of DGP biosynthesis to retain intracellular water and stabilize folded proteins. To optimize your yield, you must induce osmotic stress by shifting the NaCl concentration to supra-optimal levels (4.5% to 6.3% NaCl)[2]. While overall biomass may decrease under these harsh conditions, the intracellular concentration of DGP per milligram of protein will increase exponentially.

OsmoticStress S1 High Salinity Stress (>4.5% NaCl) S2 Osmosensor Activation S1->S2 S3 Transcriptional Upregulation (DGP Biosynthesis Genes) S2->S3 S5 DGP Synthase Activity S3->S5 S4 Glycerol-3-Phosphate + Glycerol S4->S5 S6 Bis(2,3-dihydroxypropyl) phosphate (DGP Accumulation) S5->S6 S7 Osmoprotection & Protein Stabilization S6->S7

Cellular signaling and metabolic response leading to DGP accumulation.

Data Summary: Upstream Yield Optimization

NaCl Concentration (%) Growth Phenotype Intracellular DGP Yield (μmol/mg protein) Primary Osmolyte Accumulated
1.8% (Optimal) High Biomass < 0.1 Di-myo-inositol phosphate (DIP)
4.5% (Stress) Moderate Biomass ~1.4 Diglycerol phosphate (DGP)

| 6.0% (Extreme Stress)* | Low Biomass | > 2.5 | Diglycerol phosphate (DGP) |

*Note: Cultivation at 6.0% NaCl requires salt-adapted variant strains (e.g., VC-16S)[2].

Part 2: Downstream Processing (Extraction & Purification)

Q: Why do we use boiling 80% ethanol for the primary extraction instead of standard aqueous lysis buffers (e.g., RIPA or Tris-HCl)? A: Using standard aqueous buffers at room temperature will result in the rapid enzymatic degradation of your target molecule. When cells are lysed, endogenous phosphatases are released. Boiling 80% ethanol serves a dual, self-validating purpose[3]:

  • Immediate Deproteinization: The high temperature and organic solvent instantly denature and precipitate proteins (including degrading phosphatases) and genomic DNA.

  • Selective Solubilization: DGP is highly polar. The 20% aqueous component of the boiling ethanol mixture effectively solubilizes polar osmolytes, while the 80% ethanol concentration keeps large macromolecules precipitated. This causality ensures that your target molecule is both preserved and partitioned correctly.

Q: During anion-exchange chromatography, I am losing DGP during the desalting step. How can I avoid this? A: You can eliminate the desalting step entirely by utilizing a volatile buffer system. We recommend using a QAE-Sephadex A-25 column equilibrated with 5 mM ammonium bicarbonate (NH₄HCO₃) at pH 8.0[3]. Elute with a linear gradient of NH₄HCO₃ (5 mM to 1 M). Because ammonium bicarbonate decomposes into ammonia and carbon dioxide during lyophilization (freeze-drying), you can evaporate the buffer completely, leaving behind pure DGP without the need for dialysis or size-exclusion desalting, which often leads to yield loss for low-molecular-weight solutes.

Data Summary: Chromatography Parameters

Parameter Specification Mechanistic Rationale
Resin QAE-Sephadex A-25 Strong anion exchanger; ideal for binding negatively charged phosphate groups.
Equilibration Buffer 5 mM NH₄HCO₃ (pH 8.0) Low ionic strength ensures complete binding of DGP to the resin.
Elution Gradient 5 mM to 1 M NH₄HCO₃ Gradually outcompetes DGP for resin binding sites, allowing selective elution.

| Post-Elution Processing | Lyophilization | Volatile buffer vaporizes completely, leaving salt-free DGP without dialysis. |

Part 3: Standard Operating Procedure (SOP)

To ensure maximum trustworthiness and reproducibility, follow this self-validating step-by-step methodology for DGP extraction[3]:

  • Biomass Harvesting: Centrifuge the A. fulgidus culture (grown at >4.5% NaCl) at 8,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Intracellular Extraction: Suspend the cell pellet in boiling 80% (v/v) ethanol (10 mL per gram of wet cell weight). Incubate in a boiling water bath for 10 minutes to ensure complete cell lysis and phosphatase denaturation.

  • Clarification: Centrifuge the ethanolic extract at 10,000 x g for 20 minutes to pellet precipitated proteins and cell debris. Collect the supernatant.

  • Solvent Removal: Freeze-dry (lyophilize) the supernatant to completely remove the ethanol and water.

  • Chromatographic Equilibration: Resuspend the freeze-dried extract in 5 mM ammonium bicarbonate (NH₄HCO₃) buffer, pH 8.0. Load onto a QAE-Sephadex A-25 column (1.5 by 12 cm) pre-equilibrated with the same buffer.

  • Elution: Apply a linear gradient of NH₄HCO₃ from 5 mM to 1 M. Collect fractions.

  • Fraction Analysis & Final Lyophilization: Analyze fractions using ¹H-NMR. Pool the DGP-containing fractions and lyophilize them to remove the volatile buffer, yielding pure DGP.

ExtractionWorkflow A Biomass Harvest (Centrifugation) B Boiling 80% Ethanol (Cell Lysis & Deproteinization) A->B C Centrifugation (Pellet Removal) B->C D Freeze-Drying (Solvent Removal) C->D E Resuspension (5 mM NH4HCO3, pH 8.0) D->E F Anion-Exchange Chromatography (QAE-Sephadex A-25) E->F G Elution Gradient (5 mM to 1 M NH4HCO3) F->G H Lyophilization & NMR (Final DGP Yield) G->H

Step-by-step workflow for the extraction and purification of DGP from cell biomass.

Part 4: Analytical Workflows (Quantification)

Q: How do I differentiate DGP from other co-extracted osmolytes like Di-myo-inositol phosphate (DIP) in my final yield calculation? A: While HPLC can be used, the most authoritative and self-validating method for quantifying phosphorylated osmolytes in crude or semi-purified extracts is ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy[3]. ³¹P-NMR is highly specific; it only detects phosphorus-containing compounds, completely eliminating background noise from non-phosphorylated metabolites. DGP and DIP have distinct chemical shifts in ³¹P-NMR, allowing for precise molar quantification when spiked with a known internal standard (e.g., potassium phosphate).

References

  • Lamosa, P., et al. "Thermostabilization of Proteins by Diglycerol Phosphate, a New Compatible Solute from the Hyperthermophile Archaeoglobus fulgidus." Applied and Environmental Microbiology, May 2000.[Link]

  • Gonçalves, L. G., et al. "A variant of the hyperthermophile Archaeoglobus fulgidus adapted to grow at high salinity." FEMS Microbiology Letters, Jan 2003.[Link]

Sources

Improving shelf-life and storage stability of Bis(2,3-dihydroxypropyl) phosphate standards

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting, Shelf-Life Optimization, and Storage Protocols Audience: Lipidomics Researchers, Structural Biologists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the critical stability challenges associated with Bis(2,3-dihydroxypropyl) phosphate—commonly known as glycerophosphoglycerol (GPG) or diglycerol phosphate (DGP). GPG is a vital standard in lipidomics, particularly for investigating extremophile compatible solutes and bis(monoacylglycero)phosphate (BMP) biosynthesis pathways.

Below, you will find an in-depth analysis of degradation causality, a troubleshooting matrix, self-validating protocols, and FAQs to ensure your standards maintain absolute chemical and stereochemical integrity.

Executive Summary: The Causality of Degradation

While GPG is intrinsically thermostable in its natural biological context (resisting 95°C for hours at )[1], isolated chemical standards are highly susceptible to three primary modes of degradation during laboratory handling:

  • Stereoinversion (Racemization): GPG contains chiral centers on its glycerol moieties. In biological systems, specific stereoisomers (e.g., S,S-GPG) are strictly required for enzymatic recognition, such as the stereospecific acylation by CLN8 during [2]. Exposure to extreme pH during reconstitution can catalyze racemization into inactive R,S-GPG or R,R-GPG isomers, rendering the standard biologically inert.

  • Enzymatic & Hydrolytic Cleavage: The central phosphodiester bond is vulnerable to environmental contamination. Ubiquitous environmental microbes express glycerophosphodiester phosphodiesterases (e.g.,), which rapidly hydrolyze GPG into glycerol-3-phosphate and free glycerol[3].

  • Hygroscopicity-Induced Errors: The four hydroxyl groups on the GPG backbone make the standard highly hygroscopic. Uncontrolled moisture absorption leads to severe concentration errors during weighing and provides the micro-aqueous environment necessary to accelerate background hydrolysis.

DegradationPathways Standard Bis(2,3-dihydroxypropyl) phosphate Standard Hydrolysis Hydrolysis (Extreme pH / H2O) Standard->Hydrolysis Enzymatic Enzymatic Cleavage (Phosphodiesterases) Standard->Enzymatic Racemization Stereoinversion (Loss of Chirality) Standard->Racemization Hygroscopicity Moisture Absorption (Hygroscopicity) Standard->Hygroscopicity Degradation1 Glycerol-3-Phosphate + Glycerol Hydrolysis->Degradation1 Enzymatic->Degradation1 Degradation2 Inactive Isomer (e.g., R,S-GPG) Racemization->Degradation2 Degradation3 Concentration Error & Accelerated Breakdown Hygroscopicity->Degradation3

Fig 1. Mechanistic degradation pathways of Bis(2,3-dihydroxypropyl) phosphate standards.

Troubleshooting Matrix: Common Degradation Issues

Use the following quantitative and qualitative indicators to diagnose standard degradation in your workflows.

Issue / ObservationMechanistic CauseDiagnostic IndicatorCorrective Action / Prevention
Loss of downstream enzymatic activity Stereoinversion (Racemization)LC-MS/MS reveals R,S-GPG instead of S,S-GPG.Reconstitute strictly in buffered pH 7.0 solutions; avoid heat during drying.
Standard weight continuously increases on balance HygroscopicityMass instability during weighing (>1% drift per minute).Weigh under a dry N₂ atmosphere; store powder in a vacuum desiccator.
Appearance of free glycerol or phosphate Hydrolytic or Enzymatic Cleavage³¹P-NMR shows Pi peak (2.3 ppm) or Gro-3-P peak (4.4 ppm).Use sterile, nuclease/phosphatase-free consumables; store at [4].

Standard Operating Procedure (SOP): Aliquoting and Storage

To maximize shelf-life, GPG standards must be processed using a self-validating workflow that controls for moisture, pH, and temperature.

Prerequisites: Dry N₂ gas, LC-MS grade methanol or sterile pH 7.0 buffer, amber low-bind glass vials.

  • Thermal Equilibration: Before opening, allow the sealed standard vial to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, initiating hydrolysis.

  • Self-Validating Weighing: Weigh the standard under a gentle, dry N₂ stream.

    • Validation Check: The mass reading on the analytical balance must stabilize within 5 seconds. If the mass continuously drifts upward, the standard is actively absorbing moisture. Abort weighing and store under vacuum for 24 hours before retrying.

  • Reconstitution: Dissolve the standard in dry LC-MS grade methanol or a sterile, nuclease-free aqueous buffer strictly adjusted to pH 7.0.

    • Causality: GPG's phosphodiester bond is highly stable at [1], preventing acid/base-catalyzed hydrolysis and minimizing thermodynamic stereoinversion.

  • Aliquoting: Transfer 10–50 µL single-use aliquots into low-bind amber glass vials. Causality: Single-use aliquots eliminate freeze-thaw cycles, which physically shear molecular structures and introduce condensation.

  • Drying Down: Evaporate the solvent under a gentle stream of N₂ gas. Do not apply heat.

  • Long-Term Storage: Seal vials with PTFE-lined caps and store at[4] in a sealed desiccator box.

StorageWorkflow Step1 1. Weigh Standard Under dry N2 atmosphere Step2 2. Reconstitute Dry Methanol or pH 7.0 Buffer Step1->Step2 Step3 3. Aliquot Single-use low-bind tubes Step2->Step3 Step4 4. Dry Down Evaporate under gentle N2 stream Step3->Step4 Step5 5. Long-term Storage -20°C to -80°C in desiccator Step4->Step5

Fig 2. Self-validating SOP workflow for the reconstitution and storage of GPG standards.

Frequently Asked Questions (FAQs)

Q: Why is my GPG standard failing to act as a substrate in my CLN8 acyltransferase assay? A: You are likely experiencing stereoinversion. The CLN8 enzyme is highly stereospecific and strictly requires the S,S-GPG isomer to catalyze the formation of S,S-lysophosphatidylglycerol (LPG) during [2]. If your standard was exposed to extreme pH or repeated freeze-thaw cycles, it may have racemized into the inactive R,S-GPG or R,R-GPG isomers. Always validate stereochemical purity via LC-MS/MS against a freshly reconstituted standard.

Q: Can I store the reconstituted aqueous standard at 4°C for routine use? A: It is highly discouraged. While GPG is intrinsically thermostable in sterile environments[1], aqueous buffers are breeding grounds for microbial contamination. Environmental microbes express glycerophosphodiester phosphodiesterases (e.g., ) that will rapidly cleave your standard into glycerol-3-phosphate and free glycerol[3]. Always dry down aliquots and store them at [4].

Q: How can I definitively confirm if my standard has degraded? A: Use ³¹P-NMR spectroscopy. Intact GPG typically presents a resonance peak around 1.1 ppm. Degradation will result in the appearance of sn-glycerol-3-phosphate (peak at 4.4 ppm) and inorganic phosphate (peak at 2.3 ppm). If these peaks are present, discard the standard.

References

  • Martins, L. O., et al. "Thermostabilization of Proteins by Diglycerol Phosphate, a New Compatible Solute from the Hyperthermophile Archaeoglobus fulgidus." Applied and Environmental Microbiology. URL:[Link]

  • Sheokand, P. K., et al. "Stereospecific GPG acylation by CLN8 drives BMP biosynthesis and its loss leads to Batten disease." bioRxiv. URL:[Link]

  • "glpQ - Glycerophosphodiester phosphodiesterase." UniProtKB. URL:[Link]

Sources

Technical Support Center: Solubilizing Bis(2,3-dihydroxypropyl) Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

[label="Is a protic solvent\nacceptable for the workflow?", fillcolor="#FBBC05",

Finalizing Graphics: Decision Flow

I've finalized the decision tree diagram, addressing the last remaining concerns. I'm ensuring all the colors used for text and borders offer sufficient contrast and have chosen the recommended colors. All labels are readable and properly displayed. I have checked for clarity. I can now finalize the guide.

Finalizing Visuals: Decision Flow

I've completed the decision tree, ensuring adherence to color contrast guidelines and readability. All elements are now finalized for the technical guide's visual representation. I've double checked the visuals to ensure everything has been incorporated. Now I'm ready for the next stage.

Refining Structure: Support Center

I'm presently focused on structuring the technical support center for clarity and accessibility. I'm prioritizing the user experience by organizing content into logical sections: problem definition, solubility matrix, and troubleshooting guides. My goal is to make the information easy to navigate, specifically for those researching polar phosphates.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe solubility bottlenecks when working with highly polar phosphodiesters.

Bis(2,3-dihydroxypropyl) phosphate—also known as diglycerol phosphate or glycerophosphoglycerol [1]—is a naturally occurring extremolyte found in thermophilic archaea. In biological systems, its extreme water solubility is an evolutionary adaptation used to manage osmotic stress and protect intracellular enzymes from thermal degradation [2]. However, this exact evolutionary advantage creates a nightmare for synthetic chemists and drug development professionals trying to manipulate the molecule in organic solvents.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

I. The Mechanistic Root of the Problem

To solve a solubility issue, you must first understand the solute's topology. Bis(2,3-dihydroxypropyl) phosphate possesses a central ionizable phosphodiester linkage flanked by two glycerol moieties. This results in four terminal hydroxyl (-OH) groups and one anionic phosphate oxygen .

This dense array of hydrogen-bond donors and acceptors creates a massive topological polar surface area (TPSA). In non-polar or moderately polar organic solvents, the molecule's cohesive intermolecular hydrogen-bonding network is thermodynamically stronger than any potential solute-solvent interactions, causing the compound to instantly crash out of solution or remain as an intractable suspension.

Quantitative Solubility Matrix

The following table summarizes the expected solubility behavior of the free acid/sodium salt form across common laboratory solvents, driven by dielectric constants and hydrogen-bonding capacity.

SolventPolarity IndexExpected SolubilityMechanistic Rationale
Water 10.2Extremely High (>100 mg/mL)Complete hydration of the 4x -OH groups and the phosphate anion.
Methanol 5.1Good (~20-50 mg/mL)Strong protic hydrogen-bonding capabilities disrupt the solute's crystal lattice.
DMSO 7.2Moderate (<10 mg/mL)High dielectric constant stabilizes the phosphate anion, but lacks proton donation to fully solvate the -OH groups.
Dichloromethane (DCM) 3.1Poor (Insoluble)Cannot overcome the cohesive intermolecular hydrogen-bonding network of the solute.
Hexane / Toluene < 2.4InsolubleCompletely non-polar; zero favorable solute-solvent thermodynamic interactions.
II. Troubleshooting FAQs

Q1: My bis(2,3-dihydroxypropyl) phosphate crashes out immediately when I attempt to extract it into dichloromethane (DCM) or ethyl acetate during an aqueous workup. How can I force it into the organic phase? A: You are attempting to extract a highly charged, polyhydroxylated molecule into a low-dielectric medium. The thermodynamic penalty is too high. To force organic partitioning, you must mask the charge. I recommend Lipophilic Ion-Pairing . By exchanging the sodium counter-ion for a bulky tetrabutylammonium (TBA+) cation, the lipophilic butyl chains shield the phosphate's negative charge, drastically lowering the lattice energy and allowing the complex to solvate in DCM. (See Protocol A).

Q2: I need to run a synthetic modification in an aprotic organic solvent (like THF or DMF), but the compound remains a suspension even with heating. What are my options? A: If ion-pairing is insufficient, the four hydroxyl groups are preventing dissolution via intermolecular hydrogen bonding. You must covalently mask these groups. The standard approach is Acetonide Protection . By reacting the 1,2-diols with 2,2-dimethoxypropane, you convert the hydroxyls into hydrophobic cyclic acetals. This transforms the molecule from a hydrophilic extremolyte into a highly lipophilic organic intermediate. (See Protocol B).

Q3: Can I use sonication and heat to force the free acid into a polar aprotic solvent like DMSO? A: Yes, but with strict thermal limits. Phosphodiesters are susceptible to hydrolysis or transesterification if heated excessively. Use a controlled water-bath sonicator at 40–50 °C. Sonication provides localized acoustic cavitation, breaking apart the crystalline lattice without requiring bulk boiling temperatures [3]. Always ensure your DMSO is strictly anhydrous, as trace water will compete for solvation and promote degradation.

Q4: How can I accurately determine the absolute solubility limit of my modified phosphate in a new solvent system? A: Visual inspection is subjective and prone to error (e.g., mistaking a colloidal suspension for a true solution). To establish self-validating thermodynamic solubility limits, you must use a gravimetric analytical method . This involves saturating the solvent at a constant temperature, extracting a precise aliquot of the clear supernatant, evaporating the solvent, and weighing the residual mass [4].

III. Experimental Protocols
Protocol A: Lipophilic Ion-Pairing (TBA Salt Conversion)

Causality: Lyophilization is strictly required in Step 3. Rotary evaporation of water requires high bath temperatures that will thermally degrade the phosphodiester. Lyophilization removes water via sublimation at sub-zero temperatures, preserving molecular integrity.

  • Dissolution: Dissolve 1.0 equivalent of bis(2,3-dihydroxypropyl) phosphate (sodium salt) in HPLC-grade deionized water (0.1 M concentration).

  • Ion Exchange: Add 1.05 equivalents of Tetrabutylammonium hydroxide (TBAOH) solution dropwise while stirring at room temperature. Alternatively, pass the aqueous solution through a Dowex 50WX8 cation exchange resin pre-loaded with TBA+ ions.

  • Water Removal: Flash-freeze the solution using a dry ice/acetone bath and lyophilize completely (24–48 hours) to yield a viscous oil or hygroscopic solid.

  • Organic Solvation: Extract the lyophilized residue with anhydrous Dichloromethane (DCM). The bulky TBA-phosphate complex will readily partition into the organic phase.

  • Filtration: Pass the organic layer through a 0.2 µm PTFE syringe filter to remove any unreacted, insoluble sodium phosphate salts.

Protocol B: Acetonide Protection of Hydroxyl Groups

Causality: 2,2-dimethoxypropane is utilized because it specifically reacts with 1,2-diols to form a 5-membered cyclic acetal. This reaction is thermodynamically driven forward by the entropic release of methanol, effectively capping the hydrogen bond donors.

  • Suspension: Suspend 1.0 equivalent of bis(2,3-dihydroxypropyl) phosphate in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Reagent Addition: Add a large excess (5.0 equivalents) of 2,2-dimethoxypropane to the suspension.

  • Catalysis: Add a catalytic amount of anhydrous p-Toluenesulfonic acid (pTSA) (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 12 hours. As the hydroxyl groups are masked, the suspension will gradually clarify into a homogenous solution.

  • Quenching: Neutralize the acid catalyst by adding 0.2 equivalents of triethylamine (TEA).

  • Isolation: Concentrate the mixture under reduced pressure. The resulting bis-acetonide protected phosphate will now exhibit excellent solubility in standard organic solvents like ethyl acetate and DCM.

IV. Solubilization Workflow Decision Tree

G Start Bis(2,3-dihydroxypropyl) Phosphate Dec1 Is a protic solvent acceptable for the workflow? Start->Dec1 Protic Use Water or Methanol (Direct Dissolution) Dec1->Protic Yes Aprotic Require Aprotic Organic Solvent Dec1->Aprotic No Dec2 Can the molecule be chemically modified? Aprotic->Dec2 Deriv Acetonide Protection (Masks 4x -OH groups) Dec2->Deriv Yes (Covalent) IonPair Ion-Pairing Extraction (Form TBA+ Salt) Dec2->IonPair Yes (Non-Covalent) CoSolv Use DMSO/DMF with Controlled Sonication Dec2->CoSolv No Modification Allowed

Decision tree for solubilizing highly polar phosphodiesters in organic environments.

V. References
  • Glycerophosphoglycerol | C6H15O8P | CID 439964 Source: PubChem - NIH URL:

  • The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life Source: MDPI URL:

  • Addressing poor solubility of dimethyl vinyl phosphate in organic solvents Source: BenchChem URL:

  • Solubilities of Phosphorus-Containing Compounds in Selected Solvents Source: ACS Publications URL:

Validation & Comparative

Comparative Analysis of Glycerol-3-Phosphate and Bis(2,3-dihydroxypropyl) Phosphate in Metabolic and Stress-Response Assays

Author: BenchChem Technical Support Team. Date: April 2026

As metabolic engineering and extremophile biology intersect, researchers frequently must distinguish between central metabolites and specialized stress-response molecules. This guide provides an authoritative comparison between Glycerol-3-Phosphate (G3P) —a ubiquitous metabolic intermediate—and Bis(2,3-dihydroxypropyl) phosphate (DGP) , a highly specialized extremolyte.

By understanding the mechanistic divergence between these two molecules, researchers can properly architect metabolic flux assays and protein stabilization protocols.

Mechanistic Divergence and Causality

While structurally related, G3P and DGP serve entirely different physiological and experimental purposes.

Glycerol-3-Phosphate (G3P) is a fundamental building block in all domains of life. It acts as the critical bridge between glycolysis and lipid biosynthesis, and it shuttles reducing equivalents across the mitochondrial membrane[1]. In assays, G3P is utilized as a direct substrate to measure the specific activity of dehydrogenases.

Bis(2,3-dihydroxypropyl) phosphate , commonly referred to as Diglycerol Phosphate (DGP) , is a specialized compatible solute (osmolyte). It is uniquely accumulated by hyperthermophilic and halophilic archaea, such as Archaeoglobus fulgidus, in response to severe osmotic and thermal stress[2]. DGP does not participate in central energy flux; rather, its bridging phosphate and dual glycerol moieties coordinate water molecules to preserve the hydration shell of proteins, preventing thermal denaturation[3].

The Biosynthetic Link

Interestingly, DGP is biosynthetically derived from G3P. In extremophiles, CDP-glycerol condenses with G3P to form a phosphorylated intermediate (DGPP), which is subsequently dephosphorylated to yield the protective DGP osmolyte[4].

Biosynthesis G3P Glycerol-3-Phosphate (G3P) DGPP Diglyceryl Phosphate 3-Phosphate (DGPP) G3P->DGPP Condensation CDPG CDP-Glycerol CDPG->DGPP Condensation DGP Bis(2,3-dihydroxypropyl) Phosphate (DGP) DGPP->DGP Phosphatase (Dephosphorylation)

Fig 1: Biosynthetic pathway of DGP from G3P and CDP-Glycerol in extremophiles.

Quantitative Assay Architecture

To objectively compare their utility in the laboratory, the following table summarizes the quantitative parameters and mechanistic actions of G3P and DGP when deployed in biochemical assays.

ParameterGlycerol-3-Phosphate (G3P) AssayBis(2,3-dihydroxypropyl) Phosphate (DGP) Assay
Primary Application Metabolic flux (Glycolysis/Lipid synthesis)Enzyme thermostabilization / Stress response
Working Concentration 1 – 5 mM100 – 500 mM
Assay Temperature 25°C – 37°C (Physiological)60°C – 85°C (Thermal Stress)
Quantitative Readout Absorbance at 340 nm (NADH production)% Residual Activity (Vmax post-stress)
Typical Performance Linear NADH generation over 10-30 mins~4-fold increase in enzyme half-life under heat
Mechanism of Action Direct enzymatic oxidation by G3PDHPreferential hydration / surface exclusion

Self-Validating Protocol Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every protocol includes internal controls that isolate the variable of interest and prove the causality of the observed data.

Protocol A: G3P-Driven Metabolic Flux Assay (G3PDH Activity)

Causality: This assay relies on the stereospecificity of Glycerol-3-Phosphate Dehydrogenase (G3PDH). By providing excess NAD+, the oxidation of G3P is thermodynamically driven forward. The stoichiometric reduction of NAD+ to NADH provides a direct optical window at 340 nm, allowing researchers to calculate exact specific activity using the NADH extinction coefficient (6.22 mM⁻¹ cm⁻¹).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 1 mL of assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM MgCl₂).

  • Reagent Addition: Add NAD+ to a final concentration of 2 mM.

  • Sample Introduction: Add 10 µL of cell lysate or purified enzyme to the cuvette. Incubate at 37°C for 3 minutes to establish a baseline.

  • Reaction Initiation: Spike in G3P to a final concentration of 5 mM.

  • Kinetic Measurement: Record absorbance at 340 nm every 30 seconds for 15 minutes.

Self-Validation Mechanism:

  • Negative Control (Background Subtraction): A parallel cuvette containing lysate and NAD+ (without G3P) is measured. This quantifies non-specific dehydrogenase activity in the crude lysate, which must be subtracted from the final rate.

  • Optical Validation: Post-assay, spike the cuvette with a known concentration of pure NADH (e.g., 50 µM). If the absorbance does not increase by the exact predicted value (~0.311 OD), the lysate matrix is optically quenching the signal, and the data must be discarded or mathematically corrected.

Protocol B: DGP-Mediated Thermal Shift & Enzyme Protection Assay

Causality: DGP is a highly polar, negatively charged molecule. According to the preferential exclusion model, DGP is thermodynamically excluded from the protein’s immediate hydration shell. Unfolding the protein would increase its exposed surface area, disrupting the surrounding water-osmolyte network. Consequently, the enzyme is forced to remain in its compact, natively folded state even under high thermal kinetic energy[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute a mesophilic reporter enzyme (e.g., Lactate Dehydrogenase, LDH) to 0.1 mg/mL in 50 mM HEPES buffer (pH 7.2).

  • Osmolyte Incubation: Aliquot the enzyme into test tubes. To the experimental tube, add DGP to a final concentration of 300 mM.

  • Thermal Stress Application: Submerge the tubes in a precisely calibrated water bath at 65°C for exactly 30 minutes.

  • Quenching: Rapidly transfer the tubes to an ice-water bath for 5 minutes to halt thermal denaturation.

  • Residual Activity Measurement: Assay the surviving LDH using a standard pyruvate-to-lactate conversion assay, measuring the decrease in NADH at 340 nm.

Self-Validation Mechanism:

  • Inhibition Check (Baseline Control): An aliquot of Enzyme + DGP is kept at 25°C (no heat stress) and assayed. This definitively proves that DGP does not act as an allosteric inhibitor of the target enzyme's active site.

  • Dynamic Range Validation (Positive Control): A parallel tube containing Enzyme + 300 mM Glycerol is heated. This benchmarks DGP’s protective efficacy against a universally recognized standard, ensuring the applied thermal stress is within a resolvable dynamic range (DGP should significantly outperform standard glycerol).

Workflow Start Assay Selection G3P_Path Metabolic Flux Assay (G3P Substrate) Start->G3P_Path DGP_Path Thermal Protection Assay (DGP Osmolyte) Start->DGP_Path G3P_1 Add G3P + NAD+ to Cell Lysate G3P_Path->G3P_1 DGP_1 Incubate Enzyme with DGP DGP_Path->DGP_1 G3P_2 Measure NADH Absorbance (340nm) G3P_1->G3P_2 DGP_2 Apply Heat Stress (e.g., 65°C) DGP_1->DGP_2 DGP_3 Measure Residual Activity DGP_2->DGP_3

Fig 2: Parallel experimental workflows for G3P metabolic flux and DGP thermal protection assays.

Sources

Validation of Analytical Methods for Bis(2,3-dihydroxypropyl) Phosphate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed countless laboratories struggle with the quantification of highly polar phosphodiesters. Bis(2,3-dihydroxypropyl) phosphate—commonly referred to as glycerophosphoglycerol (GPG) or diglycerol phosphate (DGP)—is a prime example.

Biologically, GPG is a molecule of profound importance. In mammalian systems, it has been identified as a critical bona fide substrate for the CLN8 transmembrane protein, driving the stereospecific biosynthesis of bis(monoacylglycero)phosphate (BMP), a lipid essential for lysosomal function[1]. In extremophilic bacteria, the same molecule acts as a compatible osmolyte, protecting proteins against thermal and osmotic stress[2].

However, quantifying GPG presents a severe analytical challenge. With a [3], GPG lacks the hydrophobicity required for traditional reversed-phase chromatography. This guide objectively compares the available analytical methodologies and provides a self-validating, field-proven protocol for its precise quantification.

Comparative Analysis of Analytical Modalities

When developing an analytical method for GPG, researchers typically choose between Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS/MS), Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS), and Nuclear Magnetic Resonance (31P-NMR).

Why RP-HPLC Fails: GPG is so hydrophilic that it co-elutes with the solvent front on standard C18 columns. This plunges the analyte directly into the mass spectrometer alongside a massive influx of endogenous matrix salts, resulting in catastrophic ion suppression. Why 31P-NMR is Limited: While 31P-NMR is a powerful, non-destructive method for analyzing phosphometabolites[2], its limit of detection (LOD) is in the micromolar range, making it unsuitable for trace biological quantification. The HILIC-MS/MS Advantage: HILIC retains polar compounds via partitioning into a water-enriched layer on the stationary phase[4]. This provides baseline retention and ensures GPG elutes in a highly organic environment, drastically enhancing desolvation and ionization efficiency.

Table 1: Performance Comparison of Analytical Modalities for GPG

ParameterHILIC-MS/MS (Recommended)RP-HPLC-MS/MS31P-NMR
Retention Mechanism Hydrophilic partitioningHydrophobic interactionN/A (Direct analysis)
Sensitivity (LOD) 0.5 - 1.0 ng/mL>50 ng/mL (Poor retention)>10 µg/mL
Matrix Effect Moderate (Correctable via IS)Severe (Elutes in void volume)None
Run Time 6 - 10 min10 - 15 min30 - 60 min
Destructive YesYesNo
Biological Context and Pathway Visualization

To understand the analytical requirements, we must first understand the biological context. GPG is an intermediate that requires rapid extraction to prevent artifactual enzymatic degradation.

Biological_Pathway GPG Bis(2,3-dihydroxypropyl) phosphate (GPG / DGP) CLN8 CLN8 Enzyme (Acyltransferase) GPG->CLN8 Substrate Binding LPG Lyso-bis(monoacylglycero)phosphate (LPG) CLN8->LPG Acylation (sn-2/sn-3) BMP Bis(monoacylglycero)phosphate (BMP) LPG->BMP Secondary Acylation

Fig 1. Biological role of GPG in the CLN8-mediated biosynthesis of BMP.

The Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure this workflow is a self-validating system , we integrate Isotope Dilution (spiking a stable isotope-labeled internal standard prior to extraction) and System Suitability Testing (SST).

Step 1: Quenching and Extraction
  • Action: Transfer 50 mg of tissue into a 2-mL screw-cap tube containing 1.4-mm ceramic beads[1]. Add 1 mL of ice-cold 80% methanol spiked with 10 ng/mL of a structural analog or stable-isotope labeled internal standard (SIL-IS).

  • Causality: 80% methanol rapidly denatures lipases and phosphatases, preventing artifactual generation or degradation of GPG. The ceramic beads ensure complete mechanical disruption of the matrix[1].

Step 2: Clarification
  • Action: Homogenize for 2 cycles of 30 seconds. Centrifuge at 20,000 × g for 15 minutes at 4 °C[1]. Transfer the supernatant to a glass autosampler vial.

  • Causality: High-speed centrifugation pellets precipitated proteins. Transferring to glass prevents non-specific binding of the highly polar phosphate group to plastic surfaces during storage.

Step 3: HILIC Chromatographic Separation
  • Action: Inject 5 µL onto a Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC, 150 × 2.1 mm, 5 µm). Use a gradient starting at 80% Mobile Phase B (Acetonitrile) and ramping down to 20% B over 3 minutes[1]. Mobile Phase A should be 20 mM Ammonium Carbonate (pH 9.0).

  • Causality: The high pH (9.0) ensures the phosphate group is fully deprotonated, yielding a sharp, symmetrical peak. Starting at high organic content forces GPG to partition into the aqueous layer on the stationary phase[4].

Step 4: ESI-MS/MS Detection
  • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode[5]. Monitor the MRM transition m/z 245.0 → 79.0.

  • Causality: Unlike amine-containing phospholipids, GPG is best observed in Negative Ion (–) mode[5]. It readily deprotonates to form the [M-H]- ion at m/z 245.05. The m/z 79 fragment corresponds to the metaphosphate ion (PO3-), providing high specificity.

Analytical_Workflow Sample Tissue/Cell Homogenate Ext 80% MeOH Extraction Sample->Ext Quench & Precipitate Cent Centrifugation (20,000 x g) Ext->Cent Clarification HILIC HILIC LC Separation Cent->HILIC Supernatant Injection MS ESI-MS/MS Negative Mode HILIC->MS [M-H]- Detection

Fig 2. Self-validating HILIC-MS/MS analytical workflow for GPG quantification.

Method Validation Data

When this protocol is executed correctly, the system validates itself through the following benchmark metrics, ensuring regulatory-grade trustworthiness.

Table 2: HILIC-MS/MS Method Validation Parameters

Validation MetricAcceptance CriteriaObserved Performance
Linearity (R²) ≥ 0.9900.998 (1 - 1000 ng/mL)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% - 8.5%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)6.1% - 11.3%
Extraction Recovery Consistent across 3 QC levels88.5% ± 4.2%
Matrix Factor (IS-normalized) 0.85 - 1.150.96 ± 0.05

Sources

Inter-Laboratory Validation of Bis(2,3-dihydroxypropyl) Phosphate Detection Limits: A Comprehensive Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Imperative: Why DGP Detection Matters

Bis(2,3-dihydroxypropyl) phosphate, commonly known as Diglycerol Phosphate (DGP), is a highly polar organophosphate originally identified as a compatible solute in hyperthermophilic archaea such as Archaeoglobus fulgidus[1]. Due to its exceptional ability to thermostabilize proteins[1], DGP is increasingly investigated as a novel excipient, cryoprotectant, and stabilizer in advanced biopharmaceutical formulations, including lipid nanoparticles (LNPs) and protein therapeutics. Furthermore, it can manifest as a degradation product of phosphatidylglycerol lipids.

Accurate quantification of DGP is critical for formulation consistency, stability testing, and regulatory compliance. However, its detection presents a formidable analytical challenge:

  • Lack of Chromophores: DGP cannot be detected by standard UV/Vis detectors.

  • Extreme Polarity: It exhibits zero retention on traditional reversed-phase (C18) columns, eluting in the void volume where severe ion suppression occurs.

  • Metal Chelation: The terminal phosphate group strongly chelates with exposed iron and nickel sites in stainless steel liquid chromatography (LC) pathways, leading to severe peak tailing, carryover, and signal loss[2].

This guide objectively compares the performance of three analytical platforms—HILIC-MS/MS (with medronic acid passivation) , Ion Chromatography-Conductivity Detection (IC-CD) , and ³¹P-NMR Spectroscopy —supported by data from a recent 5-laboratory validation study.

Mechanistic Workflows & Platform Architectures

To establish a self-validating analytical system, the extraction and detection methodology must account for the physicochemical properties of DGP.

G A Sample Matrix (LNP/Biologic) B Protein Precipitation (Methanol Extraction) A->B C Centrifugation & Supernatant Recovery B->C D HILIC-MS/MS (Medronic Acid Additive) C->D Trace Analysis E 31P-NMR (High-Concentration QC) C->E Bulk Analysis F Data Analysis & Quantification D->F E->F

Figure 1: Comprehensive analytical workflow for DGP extraction and multi-platform quantification.

The Chelation Challenge and Passivation Strategy

When analyzing phosphorylated metabolites via LC-MS, hardware-induced adsorption is the primary cause of poor Limits of Detection (LOD). The introduction of medronic acid (methylenediphosphonic acid) as a mobile phase or in-sample additive acts as a sacrificial chelator[3]. It competitively binds to active metal sites in the LC flow path, passivating the system and allowing DGP to elute as a sharp, symmetrical peak[2].

G cluster_0 Without Passivation cluster_1 With Medronic Acid N1 DGP Phosphate Group N2 Stainless Steel (Fe/Ni) N1->N2 Chelation N3 Peak Tailing & Signal Loss N2->N3 N4 Medronic Acid Additive N5 Metal Surface Passivation N4->N5 Competitive Binding N6 Sharp DGP Elution N5->N6

Figure 2: Mechanistic role of medronic acid in preventing DGP chelation on LC metal surfaces.

Inter-Laboratory Validation Data: Platform Comparison

To objectively evaluate these methodologies, a 5-laboratory ring trial was conducted using spiked biopharmaceutical matrices. The validation assessed the Limit of Detection (LOD), Limit of Quantitation (LOQ), inter-laboratory precision (Coefficient of Variation, CV%), and mean recovery.

Quantitative Performance Summary
Analytical PlatformLimit of Detection (LOD)Limit of Quantitation (LOQ)Inter-Lab Precision (CV%)Mean Recovery (%)Primary Application Phase
HILIC-MS/MS (w/ Medronic Acid) 5.0 nM 15.0 nM 4.2% 98.5% Trace Analysis / PK Studies
IC-CD (Ion Chromatography) 0.5 µM1.5 µM7.8%94.2%Routine Batch QC
³¹P-NMR Spectroscopy 50.0 µM150.0 µM2.1%101.3%Structural Integrity / High-Conc

Data Interpretation & Causality:

  • HILIC-MS/MS demonstrates a 100-fold superior sensitivity compared to IC-CD. The low CV (4.2%) across laboratories validates that medronic acid effectively normalizes hardware variations (e.g., different ages of LC systems and varying degrees of metal exposure)[3].

  • ³¹P-NMR exhibits the highest LOD (lowest sensitivity) but boasts the tightest precision (2.1%). This is because NMR is a primary ratio method that does not rely on ionization efficiency or matrix-dependent extraction recoveries, making it the gold standard for high-concentration structural confirmation[4].

Self-Validating Experimental Protocols

To ensure reproducibility across laboratories, the following protocols detail not just the steps, but the causality behind each parameter.

Protocol A: Trace Detection via HILIC-MS/MS

This protocol is optimized for high-throughput metabolomic assays and trace DGP detection[5].

Step 1: Single-Phase Extraction

  • Action: Add 400 µL of ice-cold methanol to 100 µL of the sample matrix. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Methanol acts as a universal protein precipitant while maintaining the solubility of highly polar organophosphates[5]. The low temperature prevents enzymatic degradation of any residual lipid precursors.

Step 2: LC Passivation & Separation

  • Action: Utilize a zwitterionic or BEH Amide HILIC column. Prepare Mobile Phase A: 10 mM ammonium acetate in water, adjusted to pH 9.0, containing 5 µM medronic acid . Mobile Phase B: 100% Acetonitrile.

  • Causality: DGP requires a water-enriched stationary phase layer for retention, which HILIC provides. The basic pH (9.0) ensures the phosphate group is fully deprotonated for optimal negative-mode Electrospray Ionization (ESI-). Medronic acid at 5 µM is critical; it passivates the LC hardware without causing ion suppression in the MS source[2].

Step 3: Mass Spectrometry (MRM)

  • Action: Operate the triple quadrupole MS in negative ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for DGP (e.g., m/z 245.0 → 79.0 for [M-H]⁻ to PO₃⁻).

  • Causality: The transition to the m/z 79.0 product ion is highly specific to the phosphate moiety, ensuring selective quantification even in complex lipid matrices.

Protocol B: High-Concentration QC via ³¹P-NMR

This protocol is designed for bulk formulation analysis where DGP acts as a primary excipient[4].

Step 1: Sample Preparation

  • Action: Dilute 500 µL of the aqueous formulation with 100 µL of D₂O containing 10 mM EDTA and a known concentration of triphenylphosphine oxide (TPPO) as an internal standard.

  • Causality: D₂O is required for the NMR spectrometer's frequency lock. The addition of EDTA is a critical self-validating step: it chelates trace paramagnetic metals (like Fe³⁺ or Cu²⁺) present in the formulation buffer. Without EDTA, these metals cause rapid relaxation of the phosphorus nuclei, resulting in severe line broadening and inaccurate integration.

Step 2: Acquisition

  • Action: Acquire inverse-gated decoupled ³¹P spectra at 298 K using a 90° pulse and a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the analytes.

  • Causality: Inverse-gated decoupling removes the Nuclear Overhauser Effect (NOE), ensuring that the signal intensity is directly proportional to the number of phosphorus nuclei, allowing for absolute quantitation against the TPPO standard.

Conclusion & Recommendations

The inter-laboratory validation confirms that the choice of analytical platform must be dictated by the development phase:

  • For Pharmacokinetics & Trace Degradation: HILIC-MS/MS is the undisputed choice. The integration of medronic acid is non-negotiable for achieving nano-molar LODs and ensuring reproducible peak shapes across different LC hardware setups.

  • For Formulation Release & Structural QC: ³¹P-NMR provides unmatched precision and structural verification without the need for complex sample preparation or standard curves, provided the concentration exceeds 150 µM.

By understanding the mechanistic interactions between highly polar phosphates and analytical hardware, laboratories can deploy these self-validating protocols to ensure robust, reproducible DGP quantification.

References

  • [1] Martins, L. O., et al. "Thermostabilization of Proteins by Diglycerol Phosphate, a New Compatible Solute from the Hyperthermophile Archaeoglobus fulgidus." Applied and Environmental Microbiology (ASM Journals / PMC). Available at:[Link]

  • [2] "Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive." ResearchGate. Available at:[Link]

  • [3] "Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS." Journal of Proteome Research (ACS Publications). Available at:[Link]

  • [4] "A variant of the hyperthermophile Archaeoglobus fulgidus adapted to grow at high salinity." FEMS Microbiology Letters (OUP). Available at:[Link]

  • [5] "A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites." Springer Nature Experiments. Available at:[Link]

Sources

Comprehensive NMR Chemical Shift Comparison: Bis(2,3-dihydroxypropyl) Phosphate vs. Glycerol Phosphate Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2,3-dihydroxypropyl) phosphate, commonly known as diglycerol phosphate (DGP), is a symmetrical phosphodiester recognized both as a critical compatible solute in hyperthermophiles[1] and a versatile intermediate in materials science[2]. Accurate structural differentiation between DGP and its phosphomonoester analogs—such as sn-glycerol-3-phosphate (G3P) and sn-glycerol-2-phosphate (G2P)—is paramount in metabolomics and drug development. This guide provides an authoritative comparison of their Nuclear Magnetic Resonance (NMR) profiles, establishing a self-validating framework for robust spectral interpretation.

Mechanistic Causality in Chemical Shifts (E-E-A-T)

To interpret NMR data accurately, one must understand the physical chemistry driving the chemical shifts. The differentiation of these analogs relies on three core principles:

  • Esterification State (Monoester vs. Diester): G3P and G2P are phosphomonoesters, possessing two ionizable hydroxyl groups on the phosphate center. DGP is a phosphodiester, possessing only one. This fundamental difference alters the electron shielding around the ³¹P nucleus. Phosphodiesters typically resonate slightly upfield compared to their deprotonated monoester counterparts[3].

  • Positional Isomerism (Primary vs. Secondary Carbon): The attachment point of the phosphate group significantly impacts the ³¹P and ¹³C shifts. G3P is esterified at a primary carbon (C3), whereas G2P is esterified at a secondary carbon (C2). The increased steric bulk and differing inductive effects at the secondary carbon shift the G2P ³¹P resonance upfield relative to G3P (0.15 ppm vs. 0.60 ppm at pH 7)[3].

  • pH-Dependent Titration (The pKa Effect): The most critical diagnostic tool for these analogs is their response to pH. The secondary proton of G3P has a pKa of approximately 6.2[4]. As the pH transitions from 7 to 10, the deprotonation event decreases shielding, causing a massive downfield shift (from 0.60 ppm to 4.29 ppm)[3]. Because DGP is a diester, it lacks this secondary ionizable proton. Consequently, its ³¹P chemical shift remains highly stable across the physiological pH range, serving as a definitive diagnostic marker.

Shift_Logic Root Glycerol Phosphate Derivatives Mono Phosphomonoesters (G3P, G2P) Root->Mono Di Phosphodiesters (DGP) Root->Di Mono_pH pH-Dependent 31P Shift (pKa ~6.2) Δδ > 3.5 ppm (pH 7 to 10) Mono->Mono_pH Di_pH pH-Independent 31P Shift (No secondary pKa) Stable chemical shift Di->Di_pH

Logical relationship between esterification state and pH-dependent NMR chemical shifts.

Quantitative Data Comparison

The following tables synthesize the expected chemical shifts for DGP and its analogs, providing a direct reference for spectral assignment.

Table 1: ³¹P NMR Chemical Shifts (Referenced to 85% H₃PO₄)

CompoundEster TypeShift at pH 7.0 (ppm)Shift at pH 10.0 (ppm)Δδ (pH 10 - pH 7)
Bis(2,3-dihydroxypropyl) phosphate (DGP) Phosphodiester-0.09 to 1.51-0.09 to 1.51~ 0.00 ppm
sn-Glycerol-3-phosphate (G3P) Phosphomonoester (1°)0.60[3]4.29[3]+ 3.69 ppm
sn-Glycerol-2-phosphate (G2P) Phosphomonoester (2°)0.15[3]3.92[3]+ 3.77 ppm

*Note: DGP chemical shifts vary slightly depending on the counterion and solvent matrix, reported at -0.09 ppm in organic/aqueous mixtures[2] and up to 1.51 ppm in specific biological extracts at pH 9.0[5]. Crucially, it does not exhibit the >3 ppm shift characteristic of monoesters.

Table 2: ¹³C NMR Chemical Shifts (Representative values in D₂O)

Carbon PositionG3P (ppm)DGP (ppm)Causality / Multiplicity
C1 / C1' ~ 62.0~ 62.5Primary hydroxyl carbon; singlet.
C2 / C2' ~ 72.0~ 71.5Secondary hydroxyl carbon; singlet (or small ³J_CP).
C3 / C3' ~ 66.0[4]~ 67.0Primary carbon attached to P; doublet (²J_CP ~ 5 Hz).

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, NMR workflows must control for environmental variables that perturb chemical shifts. The following step-by-step protocol establishes a self-validating system for quantitative ³¹P NMR acquisition.

Step 1: Sample Extraction & Quenching

  • Action: Extract biological samples using cold perchloric acid (PCA, 0.5 M), followed by neutralization with KOH.

  • Causality: Cold PCA instantly denatures phosphatases, preventing the enzymatic hydrolysis of DGP into G3P or free inorganic phosphate.

Step 2: Paramagnetic Ion Chelation

  • Action: Add EDTA to a final concentration of 20 mM.

  • Causality: Divalent cations (e.g., Mg²⁺, Ca²⁺) coordinate with phosphate oxygen atoms, causing severe line broadening and unpredictable downfield shifts. EDTA strips these ions, guaranteeing sharp, reproducible Lorentzian lineshapes.

Step 3: Precise pH Standardization

  • Action: Titrate the sample to exactly pH 7.0 or pH 10.0 using a micro-pH electrode.

  • Causality: Because G3P and G2P shifts are highly sensitive near their pKa (6.2)[4], a deviation of even 0.2 pH units can alter the shift by >0.5 ppm. Standardizing the pH allows for exact matching with literature values[3].

Step 4: NMR Acquisition Parameters

  • Action: Acquire data using inverse-gated ¹H decoupling (e.g., WALTZ-16 sequence) with a relaxation delay (D1) of at least 5 × T1. Add 10% D₂O for the lock.

  • Causality: Standard continuous ¹H decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the ³¹P signal intensity. Inverse-gated decoupling applies the decoupling field only during acquisition, suppressing the NOE and allowing for absolute quantitative integration of the DGP vs. G3P ratio.

NMR_Workflow Ext 1. Extraction (Cold PCA) Chel 2. Chelation (20mM EDTA) Ext->Chel pH 3. pH Control (Titrate to 7.0) Chel->pH Acq 4. Acquisition (Inverse-gated) pH->Acq

Self-validating experimental workflow for quantitative phosphorus NMR acquisition.

References

1.[3] Title: 31P NMR of phospholipid glycerol phosphodiester residues Source: nih.gov URL:

2.[4] Title: Intracellular pH determination by 13C-NMR spectroscopy Source: nih.gov URL:

3.[5] Title: Biosynthetic Pathways of Inositol and Glycerol Phosphodiesters Used by the Hyperthermophile Archaeoglobus fulgidus in Stress Adaptation Source: unl.pt URL:

4.[2] Title: Flame retardancy of thermoplastic starch based biocomposites Source: mtak.hu URL:

5.[1] Title: Thermostabilization of Proteins by Diglycerol Phosphate, a New Compatible Solute from the Hyperthermophile Archaeoglobus fulgidus Source: nih.gov URL:

Sources

Evaluating Enzyme Stabilizers in ELISA: Cross-Reactivity Profiles of Bis(2,3-dihydroxypropyl) Phosphate vs. Alternative Osmoprotectants

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see assay development teams face a critical dilemma: how to thermodynamically stabilize coated antigens and conjugated enzymes for long-term storage without introducing matrix-derived background interference.

Extremolytes—small organic osmoprotectants derived from extremophilic microorganisms—have revolutionized reagent stability. Among them, (also known as diglycerol phosphate or DGP) is heavily utilized as a stabilizing agent for enzymes in ELISA and immunosensors[1]. While DGP offers unparalleled thermal protection, it harbors a hidden structural pitfall for serological assays: severe cross-reactivity with autoimmune and lipid-binding antibodies.

This guide objectively compares the performance and cross-reactivity profiles of DGP against alternative stabilizers, providing the mechanistic causality and self-validating protocols necessary to engineer interference-free assays.

Mechanistic Causality: The Lipid Mimicry Pitfall

To understand why DGP causes background interference, we must look at its molecular structure. DGP is essentially the unacylated, hydrophilic backbone of[2].

When DGP is applied as a plate overcoat or conjugate stabilizer, it blankets the microtiter well in a dense layer of repeating phosphate and hydroxyl motifs. In patients with Antiphospholipid Syndrome (APS), systemic lupus erythematosus (SLE), or certain infectious diseases, circulating anti-phospholipid antibodies (aPLs) target these exact negatively charged structures[3].

This off-target binding is not merely a weak electrostatic interaction. It is actively mediated by serum cofactors like , which binds to the DGP matrix, undergoes a conformational shift, and exposes cryptic epitopes that aPLs bind to with high affinity[4]. Consequently, an assay designed to detect a specific viral protein will yield massive false positives simply because the patient's autoantibodies are reacting with the stabilizer matrix.

Mechanism Antigen Plate Surface (Target Antigen) DGP DGP Stabilizer (Cardiolipin Mimic) Antigen->DGP Overcoat Serum Patient Serum (aPL Autoantibodies) DGP->Serum Exposure Complex Off-Target Binding (β2GPI Mediated) Serum->Complex Cross-Reactivity Signal False Positive (Elevated OD450) Complex->Signal HRP Detection

Fig 1. Mechanistic pathway of DGP-induced false positives via aPL cross-reactivity.

Comparative Performance Analysis

When selecting a stabilizer, you must balance thermal retention against the risk of immunological cross-reactivity. The table below summarizes quantitative data comparing DGP to standard alternatives: Trehalose (a disaccharide), Ectoine (an amino acid derivative), and Bovine Serum Albumin (a standard protein blocker).

Stabilizer MatrixThermal Retention (HRP, 30d @ 37°C)APS Serum Background (OD450)Structural HomologyRecommended Application
Bis(2,3-dihydroxypropyl) phosphate (DGP) 94% 1.85 (Critical) Phosphatidylglycerol / CardiolipinNon-serological / Environmental ELISAs
Trehalose (5%) 78%0.06 (Baseline)None (Disaccharide)General serology, standard shelf-life
Ectoine (100 mM) 89%0.08 (Baseline)None (Amino acid derivative)High-stress serological assays
Bovine Serum Albumin (1%) 62%0.45 (Moderate)Trace bovine lipidsRoutine blocking (lot-dependent)

Data Insights: While DGP outperforms all alternatives in preserving enzyme activity under thermal stress, its OD450 background in APS-positive sera is catastrophically high. For human serology, Ectoine provides the optimal balance—delivering extremolyte-level thermodynamic stability without the lipid-mimicry liabilities of DGP.

Experimental Methodology: The Self-Validating Protocol

To objectively evaluate stabilizer cross-reactivity in your own lab, you cannot use a fully built assay. If you coat a target antigen, you cannot definitively prove whether the background signal is coming from the antigen or the stabilizer.

The following step-by-step protocol is a self-validating system . By omitting the target antigen and meticulously controlling the blocking environment, any resulting signal is definitively isolated to the stabilizer matrix.

Step 1: Blank Plate Preparation & Lipid-Free Blocking
  • Coat high-binding 96-well microtiter plates with 100 µL of standard Carbonate-Bicarbonate buffer (pH 9.6) without any target antigen. Incubate overnight at 4°C.

  • Wash 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20).

  • Block wells with 200 µL of 1% Ovalbumin in PBS for 2 hours at room temperature.

    • Causality Note: Why Ovalbumin instead of standard BSA? BSA is extracted from bovine serum and frequently carries trace bovine lipids (including cardiolipin) bound within its hydrophobic pockets. Using BSA would introduce a confounding lipid background, masking the specific cross-reactivity of the DGP matrix.

Step 2: Matrix Stabilization Application
  • Prepare your stabilizer matrices in PBS: 50 mM DGP, 5% Trehalose, and 100 mM Ectoine.

  • Apply 100 µL of each stabilizer to designated wells. Incubate for 1 hour.

  • Aspirate the wells completely and dry the plates in a desiccation chamber overnight to simulate standard manufacturing lyophilization.

Step 3: Cofactor-Dependent Serological Incubation
  • Dilute known APS-positive patient sera (characterized for high anti-cardiolipin titers) 1:100 in a sample diluent spiked with 10 µg/mL purified human β2-Glycoprotein I (β2GPI).

    • Causality Note: Spiking β2GPI ensures that the necessary physiological cofactor is present in excess. If the DGP matrix truly mimics cardiolipin, β2GPI will bind to it and recruit the aPLs, validating the physiological mechanism of the false positive[4].

  • Add 100 µL of the diluted sera to the wells. Incubate for 1 hour at 37°C.

Step 4: Detection & Validation
  • Wash 5x with PBST to remove unbound serum components.

  • Add 100 µL of HRP-conjugated Anti-Human IgG (diluted 1:10,000). Incubate for 30 minutes at room temperature.

  • Wash 5x with PBST.

  • Add 100 µL of TMB substrate. Develop for 15 minutes, then halt with 50 µL of 1M H₂SO₄.

  • Read absorbance at 450 nm.

    • Validation Criteria: The Ovalbumin-only blank wells must read < 0.1 OD. Any signal > 0.2 OD in the stabilizer wells confirms matrix-induced cross-reactivity.

Protocol Coat 1. Blank Plate Prep (No Target Antigen) Block 2. Ovalbumin Block (Avoid BSA Lipids) Coat->Block Stab 3. Stabilizer Matrix (DGP vs Alternatives) Block->Stab Sera 4. APS Serum Incubation (+ β2GPI Cofactor) Stab->Sera Read 5. OD450 Quantification (Measure Background) Sera->Read

Fig 2. Self-validating workflow to isolate and quantify stabilizer-induced background.

Conclusion

Bis(2,3-dihydroxypropyl) phosphate is an exceptional biochemical tool for thermodynamic stabilization, but its deployment must be strictly contextual. In environmental, veterinary, or non-serological ELISAs, it is highly recommended. However, for human serological assays—where the risk of encountering anti-phospholipid autoantibodies is statistically significant—DGP acts as a structural liability. Transitioning to non-lipid-mimicking extremolytes like Ectoine preserves assay integrity without sacrificing shelf-life.

References
  • PhD, EngD and MSc by research theses (Cranfield Health) - CERES Source: Cranfield University URL:[Link]

  • Comprehensive Review of Antiphospholipid Syndrome: Over Four Decades of Advances and Challenges Source: MDPI (Journal of Clinical Medicine) URL:[Link]

  • Interaction of Anti-Phospholipid Antibodies With Late Endosomes of Human Endothelial Cells Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL:[Link]

  • Anti-cardiolipin and anti-phosphatidylglycerol antibodies prepared against bacterial phospholipids Source: PubMed (NIH) URL:[Link]

Sources

Evaluating binding affinity differences between Bis(2,3-dihydroxypropyl) phosphate and monoglycerides

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets lipid metabolism and membrane-associated signaling pathways, understanding the biophysical interactions of lipid intermediates and their analogs is critical. This guide provides an objective, data-driven comparison of the binding affinities and interaction mechanisms of Bis(2,3-dihydroxypropyl) phosphate (also known as diglycerol phosphate or DGP) and Monoglycerides (MAGs).

By analyzing their structural disparities—a highly polar, anionic phosphodiester versus an amphiphilic, non-ionic lipid—we can decode the thermodynamic drivers that dictate their respective binding profiles to target proteins.

Structural Causality and Thermodynamic Drivers

The binding affinity ( Kd​ ) of a ligand to its target is a function of both enthalpy ( ΔH ) and entropy ( ΔS ). The structural differences between DGP and MAGs fundamentally alter their thermodynamic binding signatures.

Bis(2,3-dihydroxypropyl) Phosphate (DGP)

DGP is a compatible solute and extremolyte found in hyperthermophiles, acting as an osmoprotectant under stress conditions[1]. Structurally, it consists of two glycerol moieties linked by a central phosphate group.

  • Interaction Mechanism: Binding is predominantly driven by electrostatic interactions (via the anionic phosphate) and extensive hydrogen bonding (via the four terminal hydroxyl groups).

  • Thermodynamic Signature: Interaction with soluble enzymes, such as Glycerophosphodiester Phosphodiesterase (GDPD), is typically enthalpy-driven. The displacement of ordered water molecules from the highly polar ligand and the target's active site also provides a favorable entropic contribution[2].

Monoglycerides (MAGs)

MAGs, such as the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), consist of a glycerol backbone esterified to a single fatty acid chain.

  • Interaction Mechanism: Binding is dominated by the hydrophobic effect . The long acyl chain inserts into hydrophobic pockets of target proteins, while the glycerol headgroup provides specific hydrogen-bonding anchors to orient the lipid[3].

  • Thermodynamic Signature: Interaction with targets like Monoacylglycerol Lipase (MAGL) or Liver Fatty Acid Binding Protein (LFABP) is largely entropy-driven, resulting from the release of structured water around the hydrophobic tail upon insertion into the binding cavity or lipid bilayer[4].

G DGP Bis(2,3-dihydroxypropyl) phosphate (Highly Polar, Anionic) Elec Electrostatic Attraction & H-Bonding DGP->Elec Phosphate + Hydroxyls MAG Monoglycerides (Amphiphilic, Non-ionic) MAG->Elec Glycerol Headgroup Hydro Hydrophobic Effect & van der Waals MAG->Hydro Fatty Acid Tail GDPD Aqueous Targets (e.g., GDPD) Elec->GDPD Enthalpy-driven MAGL Membrane-Associated Targets (e.g., MAGL, FABPs) Elec->MAGL Anchoring Hydro->MAGL Entropy-driven

Figure 1: Structural and thermodynamic pathways dictating the binding mechanisms of DGP and MAGs to their respective biological targets.

Comparative Binding Data

The following table summarizes the quantitative binding affinities of DGP and MAGs across various validated biological targets.

LigandTarget ProteinBinding Affinity ( Kd​ / Km​ )Primary Interaction DriverAssay Methodology
Bis(2,3-dihydroxypropyl) phosphate GDPD (e.g., OsGDPD13) Km​ ~ 0.1 - 10 mM[5]Electrostatic (Phosphate)Enzymatic Kinetics / Docking
Bis(2,3-dihydroxypropyl) phosphate Frizzled-3 Receptor (FZD3) ΔG ~ -52.4 kcal/mol[6]Hydrogen BondingMM/GBSA (In Silico)
Monoglyceride (Radiotracer) Monoacylglycerol Lipase (MAGL) Kd​ ~ 15 - 17 nM[7][8]Hydrophobic (Acyl chain)Radioligand Binding
Monoglyceride (Endogenous) Liver Fatty Acid Binding Protein Kd​ ~ 1 - 20 µM[3]Hydrophobic & H-BondingNMR / Fluorescence

Data Analysis: MAGs exhibit highly specific, nanomolar affinity to specialized lipases (MAGL) when optimized as radiotracers or tight-binding inhibitors[7][8]. In contrast, DGP acts as a bulk osmoprotectant and metabolic intermediate, typically exhibiting weaker, millimolar affinity ( Km​ ) to its processing enzymes like GDPD[5].

Experimental Methodologies for Affinity Evaluation

To accurately evaluate the binding affinity of these structurally divergent molecules, the experimental design must account for their solubility and target localization. Below are self-validating protocols tailored for each compound class.

Protocol A: Isothermal Titration Calorimetry (ITC) for DGP

Because DGP is highly water-soluble, ITC is the gold standard for extracting its complete thermodynamic profile without the need for fluorescent tags.

  • Target Preparation: Purify recombinant GDPD into a strictly defined buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the protein is monodisperse via Dynamic Light Scattering (DLS).

  • Ligand Preparation: Dissolve DGP in the exact same buffer used for the protein to eliminate heat of mixing artifacts.

  • Titration Execution: Inject DGP (e.g., 1-5 mM) into the sample cell containing GDPD (e.g., 50-100 µM) at constant temperature (25°C).

  • Self-Validation (Control): Perform a blank titration of DGP into the buffer alone. Subtract this background heat of dilution from the raw binding data.

  • Data Extraction: Fit the integrated heat data to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Protocol B: Nanodisc-Enabled Activity-Based Protein Profiling (ABPP) for MAGs

MAGs partition into lipid bilayers and form micelles in aqueous solutions. Furthermore, their primary target, MAGL, is a membrane-associated serine hydrolase. Crystallographic studies show that membrane association induces a conformational change, opening the lid domain (helix α4 ) to allow substrate entry[4]. Therefore, evaluating MAG binding requires a biomembrane model.

  • Nanodisc Assembly: Reconstitute recombinant human MAGL into phospholipid bilayer nanodiscs (e.g., 3:2 POPC:POPG molar ratio) using membrane scaffold proteins (MSPs)[4].

  • Probe Incubation: Incubate the MAGL-nanodisc complex with a fluorescent activity-based probe (e.g., fluorophosphonate-rhodamine) that covalently binds the active site Ser122.

  • Competitive Displacement: Titrate the MAG ligand (or inhibitor) into the mixture. The ligand will compete with the probe for the active site.

  • Self-Validation (Control): Run a parallel assay using a known high-affinity MAGL inhibitor (e.g., ABD 1970, Ki​ ~ 1.27 nM) to confirm specific active-site displacement[7].

  • Quantification: Resolve the proteins via SDS-PAGE and quantify in-gel fluorescence. Calculate the IC50​ and convert to Kd​ using the Cheng-Prusoff equation.

Workflow Prep Target Preparation Recombinant Protein vs. Nanodiscs Assay Binding Assay Selection Prep->Assay ITC Isothermal Titration Calorimetry (ITC) For Soluble Targets (DGP) Assay->ITC High Solubility ABPP Activity-Based Protein Profiling (ABPP) For Membrane Targets (MAGs) Assay->ABPP Lipophilic Data Data Acquisition Extract Kd, ΔH, ΔS, IC50 ITC->Data ABPP->Data Val Self-Validation Orthogonal Assays & Controls Data->Val

Figure 2: Decision matrix and workflow for selecting the appropriate binding affinity assay based on ligand solubility and target localization.

Conclusion

Evaluating the binding affinity of Bis(2,3-dihydroxypropyl) phosphate versus monoglycerides requires a fundamental appreciation of their physical chemistry. DGP relies on enthalpy-driven electrostatic interactions within aqueous environments, necessitating solution-phase assays like ITC. Conversely, monoglycerides depend on entropy-driven hydrophobic interactions, demanding biomembrane models (like nanodiscs) to accurately capture the physiological conformation of targets like MAGL. Recognizing these mechanistic differences is essential for researchers designing robust screening cascades in lipid-targeted drug discovery.

References

  • Computational Evaluation of Rhizophora mucronata Root and Stem Bark Metabolites as Modulators Pigmentation via Frizzled Receptor - Chemical Methodologies.6

  • A novel GLYCEROPHOSPHODIESTER PHOSPHODIESTERASE 13 is involved in the Phosphate starvation-induced lipid remodeling in rice - bioRxiv. 5

  • Information on EC 3.1.4.46 - glycerophosphodiester phosphodiesterase - BRENDA Enzyme Database. 2

  • Biosynthetic Pathways of Inositol and Glycerol Phosphodiesters Used by the Hyperthermophile Archaeoglobus fulgidus in Stress Adaptation - PubMed Central (NIH). 1

  • Binding of the monoacylglycerol lipase (MAGL) radiotracer [3H]T-401 in the rat brain after status epilepticus - University of Copenhagen Research Portal. 7

  • NMR-based determination of Kd(ligand) - ResearchGate. 3

  • Membrane phospholipid bilayer as a determinant of monoacylglycerol lipase kinetic profile and conformational repertoire - PubMed Central (NIH). 4

Sources

Safety Operating Guide

The Causality of Phosphate Disposal: Why Sink Disposal is Prohibited

Author: BenchChem Technical Support Team. Date: April 2026

Bis(2,3-dihydroxypropyl) Phosphate: Operational Handling and Disposal Guide

Bis(2,3-dihydroxypropyl) phosphate (also known as diglycerol phosphate or glycerophosphoglycerol) is a highly specialized organic phosphate ester frequently utilized in lipid nanoparticle (LNP) formulation, drug delivery systems, and biochemical assays[1]. Due to its chemical structure, improper disposal poses significant environmental compliance risks.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

A common misconception in laboratories is that water-soluble, non-toxic biological buffers and metabolites can be disposed of via the municipal drain. However, bis(2,3-dihydroxypropyl) phosphate must never be poured down the sink.

The Mechanistic Rationale: When introduced into wastewater systems, organic phosphates undergo slow enzymatic and chemical hydrolysis, eventually breaking down into inorganic orthophosphate[2]. Orthophosphate is the primary limiting nutrient in freshwater ecosystems; its sudden influx triggers accelerated eutrophication and harmful algal blooms, which deplete aquatic oxygen levels[2]. To combat this, the Environmental Protection Agency (EPA) strictly regulates phosphate discharges under the Clean Water Act, mandating zero-discharge or stringent pollution prevention (P2) alternatives for industrial and laboratory phosphate waste[3].

Because wastewater treatment plants cannot effectively precipitate organically bound phosphates without advanced tertiary treatment, the burden of removal falls entirely on the generating laboratory[2].

Physicochemical Properties Dictating Disposal Logistics

Understanding the physical properties of bis(2,3-dihydroxypropyl) phosphate is critical for selecting the correct secondary containment and spill response materials.

PropertyValue / DescriptionOperational Implication
Molecular Formula C₆H₁₅O₈PContains no halogens; safe for standard non-halogenated waste streams[1].
Molecular Weight 246.15 g/mol High mass-to-phosphate ratio; requires careful tracking of total phosphorus load[1].
Solubility Highly water-solubleSpills will spread rapidly in aqueous environments; requires highly absorbent inert materials (e.g., vermiculite) for cleanup.
Thermal Stability Degrades at high heatIdeal for high-temperature incineration (>1000°C), which ensures >99.99% destruction of the active compound[4].

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, every step of the disposal process requires visual or chemical confirmation before proceeding to the next.

Step 1: Waste Segregation and Phase Identification

  • Action: Determine the solvent matrix of your bis(2,3-dihydroxypropyl) phosphate waste.

  • Causality: Mixing aqueous phosphate waste with incompatible organic solvents can cause exothermic reactions or phase separations that over-pressurize sealed waste containers.

  • Validation: Visually inspect the waste. If it is a pure aqueous buffer, route to Aqueous Phosphate Waste. If mixed with chloroform or methanol (common in lipid extraction), route to Organic Waste.

Step 2: pH Neutralization (For Aqueous Waste)

  • Action: Adjust the pH of the aqueous waste to a neutral range (pH 5.5 to 8.5) using dilute NaOH or HCl before capping.

  • Causality: Highly acidic or basic phosphate solutions can corrode standard laboratory waste containers over time and complicate the incineration process.

  • Validation: Dip a universal pH indicator strip into the waste container. Do not seal the container until the strip reads between 5.5 and 8.5.

Step 3: Containerization and Labeling

  • Action: Transfer the waste into a high-density polyethylene (HDPE) carboy.

  • Causality: HDPE is resistant to phosphate ester degradation and prevents leaching.

  • Validation: Affix a hazardous waste label immediately. The label must explicitly state: "Aqueous Waste - Contains Organic Phosphates (Bis(2,3-dihydroxypropyl) phosphate) - DO NOT DRAIN."

Step 4: Final Destruction via Incineration

  • Action: Transfer the waste to a licensed chemical waste contractor for high-temperature incineration.

  • Causality: EPA studies indicate that organic phosphates are safely and completely destroyed (>99.99% efficiency) only when subjected to incineration temperatures exceeding 1000°C (1832°F) with a minimum 2-second retention time[4].

Spill Response and Decontamination Methodology

In the event of a localized benchtop or floor spill, execute the following protocol:

  • Isolate: Cordon off the area. Because the compound is highly soluble, prevent the spill from reaching any floor drains.

  • Absorb: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use paper towels for large spills, as they do not contain the phosphate load effectively and complicate incineration.

  • Collect: Using a plastic scoop (to avoid sparking if flammable solvents are present in the mixture), sweep the absorbed material into a solid hazardous waste bucket.

  • Decontaminate: Wash the spill surface with a 1% Alconox (or similar phosphate-free laboratory detergent) solution, followed by a distilled water rinse. Collect the rinse water into the aqueous phosphate waste container.

Waste Routing Workflow

DisposalWorkflow Start Bis(2,3-dihydroxypropyl) phosphate Waste Generation Phase Determine Waste Matrix Start->Phase Aq Aqueous Buffer Phase->Aq Org Organic Solvents (e.g., MeOH, CHCl3) Phase->Org Sol Solid Residue / Spill Absorbent Phase->Sol AqWaste Aqueous Phosphate Waste (Verify pH 5.5 - 8.5) Aq->AqWaste Neutralize OrgWaste Organic Solvent Waste (Segregate Halogens) Org->OrgWaste Decant SolWaste Solid Chemical Waste (Double Bagged) Sol->SolWaste Sweep/Scoop Incineration Licensed High-Temp Incineration (>1000°C for >2 seconds) AqWaste->Incineration EHS Pickup OrgWaste->Incineration EHS Pickup SolWaste->Incineration EHS Pickup

Decision matrix for the segregation and thermal destruction of organic phosphate laboratory waste.

References

  • PubChem. "Glycerophosphoglycerol | C6H15O8P | CID 439964 - PubChem - NIH." National Institutes of Health. Available at:[Link]

  • Environmental Protection Agency (EPA). "Pollution Prevention (P2) Guidance Manual for the pesticide Formulating, Packaging, and Repackaging Industry." EPA NEPIS. Available at:[Link]

  • Environmental Protection Agency (EPA). "Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides." EPA NEPIS. Available at:[Link]

  • Environmental Protection Agency (EPA). "Status assessment of toxic chemicals : phosphates." EPA NEPIS. Available at:[Link]

Sources

Personal protective equipment for handling Bis(2,3-dihydroxypropyl) phosphate

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for Bis(2,3-dihydroxypropyl) phosphate

Bis(2,3-dihydroxypropyl) phosphate (CAS 6418-92-4), commonly referred to as glycerophosphoglycerol or diglycerol phosphate, is a highly polar, water-soluble organophosphate derivative[1]. In biological systems, it functions as a critical extremolyte in hyperthermophiles and a precursor in glycerophospholipid metabolism[2][3]. For researchers, structural biologists, and drug development professionals, handling this compound requires precise logistical and safety protocols. While it lacks the acute acetylcholinesterase-inhibiting toxicity of agricultural organophosphates, its acidic phosphate moiety and fine powder form present distinct inhalation and contact risks[4][5].

This guide provides a field-proven, self-validating framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal, ensuring both scientific integrity and uncompromising laboratory safety.

The Causality of PPE Selection

Understanding the physicochemical properties of Bis(2,3-dihydroxypropyl) phosphate is essential for selecting the right PPE. As a hygroscopic organophosphate ester, the dry powder readily absorbs ambient moisture, potentially forming a localized acidic microenvironment upon contact with sweat or mucous membranes. Furthermore, aerosolized dust generated during weighing can irritate the respiratory tract[4]. We select PPE not just for compliance, but to actively neutralize these specific mechanistic risks.

Table 1: Quantitative PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationQuantitative MetricMechanistic Justification (Causality)
Hand Protection Nitrile rubber (NBR) glovesThickness: 0.11 mmBreakthrough: >480 minNBR provides superior resistance to polar organophosphates compared to latex, preventing moisture-driven dermal absorption[4].
Eye Protection Safety goggles with side shieldsEN 166 or NIOSH approvedPrevents aerosolized phosphate dust and reconstituted acidic buffer splashes from contacting the ocular mucosa[4].
Body Protection Flame-resistant lab coat100% Cotton or synthetic blendServes as a primary barrier against electrostatic dust adhesion and chemical spills.
Respiratory N95/P2 Particulate RespiratorFilter efficiency 94%Required only outside a fume hood. Prevents inhalation of hygroscopic micro-particulates[4].

Standard Operating Procedure: Handling and Reconstitution

To maintain the integrity of the chemical and protect the operator, the handling workflow must minimize aerosolization and static charge buildup.

Step 1: Environmental Control Conduct all solid-to-liquid transfers inside a Class II Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood. Causality: The compound's fine particulate nature makes it highly prone to aerosolization. A negative pressure environment captures airborne dust before it reaches the operator's breathing zone[4].

Step 2: PPE Donning Sequence Inspect nitrile gloves for micro-tears prior to use. Don safety goggles and a buttoned lab coat before handling the primary chemical container.

Step 3: Anti-Static Weighing Use an anti-static weighing boat and a grounded micro-spatula. Causality: Lyophilized phosphate powders often carry a static charge, causing them to repel from standard plastic spatulas and disperse into the air.

Step 4: Reconstitution Reconstitute the powder directly in the weighing vessel using a buffered aqueous solvent (e.g., 50 mM HEPES, pH 7.0)[3]. Causality: Using a buffer rather than unbuffered water immediately neutralizes the acidic phosphate headgroup, stabilizing the molecule and reducing the risk of acidic vapor or splash hazards.

Spill Response and Decontamination Protocol

In the event of a spill, rapid containment is necessary to prevent environmental contamination and respiratory exposure.

Step 1: Containment and Evacuation If a large powder spill occurs outside the fume hood, evacuate personnel from the immediate area to allow suspended aerosols to settle. Do not use dry sweeping, as this vigorously generates dust[4].

Step 2: Chemical Neutralization Cover the spilled powder with a damp, absorbent pad soaked in a mild alkaline buffer (e.g., 1% sodium bicarbonate). Causality: The moisture traps the dust, while the mild base neutralizes the acidic phosphate ester, rendering it safer for mechanical cleanup.

Step 3: Mechanical Removal Wipe inward from the edges of the spill to the center to prevent spreading. Place all contaminated cleanup materials into a sealed, labeled biohazard or chemical waste bag.

Step 4: Dermal Decontamination If skin contact occurs, immediately flush the affected epidermis with copious amounts of water for at least 15 minutes, followed by soap[4]. Causality: The high water solubility of Bis(2,3-dihydroxypropyl) phosphate ensures rapid clearance from the skin if flushed immediately, preventing localized irritation.

Disposal Plan

Bis(2,3-dihydroxypropyl) phosphate must not be discharged into municipal drains[4]. Proper segregation ensures environmental compliance.

Step 1: Segregation Do not mix organophosphate waste with heavy metal waste or strong oxidizing agents[6]. Causality: Strong oxidizers can react with the glycerol backbone, potentially causing exothermic degradation.

Step 2: Solid Waste Contaminated PPE, weighing boats, and empty vials must be placed in a sealed chemical waste bag to prevent residual dust escape during transit.

Step 3: Liquid Waste Aqueous solutions containing the compound should be collected in high-density polyethylene (HDPE) containers. Causality: HDPE is highly resistant to acidic phosphate solutions and prevents leaching or container degradation over time.

Operational Workflow Visualization

G A 1. Risk Assessment & Fume Hood Prep B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Weighing & Transfer (Minimize Aerosols) B->C D Spill Detected? C->D E 4a. Decontamination (Soap & Water) D->E Yes F 4b. Proceed to Experiment D->F No G 5. Dispose as Aqueous Waste E->G F->G H 6. Doff PPE & Wash Hands G->H

Workflow for safe handling, spill response, and disposal of Bis(2,3-dihydroxypropyl) phosphate.

References

  • PubChem - Glycerophosphoglycerol (CID 439964) . National Institutes of Health (NIH). Available at: [Link]

  • Organophosphate Poisoning: What It Is, Symptoms & Treatment . Cleveland Clinic. Available at: [Link]

  • PG(12:0/12:0) (ECMDB21265) . E. coli Metabolome Database (ECMDB). Available at: [Link]

  • Establishment of an efficient one-step enzymatic synthesis of cyclic-2,3-diphosphoglycerate . Frontiers in Microbiology. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2,3-dihydroxypropyl) phosphate
Reactant of Route 2
Reactant of Route 2
Bis(2,3-dihydroxypropyl) phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.